5alpha-Androstan-17-one
Description
Properties
IUPAC Name |
(5R,8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-16H,3-12H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDYCULVYZDESB-HKQXQEGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315767 | |
| Record name | 5α-Androstan-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
963-74-6 | |
| Record name | 5α-Androstan-17-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=963-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Androstan-17-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000963746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5.alpha.-Androstan-17-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5α-Androstan-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5α-androstan-17-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Re-evaluating a Key Androgen Metabolite
An In-Depth Technical Guide to the Biological Synthesis of 5alpha-Androstan-17-one
This compound, more commonly known as androsterone, is an endogenous steroid hormone that has long been characterized as a weak, inactive metabolite of testosterone.[1] With approximately one-seventh the androgenic potency of testosterone, its primary role was traditionally viewed as a step in the excretion pathway of more powerful androgens.[1][2] However, research over the past two decades has necessitated a significant re-evaluation of this perspective. Androsterone is now recognized as a neurosteroid with potential effects on brain function and, critically, as the primary circulating androgen produced via the "backdoor" pathway, which is essential for the masculinization of the male fetus.[1][3][4]
This guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of the multifaceted biological synthesis pathways of androsterone. Moving beyond a simple metabolic flowchart, we will dissect the enzymatic logic, regulatory control points, and alternative routes that govern its production. Understanding these pathways is not merely an academic exercise; it offers critical insights into human development, endocrinology, and the pathophysiology of androgen-dependent diseases. We will explore the canonical "classic" pathways originating from testosterone and androstenedione, as well as the more recently elucidated "backdoor" pathway, providing a comprehensive view of how this pivotal steroid is synthesized within the body.
Chapter 1: The Foundational Steps: From Cholesterol to C19 Steroid Precursors
The biosynthesis of all steroid hormones, including androsterone, begins with the 27-carbon molecule, cholesterol.[5][6] The process, known as steroidogenesis, is a highly regulated enzymatic cascade occurring primarily in the gonads (testes and ovaries) and adrenal glands.[2][7]
The initial and rate-limiting step is the transport of cholesterol from the outer to the inner mitochondrial membrane, a process facilitated by the Steroidogenic Acute Regulatory (StAR) protein.[3][6][8] Once inside the mitochondria, the cholesterol side-chain cleavage enzyme, CYP11A1 (also known as P450scc), catalyzes the conversion of cholesterol into pregnenolone, a 21-carbon (C21) steroid that serves as the common precursor for all subsequent steroid hormones.[6][7]
From pregnenolone, the pathway diverges, but the creation of C19 androgens hinges on the action of a single, critical enzyme located in the endoplasmic reticulum: CYP17A1 . This enzyme possesses dual catalytic functions:
-
17α-hydroxylase activity : It adds a hydroxyl group at the C17 position of pregnenolone or progesterone, yielding 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively.[9]
-
17,20-lyase activity : It cleaves the bond between C17 and C20, converting these 17-hydroxylated C21 steroids into 19-carbon (C19) steroids.[10][11] Specifically, it converts 17α-hydroxypregnenolone to dehydroepiandrosterone (DHEA).[6][10]
The conversion of DHEA, a Δ5-steroid, to the Δ4-steroid androstenedione is then catalyzed by 3β-hydroxysteroid dehydrogenase (3β-HSD) .[12][13] Androstenedione and DHEA are the foundational precursors from which the androsterone synthesis pathways diverge.
Chapter 2: The "Classic" and Androstenedione-Centric Pathways
Once the key precursor androstenedione is formed, two primary "classic" pathways can lead to the synthesis of androsterone. These routes are defined by the sequence of enzymatic reactions involving 5α-reduction and the interconversion of ketones and hydroxyl groups at the C3 and C17 positions.
Pathway A: The Androstenedione-Centric Route
This is the most direct pathway from androstenedione. It prioritizes the reduction of the A-ring of the steroid nucleus before subsequent modifications.
-
5α-Reduction of Androstenedione : The enzyme 5α-reductase (isozymes SRD5A1 and SRD5A2) catalyzes the irreversible reduction of the double bond between C4 and C5 of androstenedione.[14][15] This reaction yields 5α-androstanedione .[1][16] This conversion is a critical committing step, as it flattens the steroid molecule and often amplifies its biological activity or prepares it for further metabolism.[17]
-
3α-Reduction to Androsterone : 5α-androstanedione is then acted upon by a 3α-hydroxysteroid dehydrogenase (3α-HSD) , such as aldo-keto reductase 1C4 (AKR1C4).[5][16] This enzyme reduces the 3-keto group to a 3α-hydroxyl group, yielding the final product, androsterone (3α-hydroxy-5α-androstan-17-one).[1]
Pathway B: The Testosterone/DHT Metabolite Route
This pathway proceeds via the more potent androgens, testosterone and dihydrotestosterone (DHT), and represents a key catabolic or inactivation pathway for these hormones in many tissues.
-
Formation of Testosterone : Androstenedione is converted to testosterone by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) , which reduces the 17-keto group.[7][18]
-
Conversion to DHT : Testosterone is a substrate for 5α-reductase , which converts it to the highly potent androgen 5α-dihydrotestosterone (DHT) .[1][19] DHT binds to the androgen receptor with greater affinity than testosterone.[17][20]
-
Inactivation to 3α-Androstanediol : In a crucial step for regulating androgen signaling, DHT is inactivated by reduction of its 3-keto group. This reaction is primarily catalyzed by AKR1C2 , a 3α-HSD, converting DHT into 3α-androstanediol (5α-androstane-3α,17β-diol).[21][22] This conversion is a key mechanism by which cells terminate the strong androgenic signal from DHT.[23][24]
-
Oxidation to Androsterone : Finally, 3α-androstanediol is converted to androsterone through the oxidation of its 17β-hydroxyl group back to a ketone, a reaction catalyzed by 17β-HSD .[1]
Chapter 3: The "Backdoor" Pathway: A Critical Alternative Route
While the classic pathways proceed via androstenedione and testosterone, a distinct alternative route, termed the "backdoor" pathway, can synthesize DHT and its metabolites by circumventing these traditional intermediates.[3][4] This pathway is particularly significant during human fetal development, where androsterone is its primary circulating androgenic product, driving virilization.[3][25]
The backdoor pathway begins with the C21 steroid 17α-hydroxyprogesterone (derived from either pregnenolone or progesterone).
-
5α- and 3α-Reduction : 17α-hydroxyprogesterone is first reduced by 5α-reductase (primarily SRD5A1) to form 17α-hydroxy-dihydroprogesterone. This is followed by a reduction of the 3-keto group by a 3α-HSD (AKR1C2 or AKR1C4) to produce 17α-hydroxy-allopregnanolone .[25]
-
17,20-Lyase Cleavage : In a pivotal step, CYP17A1 acts on 17α-hydroxy-allopregnanolone, using its 17,20-lyase activity to cleave the side chain. This reaction directly produces androsterone .[3][25]
-
Conversion to DHT : From androsterone, the pathway can proceed toward the potent androgen DHT. Androsterone is converted by 17β-HSD to 3α-androstanediol, which is then oxidized by another enzyme (such as 17βHSD6, also called RoDH) to form DHT in target tissues.[3]
This pathway highlights a fundamentally different route to androgen synthesis that does not rely on testicular testosterone production. Instead, it can utilize precursors from the placenta and fetal adrenal gland, with the liver also playing a significant role.[3][4]
Chapter 4: Key Enzymes and Their Regulation
The synthesis of androsterone is governed by a select group of enzymes whose expression and activity determine the flux through the different pathways. Understanding these enzymatic gatekeepers is crucial for both basic research and therapeutic targeting.
| Enzyme Family | Specific Enzyme(s) | Substrate(s) | Product(s) | Cellular Location |
| Cytochrome P450 | CYP11A1 (P450scc) | Cholesterol | Pregnenolone | Mitochondria |
| CYP17A1 | Pregnenolone, Progesterone, 17α-OH-Allopregnanolone | 17α-OH-Pregnenolone, DHEA, Androsterone | Endoplasmic Reticulum | |
| Reductases | 5α-Reductase (SRD5A1/2) | Testosterone, Androstenedione, 17α-OH-Progesterone | DHT, 5α-Androstanedione, 17α-OH-Dihydroprogesterone | Endoplasmic Reticulum |
| Dehydrogenases | 3β-HSD | DHEA, Pregnenolone | Androstenedione, Progesterone | Endoplasmic Reticulum |
| 3α-HSD (AKR1C2, AKR1C4) | 5α-Androstanedione, DHT, 17α-OH-Dihydroprogesterone | Androsterone, 3α-Androstanediol, 17α-OH-Allopregnanolone | Cytosol | |
| 17β-HSD | Androstenedione, 3α-Androstanediol, Androsterone | Testosterone, Androsterone, 3α-Androstanediol | Endoplasmic Reticulum/Cytosol |
Regulatory Insights:
-
5α-Reductases : The two major isozymes, SRD5A1 and SRD5A2, have distinct tissue distributions and play different roles. SRD5A2 is crucial for male genital development, while SRD5A1 is more broadly expressed and is implicated in the backdoor pathway.[5][26] Their inhibition is a key therapeutic strategy in benign prostatic hyperplasia and androgenic alopecia.[19]
-
Aldo-Keto Reductases (AKR1C Family) : AKR1C2 is a highly efficient catalyst for the inactivation of DHT to 3α-androstanediol.[21][22] Its loss in prostate cancer has been shown to lead to an accumulation of DHT, promoting tumor growth.[23][24] This highlights its critical role as a pre-receptor regulator of androgen receptor signaling.[23]
-
CYP17A1 : The ratio of its 17α-hydroxylase to 17,20-lyase activity is a key control point that determines whether C21 glucocorticoids or C19 androgens are produced. This ratio is allosterically regulated by factors such as the presence of cytochrome b5.[4][6] It is a major target for drugs used to treat castration-resistant prostate cancer.[11][27]
Chapter 5: Methodologies for Studying Androsterone Synthesis
Investigating the intricate pathways of androsterone synthesis requires robust experimental systems. Below are representative protocols for in vitro and cell-based assays.
Experimental Protocol 1: Cell-Based Steroid Metabolism Workflow
This method allows for the assessment of steroid conversion in a biologically relevant context, using intact cells that express a range of steroidogenic enzymes.
Objective : To quantify the conversion of a precursor steroid (e.g., androstenedione) to its metabolites, including androsterone, in a cultured cell line.
Methodology :
-
Cell Culture : Plate a relevant cell line (e.g., PC-3 prostate cancer cells stably transfected to express the androgen receptor and key enzymes, or primary human hepatocytes) in 6-well plates and grow to ~80% confluency.
-
Precursor Incubation : Remove the standard growth medium. Wash cells once with phosphate-buffered saline (PBS). Add serum-free medium containing the precursor steroid (e.g., 100 nM of androstenedione). Include vehicle-only wells (e.g., 0.1% ethanol) as a negative control.
-
Time-Course Sampling : Incubate the cells at 37°C in a CO2 incubator. At designated time points (e.g., 0, 2, 6, 12, 24 hours), collect an aliquot of the culture medium.
-
Steroid Extraction : To the collected medium, add a mixture of internal standards (e.g., deuterated versions of testosterone, DHT, and androsterone). Perform a liquid-liquid extraction or solid-phase extraction to isolate the steroids. A common method is to add 3 volumes of diethyl ether, vortex thoroughly, centrifuge to separate the phases, and transfer the organic (upper) layer to a new tube. Repeat the extraction and pool the organic layers.
-
Sample Preparation : Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried steroid extract in a small volume of a suitable solvent (e.g., 50% methanol).
-
LC-MS/MS Analysis : Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Use a C18 reverse-phase column to separate the steroids. The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, will detect and quantify each steroid and its corresponding internal standard based on specific precursor-to-product ion transitions.
-
Data Analysis : Construct calibration curves for each analyte. Calculate the concentration of each steroid metabolite at each time point by normalizing to the recovery of the internal standards. Plot the formation of androsterone and other key metabolites over time.
Conclusion
The biological synthesis of this compound is far more complex and significant than its historical depiction as a simple waste product. Its production is an integral part of androgen metabolism, occurring through at least three distinct and interconnected pathways: the direct androstenedione-centric route, the testosterone/DHT catabolic route, and the developmentally critical backdoor pathway. Each route is governed by a specific enzymatic logic, providing multiple layers of control over androgen signaling.
For researchers and drug developers, this complexity offers numerous points of intervention. Targeting key enzymes like 5α-reductase, AKR1C family members, and CYP17A1 has already proven to be a successful strategy in treating androgen-dependent pathologies. A continued in-depth understanding of these pathways—their regulation, tissue-specific activities, and interplay—will be essential for developing the next generation of therapies for endocrine disorders, developmental diseases, and hormone-driven cancers. The story of androsterone serves as a powerful reminder that even "minor" metabolites can play major roles in human physiology.
References
-
Wikipedia. (n.d.). Androsterone. Retrieved from Wikipedia. [Link]
-
Batth, R. S., & Navrazhina, K. (2020). Biosynthesis and Industrial Production of Androsteroids. Plants, 9(9), 1144. [Link]
-
Ji, Q., et al. (2003). Human Type 3 3α-Hydroxysteroid Dehydrogenase (Aldo-Keto Reductase 1C2) and Androgen Metabolism in Prostate Cells. Endocrinology, 144(5), 1997-2006. [Link]
-
Auchus, R. J. (2017). Dehydroepiandrosterone and androstenedione. In Testosterone (pp. 317-331). Cambridge University Press. [Link]
-
Aikkal, R. (2025). The Role of AKR1C2 in Steroid Metabolism and Disease: A Comprehensive Review. ResearchGate. [Link]
-
Coutinho, A. E., et al. (2024). Prostate cancer androgen biosynthesis relies solely on CYP17A1 downstream metabolites. The Journal of Steroid Biochemistry and Molecular Biology, 236, 106446. [Link]
-
PubChem. (n.d.). Androstenedione Metabolism Pathway. Retrieved from National Institutes of Health. [Link]
-
Miller, W. L. (2003). Androgen biosynthesis from cholesterol to DHEA. Molecular and Cellular Endocrinology, 198(1-2), 7-14. [Link]
-
Wikipedia. (n.d.). 5α-Reductase. Retrieved from Wikipedia. [Link]
-
Pandey, A. V., & Miller, W. L. (2019). Unveiling the crucial intermediates in androgen production. Proceedings of the National Academy of Sciences, 116(52), 26315-26316. [Link]
-
Lori, C., et al. (2007). Impaired Dihydrotestosterone Catabolism in Human Prostate Cancer: Critical Role of AKR1C2 as a Pre-Receptor Regulator of Androgen Receptor Signaling. Cancer Research, 67(3), 1361-1369. [Link]
-
Wikipedia. (n.d.). Androgen. Retrieved from Wikipedia. [Link]
-
Re-Shen, L., et al. (2022). Classic and backdoor pathways of androgen biosynthesis in human sexual development. Journal of Biomedical Science, 29(1), 48. [Link]
-
Papatsoris, A. G., et al. (2016). CYP17A1 and Androgen-Receptor Expression in Prostate Carcinoma Tissues and Cancer Cell Lines. Pathology Oncology Research, 22(4), 717-723. [Link]
-
Schmidt, P. J., et al. (2011). DHEA metabolism to the neurosteroid androsterone: a possible mechanism of DHEA's antidepressant action. Psychopharmacology, 215(3), 511-520. [Link]
-
Li, J., et al. (2015). Ample Evidence: Dehydroepiandrosterone (DHEA) Conversion into Activated Steroid Hormones Occurs in Adrenal and Ovary in Female Rat. PLoS ONE, 10(5), e0124501. [Link]
-
Jayasena, C. N., & Dhillo, W. S. (2013). Steps of androgen synthesis. ResearchGate. [Link]
-
L-C, G., & A, M. (2023). Androgen synthesis from cholesterol. ResearchGate. [Link]
-
Handelsman, D. J. (2023). Basics of androgen synthesis and action. ResearchGate. [Link]
-
Longcope, C. (1996). The metabolism of dehydroepiandrosterone sulfate and dehydroepiandrosterone. Annals of the New York Academy of Sciences, 774, 143-148. [Link]
-
Hodges, K. R., & Kashyap, S. (2022). Biosynthesis of androgens and estrogens from cholesterol. ResearchGate. [Link]
-
Mast, N., & Pikuleva, I. A. (2018). Steroidogenic Cytochrome P450 17A1 Structure and Function. The Journal of Steroid Biochemistry and Molecular Biology, 177, 23-33. [Link]
-
Wikipedia. (n.d.). CYP17A1. Retrieved from Wikipedia. [Link]
-
Bujalska, I. J., et al. (2012). Glucocorticoid-induced androgen inactivation by aldo-keto reductase 1C2 promotes adipogenesis in human preadipocytes. American Journal of Physiology-Endocrinology and Metabolism, 302(8), E967-E975. [Link]
-
Lori, C., et al. (2007). Impaired dihydrotestosterone catabolism in human prostate cancer: critical role of AKR1C2 as a pre-receptor regulator of androgen receptor signaling. PubMed. [Link]
-
Wilson, J. D. (2002). The role of 5alpha-reduction in steroid hormone physiology. Reproduction, Fertility and Development, 13(7-8), 673-678. [Link]
-
ZRT Laboratory. (n.d.). 5a-Reductase: What It Means for Hormonal Balance. Retrieved from ZRT Laboratory. [Link]
-
Miller, W. L. (2005). Disorders of Androgen Synthesis - from Cholesterol to Dehydroepiandrosterone. Medical Principles and Practice, 14(Suppl. 1), 58-68. [Link]
-
Miller, W. L., & Auchus, R. J. (2019). The “backdoor pathway” of androgen synthesis in human male sexual development. PLOS Biology, 17(4), e3000207. [Link]
-
Batth, R. S., & Navrazhina, K. (2020). Biosynthesis and Industrial Production of Androsteroids. ResearchGate. [Link]
-
Turcu, A. F., & Smith, J. M. (2018). Adrenal androgens and androgen precursors: definition, synthesis, regulation and physiologic actions. Comprehensive Physiology, 8(3), 1147-1172. [Link]
-
Wikipedia. (n.d.). Androstenedione. Retrieved from Wikipedia. [Link]
-
Grokipedia. (n.d.). Androgen backdoor pathway. Retrieved from Grokipedia. [Link]
-
Pretorius, E., et al. (2017). Intracrine androgen biosynthesis, metabolism and action revisited. The Journal of Steroid Biochemistry and Molecular Biology, 165(Pt A), 1-10. [Link]
-
Rainey, W. E., & Nakamura, Y. (2008). Regulation of the Adrenal Androgen Biosynthesis. ResearchGate. [Link]
-
Iriarte, J., Rosenkranz, G., & Sondheimer, F. (1957). STEROIDS. LXV.1 A SYNTHESIS OF ANDROSTERONE. The Journal of Organic Chemistry, 22(7), 809-810. [Link]
-
MedlinePlus. (n.d.). 5-alpha reductase deficiency. Retrieved from MedlinePlus Genetics. [Link]
-
Marks, L. S. (2004). 5α-Reductase: History and Clinical Importance. Reviews in Urology, 6(Suppl 9), S11-S21. [Link]
Sources
- 1. Androsterone - Wikipedia [en.wikipedia.org]
- 2. Androgen - Wikipedia [en.wikipedia.org]
- 3. Classic and backdoor pathways of androgen biosynthesis in human sexual development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The “backdoor pathway” of androgen synthesis in human male sexual development | PLOS Biology [journals.plos.org]
- 5. Biosynthesis and Industrial Production of Androsteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen biosynthesis from cholesterol to DHEA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. CYP17A1 - Wikipedia [en.wikipedia.org]
- 10. pnas.org [pnas.org]
- 11. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dehydroepiandrosterone and androstenedione (Chapter 20) - Testosterone [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 15. 5α-Reductase Activity | Hormonal Metabolism & Clinical Impact [meridianvalleylab.com]
- 16. Androstenedione Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. The role of 5alpha-reduction in steroid hormone physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Androstenedione - Wikipedia [en.wikipedia.org]
- 19. 5α-Reductase: History and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Intracrine androgen biosynthesis, metabolism and action revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. journals.physiology.org [journals.physiology.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Impaired dihydrotestosterone catabolism in human prostate cancer: critical role of AKR1C2 as a pre-receptor regulator of androgen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. grokipedia.com [grokipedia.com]
- 26. 5-alpha reductase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 27. CYP17A1 and Androgen-Receptor Expression in Prostate Carcinoma Tissues and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Role of 5α-Androstan-17-one in Endocrine Signaling
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5α-Androstan-17-one and its related compounds are pivotal metabolites in androgen signaling, playing multifaceted roles that extend beyond their classical description as mere breakdown products of more potent androgens. This technical guide provides a comprehensive exploration of the biosynthesis, metabolism, and diverse signaling mechanisms of 5α-androstan-17-one, with a focus on its two primary forms: 3α-hydroxy-5α-androstan-17-one (androsterone) and 5α-androstane-3,17-dione (5α-androstanedione). We delve into their intricate involvement in both genomic and non-genomic signaling pathways, their physiological relevance in various tissues, and their implications in the pathophysiology of endocrine-related disorders such as prostate cancer, benign prostatic hyperplasia (BPH), and polycystic ovary syndrome (PCOS). Furthermore, this guide offers an overview of established experimental protocols for the investigation of these steroids, from quantification in biological matrices to the assessment of their biological activity in cellular and animal models.
Introduction: Deconstructing 5α-Androstan-17-one
The term "5α-Androstan-17-one" refers to a foundational structure in steroid nomenclature. However, in the context of endocrine signaling, it is crucial to distinguish between its key derivatives, which possess distinct functional roles. The two principal molecules of interest are:
-
Androsterone (3α-hydroxy-5α-androstan-17-one): A weak androgenic steroid hormone that is a metabolite of testosterone and dihydrotestosterone (DHT).[1] It is also recognized as a neurosteroid with modulatory effects on the central nervous system.[2]
-
5α-Androstanedione (5α-androstane-3,17-dione): An endogenous steroid and a metabolite of androgens like testosterone, DHT, dehydroepiandrosterone (DHEA), and androstenedione.[3] It serves as a key intermediate in alternative pathways of DHT synthesis.[4]
This guide will dissect the individual and overlapping roles of these two important metabolites in endocrine signaling.
Biosynthesis and Metabolism: A Tale of Two Pathways
The production of androsterone and 5α-androstanedione is intricately linked to the metabolism of major androgens. These pathways are not merely for inactivation but represent a complex network of interconversion that fine-tunes androgenic activity in various tissues.
The "Classical" Pathway of Androgen Metabolism
In the classical pathway, potent androgens are metabolized to weaker forms. Testosterone is converted to the highly potent DHT by the action of 5α-reductase.[4] DHT can then be metabolized to androsterone.[1]
The "Alternative" or "Backdoor" Pathway to DHT
In certain physiological and pathological states, particularly in castration-resistant prostate cancer, an alternative "backdoor" pathway for DHT synthesis becomes prominent.[4] In this pathway, androstenedione is converted to 5α-androstanedione by 5α-reductase.[3] 5α-androstanedione is then converted to DHT.[4] This pathway is significant as it bypasses the need for testosterone as a direct precursor to DHT.
Figure 2: Conceptual diagram illustrating the dual genomic and non-genomic signaling pathways of androgens.
Physiological and Pathophysiological Roles
The balance between the formation and metabolism of 5α-androstan-17-one derivatives is critical for maintaining tissue homeostasis, and its dysregulation is implicated in several pathologies.
Prostate Health and Disease
-
Benign Prostatic Hyperplasia (BPH): Altered androgen metabolism is a key factor in the development of BPH. [5]Studies have shown that in BPH, there can be a decrease in the metabolism of DHT to less potent androgens, leading to an accumulation of DHT in the prostate. [6]* Prostate Cancer: The "backdoor" pathway, with 5α-androstanedione as a key intermediate, is of significant interest in the context of castration-resistant prostate cancer (CRPC). [4]In CRPC, tumors can continue to produce DHT and grow despite low levels of circulating testosterone.
Polycystic Ovary Syndrome (PCOS)
PCOS is characterized by hyperandrogenism. While testosterone and androstenedione are typically elevated, recent studies have highlighted the importance of peripheral androgen metabolism. In women with PCOS, there is evidence of increased 5α-reductase activity, which can lead to altered levels of 5α-reduced androgens. [7]
Neurosteroid Activity
Androsterone is recognized as a neurosteroid that can modulate the activity of the GABA-A receptor in the brain, suggesting a role in neuronal excitability and behavior. [2]
Experimental Protocols for the Study of 5α-Androstan-17-one
Investigating the role of androsterone and 5α-androstanedione requires a suite of specialized techniques.
Quantification in Biological Samples
Accurate quantification is fundamental to understanding the physiological concentrations and metabolic fluxes of these steroids.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for steroid analysis due to its high specificity and sensitivity. [8] * Sample Preparation: Typically involves protein precipitation followed by liquid-liquid or solid-phase extraction.
-
Chromatography: Reversed-phase chromatography is commonly used to separate the steroids.
-
Mass Spectrometry: Multiple reaction monitoring (MRM) is employed for selective detection and quantification.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established method, particularly for urinary steroid profiling. [9][10] * Sample Preparation: Requires enzymatic hydrolysis of conjugates, extraction, and derivatization to increase volatility.
Figure 3: General workflow for the quantification of steroids by mass spectrometry.
Androgen Receptor Binding Assays
These assays are crucial for determining the affinity of a compound for the AR.
-
Competitive Binding Assay: This method measures the ability of a test compound to compete with a radiolabeled androgen (e.g., ³H-DHT) for binding to the AR.
-
Protocol Outline:
-
Prepare a source of AR (e.g., rat prostate cytosol).
-
Incubate the AR preparation with a fixed concentration of radiolabeled androgen and varying concentrations of the unlabeled test compound.
-
Separate the bound from unbound radioligand (e.g., using charcoal-dextran).
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
-
Cell-Based Assays
-
Cell Proliferation Assays: To assess the effect of the steroids on cell growth, particularly in hormone-responsive cancer cell lines (e.g., LNCaP for prostate cancer). [11][12] * Protocol Outline:
- Seed cells in a multi-well plate.
- Treat cells with varying concentrations of the test steroid.
- After a defined incubation period, assess cell viability/proliferation using methods such as MTT, WST-1, or direct cell counting.
-
Gene Expression Analysis: To determine the effect of the steroids on the transcription of androgen-regulated genes.
-
Protocol Outline:
-
Treat cells with the test steroid.
-
Isolate total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify the expression of target genes (e.g., PSA in prostate cancer cells) using quantitative real-time PCR (qPCR).
-
-
In Vivo Animal Models
Animal models are essential for studying the systemic effects of these steroids. [13][14]
-
Orchidectomized Rodent Models: Castrated male rodents are commonly used to study the effects of exogenous androgens in the absence of endogenous testosterone production.
-
Experimental Design:
-
Surgically castrate the animals.
-
Administer the test steroid (e.g., via subcutaneous injection or osmotic pumps).
-
After the treatment period, collect tissues of interest (e.g., prostate, seminal vesicles) and blood for analysis.
-
Assess endpoints such as organ weight, histology, and gene expression.
-
-
Conclusion and Future Directions
5α-Androstan-17-one and its derivatives, androsterone and 5α-androstanedione, are far more than simple androgen metabolites. They are active participants in endocrine signaling, with nuanced roles in both health and disease. Their involvement in alternative androgen synthesis pathways in CRPC highlights their clinical relevance and potential as therapeutic targets. Future research should focus on further elucidating their non-genomic signaling mechanisms, their specific contributions to the pathophysiology of various endocrine disorders, and the development of targeted therapies that modulate their synthesis and action. A deeper understanding of these seemingly minor androgens will undoubtedly open new avenues for the diagnosis and treatment of a range of endocrine-related conditions.
References
-
Weiser, M. J., & Handa, R. J. (2009). Non-genomic actions of androgens. Frontiers in neuroendocrinology, 30(3), 476–486. [Link]
-
Wikipedia. (2024). Androsterone. [Link]
-
Karger Publishers. (2017). Non-Genomic Action of Androgens is Mediated by Rapid Phosphorylation and Regulation of Androgen Receptor Trafficking. Cellular Physiology and Biochemistry, 43(1), 33-47. [Link]
-
Wilson, E. M., & French, F. S. (1976). Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate. The Journal of biological chemistry, 251(18), 5620–5629. [Link]
-
Di Mise, A., et al. (2025). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. International Journal of Molecular Sciences, 26(10), 4567. [Link]
-
Waters. (n.d.). An LC-MS Clinical Research Method for Measuring Male Androgens in Serum. [Link]
-
Li, Y., et al. (2017). A rapid and simple liquid chromatography-tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepiandrosterone in human serum. Journal of clinical laboratory analysis, 31(6), e22147. [Link]
-
Auchus, R. J., & Rainey, W. E. (2004). Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases. The Journal of Clinical Endocrinology & Metabolism, 89(1), 16-22. [Link]
-
Wikipedia. (2023). Androstanedione. [Link]
-
Labrie, F., et al. (2017). A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum. The Journal of steroid biochemistry and molecular biology, 172, 149–157. [Link]
-
Vingler, J. A., et al. (2017). Genomic and non-genomic effects of androgens in the cardiovascular system: Clinical implications. Journal of molecular and cellular cardiology, 107, 58-66. [Link]
-
Migliaccio, A., et al. (2003). Non-genomic actions of sex steroid hormones. European journal of endocrinology, 148(3), 281–292. [Link]
-
Wolfer, A., et al. (2020). An isotope dilution LC–MS/MS-based candidate reference method for the quantification of androstenedione in human serum and plasma. Analytical and bioanalytical chemistry, 412(12), 2887–2895. [Link]
-
Penning, T. M. (2011). Pre-receptor regulation of the androgen receptor. Molecular and cellular endocrinology, 333(1), 1-8. [Link]
-
Di Mise, A., et al. (2025). Urine Steroid Metabolites as Assessed by Gas Chromatography-Mass Spectrometry (GC-MS). ResearchGate. [Link]
-
Sirett, D. A., et al. (1980). Prostatic tissue distribution of 17 beta-hydroxy-5 alpha-androstan-3-one and of androgen receptors in benign hyperplasia. The Journal of steroid biochemistry, 13(7), 723–728. [Link]
-
Wikipedia. (2024). Androsterone. [Link]
-
Simonini, M. V., et al. (2003). Non-genomic actions of sex steroid hormones. European journal of endocrinology, 148(3), 281–292. [Link]
-
Watson, C. S., & Gametchu, B. (2017). Communication between genomic and non-genomic signaling events coordinate steroid hormone actions. Steroids, 129, 1-10. [Link]
-
Morfin, R., et al. (1981). Decreased urinary 5 alpha-androstane-3 alpha,17 beta-diol glucuronide excretion in patients with benign prostatic hyperplasia. The Journal of clinical endocrinology and metabolism, 52(5), 843–848. [Link]
-
de Jong, F. H., et al. (2018). Determination of reference intervals for urinary steroid profiling using a newly validated GC-MS/MS method. Clinical chemistry and laboratory medicine, 56(10), 1693–1704. [Link]
-
Locke, J. A., et al. (2011). The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer. The Journal of steroid biochemistry and molecular biology, 125(1-2), 1-6. [Link]
-
Lin, C. L., et al. (2013). Effect of androgen on cell proliferation, cell cycle, and cell cycle-related proteins in hormone-dependent 104-S and androgen ablation-resistant 104-R1 cells. ResearchGate. [Link]
-
Numazawa, M., & Tachibana, M. (1990). Synthesis of 3 alpha,7 alpha-dihydroxy-5 beta-androstan-17-one. Journal of the Chemical Society, Perkin Transactions 1, (11), 2975-2979. [Link]
-
Watson, C. S., & Gametchu, B. (2017). Communication between genomic and non-genomic signaling events coordinate steroid hormone actions. Steroids, 129, 1-10. [Link]
-
Davey, R. A., & Grossmann, M. (2016). Androgen Receptor Structure, Function and Biology: From Bench to Bedside. The Journal of clinical endocrinology and metabolism, 101(3), 855–865. [Link]
-
Ricke, W. A., et al. (2012). Androgens and estrogens in benign prostatic hyperplasia: past, present and future. Differentiation; research in biological diversity, 84(5), 410–418. [Link]
-
Tiwari, A., et al. (2020). The synthesis of labeled 5α-androstanedione (5α-dione) from radiolabeled androstenedione (4-dione) was tracked using solubilized microsomes from LNCaP cells as the enzyme source. ResearchGate. [Link]
-
Yuan, X., et al. (2014). Physiological normal levels of androgen inhibit proliferation of prostate cancer cells in vitro. Asian journal of andrology, 16(4), 591–595. [Link]
-
Vingler, J. A., et al. (2017). Genomic and non-genomic effects of androgens in the cardiovascular system: clinical implications. Journal of molecular and cellular cardiology, 107, 58-66. [Link]
-
Kumar, A., et al. (2021). Target Specific Uptake of a Newly Synthesized Radiolabeled 5α-Reductase Inhibitor “Tc-99m-17-Oxo-17a-Aza-D-Homo-5-Androsten-3β-yl Phenoxyacetate (Tc-99m-17a-Aza Steroid)” in Rat Prostatic Neoplastic Lesions. Indian journal of nuclear medicine : IJNM : the official journal of the Society of Nuclear Medicine, India, 36(3), 226–232. [Link]
-
Arteaga-Silva, M., et al. (2008). Testosterone, androstenedione, and 5alpha-dihydrotestosterone on male sexual behavior and penile spines in the hamster. Physiology & behavior, 94(3), 446–453. [Link]
-
Kido, T., et al. (2015). Androgen dependency of prostate cancer cell proliferation. (A) Cell proliferation relative to DHT concentration. ResearchGate. [Link]
-
Lund, T. D., et al. (2006). The androgen 5alpha-dihydrotestosterone and its metabolite 5alpha-androstan-3beta, 17beta-diol inhibit the hypothalamo-pituitary-adrenal response to stress by acting through estrogen receptor beta-expressing neurons in the hypothalamus. The Journal of neuroscience : the official journal of the Society for Neuroscience, 26(5), 1448–1456. [Link]
-
Niu, Y., et al. (2012). Androgen receptor differentially regulates the proliferation of prostatic epithelial cells in vitro and in vivo. The Prostate, 72(15), 1648–1657. [Link]
-
Ho, C. K. M., et al. (2017). The role of sex steroid hormones in benign prostatic hyperplasia. Reviews in endocrine & metabolic disorders, 18(3), 309–319. [Link]
-
O'Reilly, M. W., et al. (2017). Beyond Adrenal and Ovarian Androgen Generation: Increased Peripheral 5α-Reductase Activity in Women with Polycystic Ovary Syndrome. The Journal of Clinical Endocrinology & Metabolism, 102(8), 2998–3007. [Link]
-
Rampini, E., et al. (1979). In vivo effects of steroid hormones on the testosterone 5alpha-reductase in skin. The Journal of steroid biochemistry, 11(1C), 895–901. [Link]
-
Puah, C. M., et al. (1982). Urinary unconjugated 5 alpha-androstane-3 alpha, 17 beta-diol in patients with prostatic tumours. Urological research, 10(2), 81–84. [Link]
-
Proteopedia. (2024). Androgen receptor. [Link]
-
Pérez-Rojas, J. A., et al. (2012). In vivo and in vitro effect of androstene derivatives as 5α-reductase type 1 enzyme inhibitors. Steroids, 77(10), 977–984. [Link]
-
Denes, B. J., & Lopez, R. A. (2021). Androgen Physiology: Receptor and Metabolic Disorders. In Endotext. MDText.com, Inc. [Link]
-
Kumar, A., et al. (2021). Target Specific Uptake of a Newly Synthesized Radiolabeled 5α-Reductase Inhibitor “Tc-99m-17-Oxo-17a-Aza-D-Homo-5-Androsten-3β-yl Phenoxyacetate (Tc-99m-17a-Aza Steroid)” in Rat Prostatic Neoplastic Lesions. ResearchGate. [Link]
-
Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds?. [Link]
-
Wikipedia. (2023). Androstanedione. [Link]
-
Locke, J. A., et al. (2011). The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer. The Journal of steroid biochemistry and molecular biology, 125(1-2), 1-6. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone | Springer Nature Experiments [experiments.springernature.com]
- 4. The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgens and estrogens in benign prostatic hyperplasia: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decreased urinary 5 alpha-androstane-3 alpha,17 beta-diol glucuronide excretion in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Androgens induce prostate cancer cell proliferation through mammalian target of rapamycin activation and post-transcriptional increases in cyclin D proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepiandrosterone in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Testosterone, androstenedione, and 5alpha-dihydrotestosterone on male sexual behavior and penile spines in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo effects of steroid hormones on the testosterone 5alpha-reductase in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endogenous Roles of 5α-Androstan-17-one: A Technical Guide for Researchers
Abstract
5α-Androstan-17-one, more commonly known as Androsterone, has long been categorized as a minor and weak androgen, primarily a metabolic byproduct of testosterone destined for excretion. However, contemporary research is progressively unveiling a more complex and functionally significant role for this endogenous steroid. This technical guide provides a comprehensive overview of the core endogenous functions of Androsterone, moving beyond its classical definition to explore its multifaceted activities as a neurosteroid, a key intermediate in alternative androgen synthesis pathways, and a putative human pheromone. We will delve into its biosynthesis and metabolism, mechanisms of action, and its emerging clinical significance, offering a valuable resource for researchers, scientists, and professionals in drug development.
Introduction: Re-evaluating a Classical Metabolite
Traditionally, the narrative of androgen function has been dominated by testosterone and its potent metabolite, 5α-dihydrotestosterone (DHT). In this context, Androsterone (3α-hydroxy-5α-androstan-17-one) was relegated to the status of an inactive metabolite, a mere step in the catabolic pathway of more potent androgens.[1] While it exhibits weak androgenic activity, approximately 1/7th that of testosterone, this limited perspective overlooks its diverse and crucial physiological roles.[1] This guide aims to provide an in-depth, contemporary understanding of Androsterone's endogenous functions, highlighting its significance in neuroendocrinology, developmental biology, and as a potential biomarker for various physiological and pathological states.[2]
Biosynthesis and Metabolism: A Tale of Two Pathways
Androsterone is an endogenous C19 steroid hormone produced primarily in the adrenal glands, gonads (testes and ovaries), and liver.[2][3] Its synthesis and metabolism are intricately linked to the broader steroidogenic pathways.
The Classical Pathway: A Metabolite of Potent Androgens
The primary and most recognized pathway for Androsterone synthesis involves the metabolism of testosterone and DHT.[1] Testosterone is first converted to 5α-dihydrotestosterone (DHT) by the enzyme 5α-reductase. Subsequently, 3α-hydroxysteroid dehydrogenase (3α-HSD) acts on DHT to produce 3α-androstanediol, which is then converted to Androsterone by 17β-hydroxysteroid dehydrogenase (17β-HSD).[1]
Alternatively, androstenedione can be converted to 5α-androstanedione by 5α-reductase, which is then reduced to Androsterone by 3α-HSD.[1]
The "Backdoor" Pathway: A Critical Role in Development
Recent research has illuminated a "backdoor" pathway for DHT synthesis that bypasses testosterone and is particularly important during fetal development for the masculinization of external genitalia.[1] In this pathway, Androsterone serves as a key intermediate. Spectrometric studies have identified Androsterone as the primary backdoor androgen in the human male fetus.[1] Its metabolite, androstanediol, is a marker for this alternative pathway.[1]
Metabolism and Excretion
Once formed, Androsterone undergoes further metabolism, primarily through glucuronidation and sulfation in the liver, to form water-soluble conjugates such as androsterone glucuronide and androsterone sulfate.[1] These conjugated forms are then excreted in the urine, providing a non-invasive means to assess androgen metabolism.[1][4]
Diagram of Androsterone Biosynthesis Pathways
Caption: Androsterone enhances GABA-A receptor function, leading to increased neuronal inhibition.
Putative Pheromonal Effects
Androsterone is found in human axillary sweat, skin, and urine and is described as having a musky odor. [1]This has led to speculation about its role as a human pheromone, a chemical substance that can influence the behavior or physiology of others. [5]Research in this area has yielded mixed and often debated results. Some studies suggest that Androsterone may affect mood and social perceptions, potentially enhancing feelings of confidence and authority. [6][7]However, the effects are subtle and highly dependent on individual sensitivity and context. [8][9]
Clinical Significance and Future Directions
The expanding understanding of Androsterone's functions has significant implications for clinical diagnostics and therapeutics.
A Biomarker of Androgen Metabolism
Measuring levels of Androsterone and its conjugates, such as androsterone glucuronide (ADT-G), in urine and serum can provide valuable insights into overall androgen production and metabolism. [4][10]This can be particularly useful in diagnosing and managing conditions of androgen excess or deficiency, such as polycystic ovary syndrome (PCOS), congenital adrenal hyperplasia (CAH), and adrenal or gonadal tumors. [2][11]Importantly, serum levels of ADT-G may better reflect the total pool of androgens than testosterone alone, as much androgen synthesis occurs intracrinally in peripheral tissues. [4][12]
| Clinical Condition | Typical Androsterone/Metabolite Levels | Clinical Utility |
|---|---|---|
| Polycystic Ovary Syndrome (PCOS) | Elevated | Indicator of androgen excess [11] |
| Congenital Adrenal Hyperplasia (CAH) | Elevated | Diagnostic and monitoring marker [11] |
| Adrenal/Gonadal Tumors | Potentially Elevated | May aid in tumor characterization [11] |
| Androgen Deficiency | Low | May indicate reduced androgen production [2]|
Therapeutic Potential
The neuroactive properties of Androsterone and its analogs present exciting opportunities for drug development. Its positive modulatory effects on the GABA-A receptor suggest potential applications in the treatment of epilepsy, anxiety disorders, and other conditions characterized by neuronal hyperexcitability. [1][13]Further research is warranted to explore the therapeutic efficacy and safety of Androsterone-based compounds.
Experimental Protocols: Quantification of Androsterone in Biological Samples
Accurate quantification of Androsterone is crucial for both research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its measurement.
Sample Preparation from Serum
-
Protein Precipitation: To 100 µL of serum, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated Androsterone).
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis. [10]
Sample Preparation from Urine (for Total Androsterone)
-
Enzymatic Hydrolysis: To 1 mL of urine, add a buffer to adjust the pH to ~5.0 and β-glucuronidase/sulfatase enzyme solution.
-
Incubation: Incubate the mixture at 37°C for at least 4 hours (or overnight) to deconjugate Androsterone from its glucuronide and sulfate forms. [14]3. Liquid-Liquid Extraction (LLE): Add 5 mL of a non-polar organic solvent (e.g., diethyl ether or methyl tert-butyl ether) and vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue as described for serum samples. [10]
Experimental Workflow for Androsterone Quantification
Caption: Workflow for the quantification of Androsterone in serum and urine samples.
Conclusion
5α-Androstan-17-one is far more than an inert metabolite of testosterone. It is a multifunctional steroid with significant endogenous roles as a weak androgen, a potent neurosteroid, and a key intermediate in the backdoor androgen synthesis pathway. Its clinical relevance as a biomarker for androgen status is increasingly recognized, and its neuroactive properties hold promise for future therapeutic developments. A comprehensive understanding of Androsterone's biochemistry and physiology is essential for researchers and clinicians working in endocrinology, neuroscience, and drug discovery.
References
-
Androsterone - Wikipedia. [Link]
-
Androsterone | Rupa Health. [Link]
-
Androgens: Function, Levels & Related Disorders - Cleveland Clinic. [Link]
-
Androgen - Wikipedia. [Link]
-
The scents of androstenone in humans - PMC - PubMed Central. [Link]
-
Androsterone: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
-
Human sex pheromones - Wikipedia. [Link]
-
Androsterone: The Confidence Booster - Love Scent Pheromones Blog. [Link]
-
Androgens and Androgen Receptor: Mechanisms, Functions, and Clinical Applications. [Link]
-
Basics of androgen synthesis and action | Request PDF - ResearchGate. [Link]
-
Androgen receptor - Wikipedia. [Link]
-
role-of-androgen-overview.pdf. [Link]
-
Biosynthesis and Industrial Production of Androsteroids - PMC - NIH. [Link]
-
Androstenone explained - MediSense - Smelltest.eu. [Link]
-
Androgen glucuronides, instead of testosterone, as the new markers of androgenic activity in women - PubMed. [Link]
-
Are androgen steroids acting as pheromones in humans? | Request PDF - ResearchGate. [Link]
-
The Testosterone-Derived Neurosteroid Androstanediol Is a Positive Allosteric Modulator of GABAA Receptors - PubMed Central. [Link]
-
Intracrine androgen biosynthesis, metabolism and action revisited - PMC - NIH. [Link]
-
Neurosteroids as Selective Inhibitors of Glycine Receptor Activity: Structure-Activity Relationship Study on Endogenous Androstanes and Androstenes. [Link]
-
Ovarian and Adrenal Androgen Biosynthesis and Metabolism | Request PDF. [Link]
-
Mechanism of Action of Testosterone (Androgen) - Pharmacology - Pharmacy 180. [Link]
-
Androgen Physiology, Pharmacology, Use and Misuse - Endotext - NCBI Bookshelf. [Link]
-
Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf. [Link]
-
Neurosteroid - Wikipedia. [Link]
-
Neurosteroids as Selective Inhibitors of Glycine Receptor Activity: Structure-Activity Relationship Study on Endogenous Androstanes and Androstenes - Frontiers. [Link]
-
Quantitative analysis of specific androgens in serum and urine samples from male, pre, and postmenopausal subjects using LC-MRM-MS - PubMed. [Link]
-
Testosterone as a Biomarker for Quality of Life (QOL) Following Androgen Deprivation Therapy (ADT) and Stereotactic Body Radiotherapy (SBRT). - UroToday. [Link]
-
Androstenedione as a Diagnostic Marker: Clinical Significance and Immunological Challenges in Antibody Specificity - SYnAbs. [Link]
-
The Roles of Androgens in Humans: Biology, Metabolic Regulation and Health - MDPI. [Link]
-
(PDF) Pre-treatment of different biological matrices for exogenous testosterone analysis: A review - ResearchGate. [Link]
Sources
- 1. Androsterone - Wikipedia [en.wikipedia.org]
- 2. Androsterone | Rupa Health [rupahealth.com]
- 3. Biosynthesis and Industrial Production of Androsteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen glucuronides, instead of testosterone, as the new markers of androgenic activity in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human sex pheromones - Wikipedia [en.wikipedia.org]
- 6. Androsterone: The Confidence Booster • Love Scent Pheromones Blog [blog.love-scent.com]
- 7. researchgate.net [researchgate.net]
- 8. The scents of androstenone in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. smelltest.eu [smelltest.eu]
- 10. Quantitative analysis of specific androgens in serum and urine samples from male, pre, and postmenopausal subjects using LC-MRM-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. synabs.be [synabs.be]
- 12. Intracrine androgen biosynthesis, metabolism and action revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Androsterone: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 14. researchgate.net [researchgate.net]
5alpha-Androstan-17-one: A Pivotal Intermediate in Androgen Metabolism and Action
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
5alpha-Androstan-17-one, also known as androstanedione, is a crucial intermediate in the metabolic pathway of androgens. As a 5α-reduced metabolite of androstenedione, it occupies a central position in steroidogenesis, linking the primary androgen precursors to a series of downstream metabolites with diverse biological activities. While not as potent as dihydrotestosterone (DHT), its formation and subsequent conversion are fundamental to understanding the landscape of androgen action, particularly in peripheral tissues. This guide provides a comprehensive technical overview of this compound, detailing its biosynthesis, metabolism, physiological significance, and the analytical methodologies essential for its study. We will explore its role as a key node in androgen signaling, its clinical relevance in various pathologies, and the pharmacological strategies used to modulate its production.
Biochemical Profile of this compound
This compound is an endogenous C19 steroid and a member of the androstane family.
-
Systematic Name: (5S,8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione
-
Common Synonyms: 5α-Androstanedione, Androstanedione
-
Chemical Formula: C₁₉H₂₈O₂
-
Molar Mass: 288.43 g·mol⁻¹
-
Structure: It is characterized by the androstane steroid nucleus with ketone groups at the C-3 and C-17 positions and a saturated A-ring with the hydrogen at the C-5 position in the alpha configuration.
The Central Role of this compound in Steroidogenesis
The significance of this compound lies in its position as a metabolic crossroads in androgen synthesis and degradation. Its formation is a key step in the 5α-reduction pathway, which amplifies the androgenic signal in many target tissues.
Biosynthesis: The 5α-Reductase Gateway
This compound is primarily synthesized from androstenedione, a precursor hormone produced in the adrenal glands and gonads.[1] This conversion is an irreversible reaction catalyzed by the enzyme family 5α-reductase (SRD5A) .[2]
-
Enzymatic Reaction: Androstenedione + NADPH + H⁺ → 5α-Androstanedione + NADP⁺
The 5α-reductase enzymes are critical gatekeepers for the production of potent androgens.[3] There are three known isozymes with distinct tissue distributions and physiological roles:[3][4]
| Enzyme Isozyme | Gene | Primary Location | Role |
| 5α-Reductase 1 | SRD5A1 | Liver, skin (sebaceous glands), brain | Post-pubertal androgenic effects |
| 5α-Reductase 2 | SRD5A2 | Prostate, seminal vesicles, hair follicles, liver | Male sexual differentiation in utero, adult androgenic effects |
| 5α-Reductase 3 | SRD5A3 | Multiple tissues | N-glycosylation, minor role in steroid metabolism |
The activity of these enzymes, particularly types 1 and 2, dictates the local concentration of 5α-reduced steroids, including this compound, thereby modulating androgenic tone in a tissue-specific manner.[4]
Metabolism: Conversion to Androsterone and Other Metabolites
Once formed, this compound is not a terminal product but a substrate for further enzymatic conversions, primarily leading to the formation of 17-ketosteroids that are eventually conjugated and excreted.[5]
The primary metabolic fates of this compound are:
-
Conversion to Androsterone: Catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD) . Androsterone (3α-hydroxy-5α-androstan-17-one) is a neurosteroid with weak androgenic activity that acts as a positive allosteric modulator of the GABA-A receptor.[5]
-
Conversion to Epiandrosterone: Catalyzed by 3β-hydroxysteroid dehydrogenase (3β-HSD) . Epiandrosterone (3β-hydroxy-5α-androstan-17-one) is another weak androgen and a metabolite of DHT.[6]
These conversions are part of a broader pathway that can also see this compound interconverted with other potent androgens, highlighting the complexity of intracrine androgen metabolism.[5][7]
Figure 1: Biosynthesis and metabolism of this compound.
Physiological and Pathophysiological Significance
The metabolic pathway involving this compound is implicated in several physiological and disease processes.
-
Androgen-Dependent Conditions: Elevated activity of 5α-reductase leads to increased production of this compound and its downstream metabolite, DHT. This is a key factor in the pathophysiology of benign prostatic hyperplasia (BPH), prostate cancer, and androgenetic alopecia (male pattern baldness).[4][8]
-
Neurosteroid Activity: The metabolite androsterone is a known neurosteroid that can modulate neuronal excitability through the GABA-A receptor, suggesting a role for this pathway in brain function and mood regulation.[5]
-
Doping and Toxicology: As a metabolite of endogenous and exogenous androgens, this compound and its derivatives are important biomarkers in anti-doping controls.[9][10] The administration of synthetic androgens or prohormones can significantly alter the urinary steroid profile, including the ratio of androsterone to etiocholanolone.[9]
Analytical Methodologies for Quantification
Accurate quantification of this compound and its metabolites in biological matrices is critical for both clinical diagnostics and research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques.
Experimental Protocol: GC-MS Analysis of Urinary this compound Metabolites
This protocol provides a generalized workflow for the analysis of urinary steroids, including metabolites of this compound.
Objective: To quantify androsterone (a major metabolite of this compound) in human urine.
Materials:
-
Urine sample
-
Internal standard (e.g., deuterated androsterone)
-
β-glucuronidase/arylsulfatase (from Helix pomatia)
-
Sodium acetate buffer (pH 5.2)
-
Diethyl ether or MTBE (for extraction)
-
Derivatizing agent (e.g., MSTFA/NH₄I/ethanethiol)
-
GC-MS system with a capillary column (e.g., DB-1 or DB-5)
Methodology:
-
Sample Preparation:
-
Pipette 2.5 mL of urine into a glass tube.
-
Add the internal standard to correct for analytical variability.
-
Add 1.5 mL of sodium acetate buffer.
-
-
Enzymatic Hydrolysis:
-
Add 50 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate at 55°C for 3 hours to deconjugate the steroids (cleave glucuronide and sulfate groups).
-
Rationale: In urine, steroids are primarily present in a conjugated, water-soluble form. Hydrolysis is necessary to release the free steroid for extraction into an organic solvent.
-
-
Liquid-Liquid Extraction (LLE):
-
Cool the sample to room temperature.
-
Add 5 mL of diethyl ether, vortex for 5 minutes, and centrifuge.
-
Transfer the upper organic layer to a new tube. Repeat the extraction.
-
Rationale: LLE isolates the nonpolar free steroids from the aqueous urine matrix.
-
-
Evaporation and Derivatization:
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Add 100 µL of the derivatizing agent (e.g., MSTFA).
-
Incubate at 60°C for 20 minutes.
-
Rationale: Deratization with a silylating agent (like MSTFA) increases the volatility and thermal stability of the steroids, making them suitable for GC analysis and producing characteristic mass fragments.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS.
-
GC Conditions: Use a temperature program that effectively separates the target analytes (e.g., initial temp 180°C, ramp to 320°C).
-
MS Conditions: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions for the analyte and internal standard.[11]
-
-
Data Analysis:
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Figure 2: GC-MS workflow for urinary steroid metabolite analysis.
Pharmacological Modulation: Targeting the Pathway
Given the role of the 5α-reductase pathway in androgen-dependent diseases, its inhibition is a key therapeutic strategy.
-
5α-Reductase Inhibitors (5-ARIs): Drugs like Finasteride (a selective SRD5A2 inhibitor) and Dutasteride (a dual inhibitor of SRD5A1 and SRD5A2) are widely used.[4]
-
Mechanism of Action: These drugs block the conversion of androstenedione and testosterone into their more potent 5α-reduced forms, including this compound and DHT.[3][12]
-
Therapeutic Applications: They are standard treatments for BPH and androgenetic alopecia.[4] By reducing the production of these metabolites, 5-ARIs can decrease prostate size and slow hair loss.[12]
-
Conclusion and Future Directions
This compound is more than a simple metabolic intermediate; it is a central checkpoint in the intracrine production of potent androgens and neuroactive steroids. Its synthesis via 5α-reductase and subsequent metabolism are critical determinants of androgenic activity in numerous target tissues. A thorough understanding of this pathway is essential for researchers and drug developers working on endocrine disorders, oncology, and neurology.
Future research should focus on:
-
Elucidating the differential roles of 5α-reductase isozymes in the formation of this compound in various tissues.
-
Exploring the full spectrum of biological activity of its downstream metabolites beyond androsterone.
-
Developing more sensitive and high-throughput analytical methods for profiling the complete 5α-reduced steroid metabolome as a diagnostic tool.
By continuing to investigate the nuances of this pathway, the scientific community can further unravel the complexities of steroid hormone action and develop more targeted and effective therapeutic interventions.
References
-
5α-Reductase - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Androstenedione Metabolism | Pathway - PubChem. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Guddat, S., et al. (2022). Investigations on the in vivo metabolism of 5α-androst-2-en-17-one. PubMed. Retrieved January 16, 2026, from [Link]
-
Androsterone - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Marks, L. S. (2004). 5α-Reductase: History and Clinical Importance. Reviews in Urology. Retrieved January 16, 2026, from [Link]
-
Androstenedione - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Androstenone explained - MediSense. (2024, December 2). MediSense Smelltest.eu. Retrieved January 16, 2026, from [Link]
-
Pozo, O. J., et al. (n.d.). 5α-Androst-1-ene-3,17-dione: metabolism, influence on steroid profile and biological activity. Deutsche Sporthochschule Köln. Retrieved January 16, 2026, from [Link]
-
Ewing, L. L., & Brown, B. L. (1979). Metabolism of 5 alpha-androstane-3 beta,17 beta-diol to 17 beta-hydroxy-5 alpha-androstan-3-one and 5 alpha-androstan-3 alpha,17 beta-diol in the rat. PubMed. Retrieved January 16, 2026, from [Link]
-
5a-Reductase: What It Means for Hormonal Balance. (n.d.). Meridian Valley Lab. Retrieved January 16, 2026, from [Link]
-
Storbeck, K. H., et al. (2017). Intracrine androgen biosynthesis, metabolism and action revisited. The Journal of Steroid Biochemistry and Molecular Biology. Retrieved January 16, 2026, from [Link]
-
Horton, R., & Tait, J. F. (1967). In Vivo Conversion of Dehydroisoandrosterone to Plasma Androstenedione and Testosterone in Man. The Journal of Clinical Endocrinology & Metabolism. Retrieved January 16, 2026, from [Link]
-
Pozo, O. J., et al. (2010). 5α-Androst-1-ene-3,17-dione : metabolism, influence on steroid profile and biological activity. Deutsche Sporthochschule Köln. Retrieved January 16, 2026, from [Link]
-
Epiandrosterone - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Björkhem, I., & Lantto, O. (1981). Detection and quantitation of 3 alpha-hydroxy-1-methylen-5 alpha-androstan-17-one, the major urinary metabolite of methenolone acetate (Primobolan) by isotope dilution--mass spectrometry. PubMed. Retrieved January 16, 2026, from [Link]
-
Reduce Prostate Size? 5-Alpha Reductase Inhibitors Explained! (2023, September 27). YouTube. Retrieved January 16, 2026, from [Link]
Sources
- 1. Androstenedione - Wikipedia [en.wikipedia.org]
- 2. Androstenedione Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 4. 5α-Reductase: History and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androsterone - Wikipedia [en.wikipedia.org]
- 6. Epiandrosterone - Wikipedia [en.wikipedia.org]
- 7. Intracrine androgen biosynthesis, metabolism and action revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5α-Reductase Activity | Hormonal Metabolism & Clinical Impact [meridianvalleylab.com]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 11. Detection and quantitation of 3 alpha-hydroxy-1-methylen-5 alpha-androstan-17-one, the major urinary metabolite of methenolone acetate (Primobolan) by isotope dilution--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to 5α-Androstan-17-one: From Discovery to Modern Applications
A Senior Application Scientist's Synthesis for Researchers and Drug Development Professionals
Foreword: Unveiling a Steroidal Enigma
5α-Androstan-17-one, a molecule existing in stereoisomeric forms, primarily androsterone (3α-hydroxy) and epiandrosterone (3β-hydroxy), represents a fascinating chapter in the history of endocrinology and neurobiology. First isolated from the vast sea of human metabolites, its journey from a mere curiosity to a subject of intense scientific scrutiny is a testament to the relentless pursuit of knowledge. This guide aims to provide a comprehensive technical overview of 5α-Androstan-17-one, from its historical discovery to its intricate biochemical pathways, physiological functions, and the analytical methodologies that allow us to probe its secrets. As we delve into the multifaceted nature of this steroid, we will uncover its significance not only as a weak androgen but also as a modulator of the central nervous system, offering a glimpse into its potential as a therapeutic target and a biomarker in various physiological and pathological states.
The Genesis of a Discovery: A Historical Perspective
The story of 5α-Androstan-17-one begins in the early 20th century, a period of fervent discovery in the field of steroid hormones. In 1931, the German biochemist Adolf Butenandt, a pioneer in the field of sex hormones, achieved a landmark feat. After painstakingly processing over 17,000 liters of male urine, he and his colleague Kurt Tscherning successfully isolated 50 milligrams of a crystalline substance[1][2]. This compound, which they named androsterone, was the first androgenic steroid to be isolated and identified from a biological source[3][4][5][6]. This monumental achievement not only laid the groundwork for understanding male sex hormones but also earned Butenandt the Nobel Prize in Chemistry in 1939[3][4][5].
Butenandt's initial isolate was likely a mixture of isomers. Subsequent research led to the characterization of both androsterone (3α-hydroxy-5α-androstan-17-one) and its 3β-isomer, epiandrosterone[1][2]. These early investigations revealed that these compounds possessed weak androgenic activity, approximately one-seventh that of testosterone[1]. This discovery opened the door to a deeper exploration of the diverse roles of steroids beyond their primary hormonal functions.
The Biochemical Tapestry: Synthesis and Metabolism
5α-Androstan-17-one does not arise in a vacuum; it is an integral part of the complex web of steroidogenesis. Its primary precursors are dehydroepiandrosterone (DHEA) and testosterone, which themselves are synthesized from cholesterol[7][8][9][10][11][12]. The biosynthetic pathways leading to androsterone and epiandrosterone are governed by a series of specific enzymatic reactions.
The metabolic journey to 5α-Androstan-17-one can be visualized as a multi-step process:
-
From DHEA: The adrenal hormone DHEA can be converted to epiandrosterone through the action of the enzyme 5α-reductase[2].
-
From Testosterone: Testosterone undergoes a two-step conversion. First, 5α-reductase converts testosterone to the potent androgen dihydrotestosterone (DHT). Subsequently, the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) or 3β-hydroxysteroid dehydrogenase (3β-HSD) acts on DHT to produce androsterone or epiandrosterone, respectively.
The following diagram illustrates the key metabolic pathways:
digraph "Metabolic Pathway of 5alpha-Androstan-17-one" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Cholesterol [fillcolor="#FBBC05"]; Pregnenolone [fillcolor="#FBBC05"]; DHEA [fillcolor="#EA4335"]; Androstenedione [fillcolor="#EA4335"]; Testosterone [fillcolor="#EA4335"]; DHT [fillcolor="#34A853"]; Androsterone [label="Androsterone\n(3α-hydroxy-5α-androstan-17-one)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Epiandrosterone [label="Epiandrosterone\n(3β-hydroxy-5α-androstan-17-one)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Cholesterol -> Pregnenolone [label="P450scc"]; Pregnenolone -> DHEA [label="CYP17A1"]; DHEA -> Androstenedione [label="3β-HSD"]; Androstenedione -> Testosterone [label="17β-HSD"]; Testosterone -> DHT [label="5α-reductase"]; DHEA -> Epiandrosterone [label="5α-reductase"]; DHT -> Androsterone [label="3α-HSD"]; DHT -> Epiandrosterone [label="3β-HSD"]; }
Caption: Biosynthetic pathways of Androsterone and Epiandrosterone.Physiological Roles and Mechanisms of Action
While initially characterized by their weak androgenic effects, the physiological significance of androsterone and epiandrosterone extends far beyond this initial classification. They are now recognized as important neurosteroids, exerting significant modulatory effects on the central nervous system.
Androgenic Activity
Both androsterone and epiandrosterone are classified as weak androgens. They can bind to the androgen receptor, albeit with a much lower affinity than testosterone or DHT. Their androgenic effects are generally considered to be of minor physiological significance in males with normal testosterone levels. However, they contribute to the overall androgenic milieu and may play a more prominent role in certain tissues or in conditions of altered steroid metabolism.
Neurosteroid Activity: Modulation of the GABA-A Receptor
Perhaps the most compelling aspect of 5α-Androstan-17-one's physiology is its role as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor[1][3][6][13]. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the brain, and its modulation has profound effects on neuronal excitability.
Androsterone and its enantiomer have been shown to bind to a site on the GABA-A receptor that is distinct from the binding sites for GABA, benzodiazepines, and barbiturates[1]. This allosteric binding enhances the receptor's response to GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This potentiation of GABAergic inhibition underlies the anxiolytic, anticonvulsant, and sedative effects observed with these neurosteroids.
The interaction can be depicted as follows:
Caption: Allosteric modulation of the GABA-A receptor by Androsterone.
Methodologies for Synthesis and Analysis
The study and application of 5α-Androstan-17-one in research and drug development necessitate robust methods for its chemical synthesis and quantitative analysis in biological matrices.
Chemical Synthesis
The chemical synthesis of androsterone and epiandrosterone can be achieved from various steroid precursors. A common starting material is pregnenolone acetate. A patented method describes the synthesis of epiandrosterone from pregnenolone acetate through a multi-step process involving oximation, rearrangement, and hydrolysis[14]. Another synthetic route utilizes androstenedione as the starting material, involving enol esterification, ketal protection, catalytic reduction, and hydrolysis[15][16].
Exemplary Synthetic Protocol Outline (from Androstenedione):
-
Ene Esterification: Androstenedione undergoes an ene esterification reaction at the 3-carbonyl position.
-
Ketal Protection: The 17-carbonyl group is protected as a ketal.
-
Catalytic Reduction: The protected intermediate is subjected to catalytic reduction, for example, using palladium on carbon, to reduce the double bond.
-
Hydrolysis: Acid hydrolysis removes the protecting group and yields epiandrosterone.
Analytical Methodologies
Accurate quantification of 5α-Androstan-17-one in biological samples such as urine and serum is crucial for clinical and research applications. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has been a cornerstone for steroid analysis for decades. The methodology for urinary steroid profiling typically involves the following steps:
Step-by-Step GC-MS Protocol for Urinary Androsterone:
-
Sample Preparation:
-
Hydrolysis: Urinary steroids are often conjugated to glucuronic acid or sulfate to increase their water solubility for excretion. Therefore, an initial enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is necessary to cleave these conjugates and release the free steroids.
-
Extraction: The hydrolyzed sample is then subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the steroids from the complex urine matrix.
-
-
Derivatization: Steroids are not sufficiently volatile for GC analysis. Therefore, a derivatization step is required to increase their volatility and improve their chromatographic properties. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
GC-MS Analysis:
-
Injection: The derivatized sample is injected into the gas chromatograph.
-
Separation: The steroids are separated on a capillary column (e.g., a non-polar phase like 5% phenyl-methylpolysiloxane).
-
Detection: The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.
-
4.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful alternative to GC-MS, offering high sensitivity and specificity without the need for derivatization.
Step-by-Step LC-MS/MS Protocol for Serum Androsterone/Epiandrosterone:
-
Sample Preparation:
-
Protein Precipitation: Serum or plasma samples are first treated with a solvent like acetonitrile to precipitate proteins.
-
Extraction: The supernatant containing the steroids is then subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for further purification and concentration.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph and separated on a reverse-phase column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) is typically used.
-
Mass Spectrometric Detection: The eluting compounds are ionized using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. MRM provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte.
-
Quantitative Data and Applications
The ability to accurately measure 5α-Androstan-17-one has provided valuable insights into its physiological concentrations and pharmacokinetic properties.
| Parameter | Androsterone | Epiandrosterone | Reference(s) |
| Androgen Receptor Binding Affinity (Relative to DHT) | Weak | Weak | [17] |
| GABA-A Receptor Modulation | Positive Allosteric Modulator | Positive Allosteric Modulator | [1][3][6] |
| Plasma/Serum Concentration (Adult Male) | ~55 ng/dL | Variable | [18] |
| Cerebrospinal Fluid (CSF) Concentration (Male) | Not specifically reported, but DHEA and Testosterone are in the pg/mL to low ng/mL range | Not specifically reported | [4][19][20] |
| Urinary Excretion | Major metabolite of testosterone | Metabolite of DHEA and testosterone | [21] |
| Pharmacokinetic Half-life (t1/2) (fast component) | ~25 minutes | Data not readily available | [18] |
| Metabolic Clearance Rate | ~4050 L/day | Data not readily available | [18] |
Applications in Research and Drug Development:
-
Biomarker: Urinary and serum levels of androsterone and its metabolites are used in clinical chemistry to assess androgen metabolism and can be indicative of certain enzymatic deficiencies or endocrine disorders.
-
Neuropharmacology: The modulatory effects of 5α-Androstan-17-one on the GABA-A receptor make it and its synthetic analogs attractive candidates for the development of novel anxiolytics, anticonvulsants, and sedatives.
-
Anti-Doping: As metabolites of testosterone and other anabolic steroids, the detection of androsterone and related compounds is a critical component of anti-doping screening programs.
Conclusion and Future Directions
From its serendipitous discovery in urine to its current status as a significant neurosteroid, 5α-Androstan-17-one has traversed a remarkable scientific journey. This guide has aimed to provide a comprehensive technical overview for the scientific community, highlighting its historical context, biochemical intricacies, and the analytical tools that enable its study. The dual role of this steroid as both a weak androgen and a potent modulator of neuronal inhibition underscores the complexity of steroid signaling and opens new avenues for therapeutic intervention.
Future research will undoubtedly focus on elucidating the precise molecular interactions of androsterone and its isomers with different GABA-A receptor subtypes, paving the way for the design of more specific and potent modulators with improved therapeutic profiles. Furthermore, advancements in analytical technologies will continue to refine our understanding of the subtle changes in 5α-Androstan-17-one levels in various physiological and pathological conditions, solidifying its role as a valuable biomarker. The story of 5α-Androstan-17-one is far from over, and its continued exploration promises to yield further insights into the intricate interplay between the endocrine and nervous systems.
References
-
Androsterone - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Epiandrosterone - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Adolf Butenandt | Biography, Nobel Prize, & Facts. (n.d.). In Britannica. Retrieved January 16, 2026, from [Link]
-
Adolf Butenandt—Nobel Prize for Chemistry. (n.d.). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]
- CN108752409A - The method for preparing epiandrosterone as raw material using androstenedione. (n.d.). Google Patents.
-
Adolf Butenandt – Facts. (n.d.). NobelPrize.org. Retrieved January 16, 2026, from [Link]
-
ENDOCRINE HISTORY: The history of discovery, synthesis and development of testosterone for clinical use. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]
-
The Testosterone-Derived Neurosteroid Androstanediol Is a Positive Allosteric Modulator of GABAA Receptors. (2010). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]
-
Testosterone Synthesis: A Comprehensive Overview of the Enzymatic Reactions, Organs, and Glands Involved. (n.d.). iheartgains. Retrieved January 16, 2026, from [Link]
-
An LC-MS Clinical Research Method for Measuring Male Androgens in Serum. (n.d.). Waters. Retrieved January 16, 2026, from [Link]
-
THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS. (n.d.). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]
-
Testosterone. (n.d.). College of Medicine - University of Cincinnati. Retrieved January 16, 2026, from [Link]
-
Sex steroid levels in corresponding cerebrospinal fluid and serum samples quantified by mass spectrometry in men. (2023). Endocrine Connections. Retrieved January 16, 2026, from [Link]
- CN108752409B - Method for preparing epiandrosterone by using androstenedione as raw material. (n.d.). Google Patents.
-
Sex steroid levels in corresponding cerebrospinal fluid and serum samples quantified by mass spectrometry in men. (2023). PubMed. Retrieved January 16, 2026, from [Link]
-
Steps of androgen synthesis. Synthesis of dehydroepiandrosterone... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Early steps in androgen biosynthesis: from cholesterol to DHEA. (1998). PubMed. Retrieved January 16, 2026, from [Link]
-
The Metabolism and 24-hour Plasma Concentrations of Androsterone in Man. (1977). PubMed. Retrieved January 16, 2026, from [Link]
-
Mechanisms of anabolic androgenic steroid modulation of alpha(1)beta(3)gamma(2L) GABA(A) receptors. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Sex steroid levels in corresponding cerebrospinal fluid and serum samples quantified by mass spectrometry in men. (n.d.). Lund University. Retrieved January 16, 2026, from [Link]
-
A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
- CN103102379A - Production method for synthetizing epiandrosterone from single enol ketone acetate. (n.d.). Google Patents.
-
Chemistry and Structural Biology of Androgen Receptor. (n.d.). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]
-
Schematic representation of pathway for dehydroepiandrosterone (DHEA)... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
The Sex Hormone Precursors Dehydroepiandrosterone (DHEA) and Its Sulfate Ester Form (DHEAS): Molecular Mechanisms and Actions on Human Body. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
-
Androgen deprivation promotes intratumoral synthesis of dihydrotestosterone from androgen metabolites in prostate cancer. (2013). ScienceOpen. Retrieved January 16, 2026, from [Link]
-
Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
PHARMACOKINETIC AND PHARMACODYNAMIC INTERACTIONS BETWEEN DEHYDROEPIANDRO-STERONE AND PREDNISOLONE IN THE RAT. (n.d.). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]
-
Dehydroepiandrosterone and Its Metabolite 5-Androstenediol: New Therapeutic Targets and Possibilities for Clinical Application. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
- CN105483198A - Novel method for preparing dehydroepiandrosterone (DHEA) from androstenedione (4-AD). (n.d.). Google Patents.
-
Cerebrospinal fluid sex steroid hormones in bacterial meningitis. (n.d.). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]
-
Pharmacokinetic and pharmacodynamic interactions between dehydroepiandrosterone and prednisolone in the rat. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Neurosteroid Binding Sites on the GABAA Receptor Complex as Novel Targets for Therapeutics to Reduce Alcohol Abuse and Dependence. (n.d.). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]
-
Hydrogen Carrier Gas for GC/MS/MS Analysis of Steroids in Urine in Under 10 Minutes. (n.d.). Agilent. Retrieved January 16, 2026, from [Link]
-
Gas chromatographic and mass spectrometric analysis of conjugated steroids in urine. (n.d.). Indian Academy of Sciences. Retrieved January 16, 2026, from [Link]
-
GABAA receptor subtypes: ligand binding heterogeneity demonstrated by photoaffinity labeling and autoradiography. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Rapid Analysis of Steroid Hormones by GC/MS. (2020). Restek Resource Hub. Retrieved January 16, 2026, from [Link]
-
Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. (2025). NIH. Retrieved January 16, 2026, from [Link]
-
Androgen Receptor in Prostate Cancer | Endocrine Reviews. (n.d.). Oxford Academic. Retrieved January 16, 2026, from [Link]
-
Effects of androstenedione administration on epitestosterone metabolism in men. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Bioavailability and pharmacokinetics of dehydroepiandrosterone in the cynomolgus monkey. (n.d.). No specified source. Retrieved January 16, 2026, from [Link]
- WO2012134446A1 - Epiandrosterone and/or androsterone derivatives and method of use thereof. (n.d.). Google Patents.
-
Neurosteroid Binding and Actions on GABAA Receptors. (n.d.). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]
-
Testosterone and Androgen Receptor in Cancers with Significant Sex Dimorphism in Incidence Rates and Survival. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
Sources
- 1. The Testosterone-Derived Neurosteroid Androstanediol Is a Positive Allosteric Modulator of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Steroid hormones and steroid hormone binding globulins in cerebrospinal fluid studied in individuals with intact and with disturbed blood-cerebrospinal fluid barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Testosterone: biosynthesis, transport, metabolism and (non-genomic) actions (Chapter 2) - Testosterone [cambridge.org]
- 6. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Testosterone [med.uc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Receptor binding and electrophysiological effects of dehydroepiandrosterone sulfate, an antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiple functional neurosteroid binding sites on GABAA receptors | PLOS Biology [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN108752409A - The method for preparing epiandrosterone as raw material using androstenedione - Google Patents [patents.google.com]
- 16. CN108752409B - Method for preparing epiandrosterone by using androstenedione as raw material - Google Patents [patents.google.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Dehydroepiandrosterone and androstenedione (Chapter 20) - Testosterone [cambridge.org]
- 19. ec.bioscientifica.com [ec.bioscientifica.com]
- 20. Sex steroid levels in corresponding cerebrospinal fluid and serum samples quantified by mass spectrometry in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Isomers of 5α-Androstan-17-one: Stereochemistry, Biological Activity, and Analytical Considerations
Abstract
The 5α-androstane steroid scaffold represents a foundational structure for a multitude of endogenous and synthetic bioactive compounds. Within this class, isomers of 5α-Androstan-17-one serve as a compelling case study in the principles of stereochemistry and its profound influence on biological function. This technical guide provides an in-depth exploration of the key structural isomers of 5α-Androstan-17-one, with a primary focus on the C3-epimers, Androsterone (3α-hydroxy) and Epiandrosterone (3β-hydroxy), as well as the related C3-keto derivative, 5α-Androstane-3,17-dione. We will dissect how subtle variations in the spatial orientation of a single functional group dramatically alter the pharmacological profile, shifting activity from androgenic and anabolic to distinctly neuroactive. This guide synthesizes mechanistic insights with field-proven analytical protocols, offering researchers and drug development professionals a comprehensive resource for understanding and investigating these versatile steroid molecules.
The 5α-Androstane Scaffold: A Foundation for Activity
The biological activity of any steroid is fundamentally dictated by its three-dimensional shape, which governs its interaction with target receptors and enzymes. The 5α-androstane skeleton is characterized by a trans-fusion of the A and B rings, resulting in a relatively flat and rigid molecular plane. This conformation is a critical determinant of binding affinity for various receptors. The parent structure for our discussion, 5α-Androstan-17-one, features a ketone group at the C17 position, a common feature in androgen metabolism. While this core structure possesses some inherent biological activity, the introduction of functional groups at other positions, particularly C3, gives rise to a family of isomers with remarkably divergent effects.
Caption: The core chemical structure of 5α-Androstan-17-one.
Key Structural Isomers: The Criticality of C3 Stereochemistry
The most significant and well-studied isomers of 5α-Androstan-17-one are differentiated by the functional group at the C3 position and its stereochemistry.
Androsterone (3α-hydroxy-5α-androstan-17-one)
Androsterone, or 3α-hydroxy-5α-androstan-17-one, is an endogenous steroid metabolite of testosterone and dihydrotestosterone (DHT).[1][2] Structurally, it possesses a hydroxyl group at the C3 position in the alpha (α) orientation, meaning it projects below the plane of the steroid nucleus (an axial position). This specific conformation is crucial for its unique biological activities.
Epiandrosterone (3β-hydroxy-5α-androstan-17-one)
Epiandrosterone is the C3 epimer of Androsterone.[3] Also known as 3β-hydroxy-5α-androstan-17-one, it features a hydroxyl group in the beta (β) orientation, projecting above the plane of the nucleus (an equatorial position).[1][4] Epiandrosterone is a naturally occurring metabolite of Dehydroepiandrosterone (DHEA) and is recognized primarily as a prohormone, converting within the body to the potent androgen, DHT.[1][3][4]
5α-Androstane-3,17-dione
A closely related derivative is 5α-Androstane-3,17-dione, where the C3 hydroxyl group is replaced by a ketone. This compound is not a true isomer but is a key metabolic intermediate in the androgen pathway, formed from androstenedione via the enzyme 5α-reductase.[5] It possesses some intrinsic androgenic activity and serves as a precursor in various metabolic pathways.[5]
Caption: Comparison of key C3-substituted 5α-Androstan-17-one derivatives.
Comparative Biological Activity: A Tale of Two Epimers
The seemingly minor difference in the stereochemistry at C3 between Androsterone and Epiandrosterone leads to a dramatic divergence in their primary biological effects.
Androgenic and Anabolic Activity
The androgenic potential of these isomers is primarily mediated by their interaction with the Androgen Receptor (AR). However, their mechanisms and potencies differ significantly.
-
Epiandrosterone: This molecule is best understood as a prohormone . While it has weak intrinsic androgenic activity, its primary contribution to anabolism and androgenicity comes from its conversion to Dihydrotestosterone (DHT) in the body.[1][4] DHT is a highly potent agonist of the androgen receptor, possessing far greater anabolic and androgenic properties than testosterone itself.[1] Therefore, the administration of Epiandrosterone effectively serves as a delivery system for DHT.
-
Androsterone: In contrast, Androsterone is considered a more potent androgen than Epiandrosterone in its own right.[6][7] It is a direct metabolite of DHT and exhibits noticeable effects on muscle hardness, strength, and libido.[7][8]
| Compound | Primary Androgenic Mechanism | Relative Potency (Anecdotal) |
| Epiandrosterone | Conversion to Dihydrotestosterone (DHT)[1][4] | Weaker (acts as prohormone)[1][4] |
| Androsterone | Direct Androgen Receptor Agonist[7] | Stronger (2-5x vs Epiandrosterone)[6] |
| 5α-Androstane-3,17-dione | Direct Androgen Receptor Agonist[5] | Moderate[5] |
Neurosteroid Activity: The GABA-A Receptor
Perhaps the most fascinating distinction between the C3 epimers lies in their activity as neurosteroids, specifically their modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
-
Androsterone acts as a positive allosteric modulator of the GABA-A receptor.[1][4] By binding to a site on the receptor, it enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in anxiolytic (anxiety-reducing) and calming effects.[8]
-
Epiandrosterone , due to its different shape, acts as a negative allosteric modulator of the GABA-A receptor.[1][4] It attenuates the effect of GABA, reducing inhibitory signaling. This can manifest as a stimulatory, pro-focus, or even anxiogenic (anxiety-promoting) effect at higher doses.[6]
This opposing action is a textbook example of how stereospecificity dictates biological function and explains the different subjective experiences reported by users of these compounds.[8]
Caption: Opposing effects of Androsterone and Epiandrosterone on the GABA-A receptor.
Metabolic Pathways
The interconversion of these steroids is a dynamic process governed by a handful of key enzymes. Understanding these pathways is essential for predicting the physiological effects of administering a precursor compound. The enzyme 5α-reductase is responsible for converting hormones like DHEA and androstenedione into their 5α-reduced counterparts, while various hydroxysteroid dehydrogenases (HSDs) mediate the interconversion between hydroxyl and keto groups (e.g., 3β-HSD, 17β-HSD).[1][3][5]
Caption: Simplified metabolic pathways involving key 5α-androstane isomers.
Analytical Methodologies & Protocols
As a Senior Application Scientist, it is imperative to ground mechanistic discussion in robust, reproducible analytical methods. The differentiation and quantification of these isomers require precise protocols.
Protocol: In Vitro Androgen Receptor Transactivation Assay
Objective: To quantify the direct androgenic activity of a test compound by measuring its ability to activate the human androgen receptor (AR) and induce the expression of a reporter gene.
Causality: This assay provides a direct functional readout of AR agonism. An active compound will bind to the AR, induce its translocation to the nucleus, and initiate the transcription of a downstream reporter gene (e.g., luciferase), the output of which is easily quantifiable.
Methodology:
-
Cell Culture: Culture AR-positive cells (e.g., human prostate cancer LNCaP cells) or AR-negative cells (e.g., Cos-7) in phenol red-free DMEM supplemented with 5% charcoal-stripped fetal bovine serum to minimize background hormonal activity.[9]
-
Transfection (for AR-negative cells): Co-transfect cells with a human AR expression plasmid (e.g., pSG5-hAR) and a reporter plasmid containing an androgen-responsive element driving a luciferase gene (e.g., pTK-TATA-Luc).[9]
-
Compound Treatment: Plate the cells and allow them to adhere. Treat the cells with a range of concentrations of the test isomers (e.g., Androsterone, Epiandrosterone) and controls (e.g., DHT as a positive control, vehicle as a negative control).
-
Incubation: Incubate the treated cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein content. Express the results as fold induction over the vehicle control.
Protocol: GC-MS for Urinary Steroid Profiling
Objective: To identify and quantify 5α-Androstan-17-one isomers and their metabolites in a biological matrix like urine.
Causality: Gas Chromatography separates compounds based on their volatility and interaction with a stationary phase, while Mass Spectrometry fragments and identifies them based on their unique mass-to-charge ratio. This combination allows for the definitive identification and differentiation of structurally similar steroid isomers.
Methodology:
-
Sample Preparation: Take a urine sample (e.g., 2 mL) and perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.
-
Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids from the aqueous matrix.
-
Derivatization: Evaporate the solvent and derivatize the dry residue to increase steroid volatility and thermal stability. A common method is silylation to form trimethylsilyl (TMS) ethers/esters.[10] This step is critical for successful GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system.
-
Gas Chromatograph: Use a capillary column suitable for steroid analysis (e.g., DB-1ms). Employ a temperature program that ramps from a low temperature (e.g., 180°C) to a high temperature (e.g., 320°C) to elute the compounds.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Monitor for characteristic fragment ions of the target analytes in either full scan or selected ion monitoring (SIM) mode for higher sensitivity.
-
-
Data Analysis: Identify compounds by comparing their retention times and mass spectra to those of certified reference standards. Quantify using a calibration curve prepared with the same standards. The main metabolite of 1-Androsterone, 3α-hydroxy-5α-androst-1-en-17-one, can be detected for up to nine days after a single administration.[11]
Conclusion and Future Directions
The structural isomers of 5α-Androstan-17-one provide a powerful demonstration of fundamental pharmacological principles. The simple inversion of a hydroxyl group at the C3 position is sufficient to completely reverse the compound's effect on the GABA-A receptor, while also altering its androgenic profile. Epiandrosterone functions primarily as a prohormone to the potent androgen DHT, whereas Androsterone possesses both direct androgenic and potent neuroactive properties. For drug development professionals, these structures offer a template for creating highly specific molecules, whether the goal is a selective androgen receptor modulator (SARM) with minimal cross-reactivity or a novel neurosteroid for treating anxiety or seizure disorders. Future research should continue to explore the structure-activity relationships of other, less-studied isomers and derivatives, potentially unlocking new therapeutic applications for this versatile steroid backbone.
References
-
Pozo, O. J., et al. (2010). 5α-Androst-1-ene-3,17-dione: metabolism, influence on steroid profile and biological activity. Steroids, 75(12), 923-931. [Link]
-
Muscle and Brawn. (2024). Epiandrosterone Review | Results, Dosage And Side Effects. Muscle and Brawn. [Link]
-
PowerandBulk.com. (2023). Epiandrosterone guide & review: How to use it for Bodybuilding?. PowerandBulk.com. [Link]
-
Wikipedia. (2023). Androstanedione. Wikipedia. [Link]
-
PubMed. (1984). Synthesis of 5 alpha-androstane-3 alpha, 16 alpha, 17 beta-triol from 3 beta-hydroxy-5-androsten-17-one. Steroids, 43(4), 445-56. [Link]
-
AnabolicMinds.com. (2020). Epiandro VS Androsterone (R-andro) Experiences. AnabolicMinds.com Forum. [Link]
-
AnabolicMinds.com. (2016). Epiandro vs androsterone. AnabolicMinds.com Forum. [Link]
-
AnabolicMinds.com. (2019). Epiandro vs R-andro what's better?. AnabolicMinds.com Forum. [Link]
-
MDPI. (2018). Synthesis of 5α-Androstane-17-spiro-δ-lactones with a 3-Keto, 3-Hydroxy, 3-Spirocarbamate or 3-Spiromorpholinone as Inhibitors of 17β-Hydroxysteroid Dehydrogenases. Molecules, 23(11), 2993. [Link]
-
PubMed. (1993). Synthesis of 3 alpha,7 alpha-dihydroxy-5 beta-androstan-17-one. Journal of the Chinese Chemical Society, 40(4), 389-393. [Link]
-
ResearchGate. (2008). Synthesis of 3 beta-amino-5 alpha-androstan-17-one from epiandrosterone. ResearchGate. [Link]
-
ResearchGate. (2008). Synthesis of 3β-Amino-5α-androstan-17-one from Epiandrosterone. ResearchGate. [Link]
-
Wikipedia. (2023). Epiandrosterone. Wikipedia. [Link]
-
PubMed. (2008). Synthesis and biological evaluation of some 17-picolyl and 17-picolinylidene androst-5-ene derivatives. Steroids, 73(3), 305-16. [Link]
-
PubChem. (n.d.). 5alpha-Androstane-3beta,17alpha-diol. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 5alpha-Androstan-17-one. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2023). 3β-Androstanediol. Wikipedia. [Link]
-
ResearchGate. (2008). Synthesis and biological activity of 17-amino-5a-androstan-3-ols. ResearchGate. [Link]
-
MDPI. (2023). Novel Synthetic Steroid Derivatives: Target Prediction and Biological Evaluation of Antiandrogenic Activity. International Journal of Molecular Sciences, 24(13), 10834. [Link]
-
ResearchGate. (2007). 17β-Hydroxy-5alpha-androst-1-en-3-one (1-testosterone) is a potent androgen with anabolic properties. ResearchGate. [Link]
-
NIST. (n.d.). Androstan-17-one, 3-hydroxy-, (3α,5β)-. NIST Chemistry WebBook. [Link]
-
National Institutes of Health. (2012). Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data. ACS Medicinal Chemistry Letters, 3(5), 379-383. [Link]
-
PubMed. (2011). Seized designer supplement named "1-Androsterone": identification as 3β-hydroxy-5α-androst-1-en-17-one and its urinary elimination. Steroids, 76(6), 588-95. [Link]
Sources
- 1. muscleandbrawn.com [muscleandbrawn.com]
- 2. 5α-ANDROSTAN-3α-OL-17-ONE: CAS 53-41-8 | Steraloids Inc. [steraloids.com]
- 3. Epiandrosterone - Wikipedia [en.wikipedia.org]
- 4. Epiandrosterone guide & review: How to use it for Bodybuilding? - PowerandBulk.com | Natural Male Performance Guides, Supplements & Fitness Education [powerandbulk.com]
- 5. Androstanedione - Wikipedia [en.wikipedia.org]
- 6. anabolicminds.com [anabolicminds.com]
- 7. anabolicminds.com [anabolicminds.com]
- 8. anabolicminds.com [anabolicminds.com]
- 9. Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. Seized designer supplement named "1-Androsterone": identification as 3β-hydroxy-5α-androst-1-en-17-one and its urinary elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Mechanism of 5α-Androstan-17-one: A Technical Guide for Researchers
Executive Summary: 5α-Androstan-17-one, more commonly known as Androsterone, is an endogenous steroid hormone that functions as a metabolite of testosterone and dihydrotestosterone (DHT).[1] While considered a weak androgen, its mechanism of action at the molecular level is primarily mediated through the classical androgen receptor (AR) signaling pathway.[2][3] This guide provides an in-depth analysis of this mechanism, from receptor binding to transcriptional regulation, and details the experimental methodologies used to elucidate its function. It serves as a technical resource for researchers, scientists, and professionals in drug development investigating androgen signaling.
Introduction to 5α-Androstan-17-one (Androsterone)
Chemical Identity and Metabolic Context
5α-Androstan-17-one (Androsterone) is a C19 steroid and an isomer of epiandrosterone.[4] It is a key metabolic product in the androgen cascade. Testosterone, the principal male sex hormone, is converted to the more potent 5α-dihydrotestosterone (DHT) by the enzyme 5α-reductase.[5][6] Subsequently, DHT can be metabolized into 5α-Androstan-17-one.[1] This metabolic relationship positions Androsterone as a downstream effector and a marker of androgen metabolism, although it can also be converted back to the more potent DHT, suggesting it may act as a metabolic intermediate.[1][7]
Physiological Relevance
As an androgen, 5α-Androstan-17-one contributes to the development and maintenance of male characteristics, although its potency is estimated to be approximately 1/7th that of testosterone.[1] Its actions are mediated by the androgen receptor, a protein that is pivotal in regulating the growth, differentiation, and function of prostate cells and is implicated in the development of prostate cancer.[8] Beyond its androgenic effects, Androsterone is also classified as a neurosteroid, exhibiting the ability to modulate GABA-A receptors in the brain, which suggests functions independent of the nuclear androgen receptor.[1]
The Androgen Receptor: The Primary Target
The biological effects of 5α-Androstan-17-one are predominantly channeled through the Androgen Receptor (AR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[2][8][9]
Structure and Functional Domains of the AR
The AR protein is modular, consisting of three primary functional domains:
-
N-Terminal Domain (NTD): This region is highly variable and contains the Activation Function-1 (AF-1) site, which is crucial for transcriptional activation.
-
DNA-Binding Domain (DBD): A highly conserved region containing two zinc finger motifs that recognize and bind to specific DNA sequences known as Androgen Response Elements (AREs).[10][11]
-
Ligand-Binding Domain (LBD): Located at the C-terminus, this domain is responsible for binding androgens like 5α-Androstan-17-one. This binding event initiates a series of conformational changes that activate the receptor.[3][10]
The Genomic Mechanism of Action: A Step-by-Step Cascade
The canonical, or genomic, mechanism of action for 5α-Androstan-17-one follows a well-defined pathway leading to the regulation of gene expression.[2][12]
-
Ligand Binding: 5α-Androstan-17-one, being lipid-soluble, diffuses across the cell membrane into the cytoplasm.[12][13] In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[2][11] The binding of 5α-Androstan-17-one to the LBD of the AR induces a critical conformational change.[2][3]
-
Receptor Activation and Nuclear Translocation: This conformational shift triggers the dissociation of the HSPs.[2][10] The now-activated ligand-receptor complex translocates from the cytoplasm into the nucleus.[2][11][14]
-
Dimerization and DNA Binding: Inside the nucleus, the activated AR complex forms a homodimer (a complex of two identical AR molecules).[2][11] This dimer then binds to specific DNA sequences, the Androgen Response Elements (AREs), located in the promoter or enhancer regions of target genes.[2][3][8]
-
Recruitment of Co-regulators and Transcription: The DNA-bound AR dimer recruits a host of co-activator proteins. This multi-protein complex then interacts with the general transcription machinery, leading to the initiation of transcription and the synthesis of messenger RNA (mRNA), which is ultimately translated into proteins that carry out the androgenic effect.[2][10]
Potential for Non-Genomic Actions
In addition to the classical genomic pathway, androgens can elicit rapid biological responses that are too quick to be explained by gene transcription.[15][16] These "non-genomic" actions are often initiated at the cell membrane and involve the activation of second messenger signaling cascades, such as MAPK/ERK and PI3K/Akt pathways.[17][18][19][20] While much of this research has focused on testosterone and DHT, it is plausible that 5α-Androstan-17-one could also participate in such pathways, potentially through membrane-associated androgen receptors, leading to rapid modulation of cellular functions like ion concentrations.[15][17]
Experimental Validation and Methodologies
The characterization of 5α-Androstan-17-one's mechanism of action relies on a suite of established molecular and cellular biology techniques.
In Vitro Receptor Binding Assays
These assays are fundamental for determining the binding affinity of a ligand to its receptor.
-
Core Principle: The primary goal is to quantify how strongly 5α-Androstan-17-one binds to the AR. This is often done through competitive binding experiments.
-
Causality in Experimental Design: A high-affinity, radiolabeled androgen (e.g., [³H]-DHT or [³H]-R1881) is used as a tracer.[21][22] By incubating the AR protein with a fixed amount of this tracer and increasing concentrations of unlabeled 5α-Androstan-17-one, one can measure the displacement of the radiolabeled ligand. The concentration of 5α-Androstan-17-one that displaces 50% of the tracer is the IC50 value, which is used to calculate its binding affinity (Ki).[22][23] This competitive approach is necessary because directly measuring the binding of an unlabeled compound is technically challenging.
Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Isolate cytosol containing AR from a suitable source, such as rat ventral prostate tissue, or use a purified recombinant AR protein.[21][23]
-
Assay Setup: In a multi-well plate, add the AR preparation to each well.
-
Competition: Add increasing concentrations of unlabeled 5α-Androstan-17-one to the wells. Include control wells with no competitor (total binding) and wells with a large excess of a potent unlabeled androgen to determine non-specific binding.[24][25]
-
Tracer Addition: Add a constant, known concentration of a radiolabeled androgen (e.g., [³H]-DHT) to all wells.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved through methods like hydroxylapatite (HAP) slurry separation or scintillation proximity assays (SPA).[21][26]
-
Quantification: Measure the radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of 5α-Androstan-17-one to determine the IC50 value.
Cellular Reporter Gene Assays
These assays measure the functional consequence of receptor binding—the activation of gene transcription.
-
Core Principle: To determine if 5α-Androstan-17-one can act as an agonist (activator) or antagonist (inhibitor) of the AR.
-
Causality in Experimental Design: A host cell line (e.g., PC3 or 293FT) that lacks endogenous AR is engineered to express two components: the full-length human AR and a "reporter" gene (like luciferase or green fluorescent protein).[14][27][28] The reporter gene's expression is controlled by a promoter containing multiple AREs.[14][28] Therefore, the reporter will only be expressed if an active androgen binds to the AR, which then binds to the AREs. The amount of light (luciferase) or fluorescence produced is a direct and quantifiable measure of AR transcriptional activity.[14][29][30]
Comparative Androgenic Activity
It is critical to contextualize the activity of 5α-Androstan-17-one relative to other endogenous androgens. DHT is the most potent endogenous ligand for the AR, exhibiting an affinity 2-3 times higher than that of testosterone.[5] 5α-Androstan-17-one is considered a significantly weaker androgen in comparison.
| Compound | Common Name | Relative Binding Affinity to AR | Primary Role |
| 5α-Dihydrotestosterone | DHT | Very High[5] | Potent primary androgen[11] |
| Testosterone | T | High[11] | Primary circulating androgen |
| 5α-Androstan-17-one | Androsterone | Low to Moderate | Metabolite, weak androgen[1] |
Conclusion and Future Directions
The molecular mechanism of action of 5α-Androstan-17-one is primarily driven by its function as a weak agonist for the androgen receptor, initiating the canonical genomic signaling cascade. While less potent than testosterone or DHT, its role as a key metabolite necessitates a thorough understanding of its contribution to the overall androgenic landscape within target tissues. Future research should further explore its potential non-genomic actions and its ability to be back-converted to more potent androgens in specific cellular contexts, such as in castration-resistant prostate cancer, where androgen signaling pathways can be adaptively reprogrammed.[31]
References
-
Mechanism of androgen receptor activation and possible implications for chemoprevention trials. PubMed. Available at: [Link]
-
Non-genomic Actions of Androgens. PMC - PubMed Central. Available at: [Link]
-
Mechanisms of Androgen Receptor Activation in Castration-Resistant Prostate Cancer. Endocrine Reviews. Available at: [Link]
-
Androgen receptor. Wikipedia. Available at: [Link]
-
Mechanisms of Androgen Receptor Activation and Function. PubMed. Available at: [Link]
-
A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells. PubMed. Available at: [Link]
-
Protocol for Androgen Receptor Competitive Binding Assay. ICCVAM. Available at: [Link]
-
Non-genomic actions of androgens. PubMed - NIH. Available at: [Link]
-
Androgen Receptor and Mechanism of Androgen Action. Annals of Medicine. Available at: [Link]
-
Non-Genomic Action of Androgens is Mediated by Rapid Phosphorylation and Regulation of Androgen Receptor Trafficking. Karger Publishers. Available at: [Link]
-
Human AR Reporter Assay Kit. Indigo Biosciences. Available at: [Link]
-
Non-genomic Actions of Androgens. ResearchGate. Available at: [Link]
-
Nongenomic Actions of Steroid Hormones in Reproductive Tissues. Oxford Academic. Available at: [Link]
-
AR Human Androgen NHR Cell Based Agonist Reporter LeadHunter Assay. TW. Available at: [Link]
-
An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PMC - PubMed Central. Available at: [Link]
-
Androgen Receptor Structure, Function and Biology: From Bench to Bedside. PMC. Available at: [Link]
-
Androgen Physiology: Receptor and Metabolic Disorders. Endotext - NCBI Bookshelf. Available at: [Link]
-
5α-androstane-3α,17β-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling. SpringerLink. Available at: [Link]
-
Relative binding affinity of novel steroids to androgen receptors in hamster prostate. PubMed. Available at: [Link]
-
Androgenic activity of dehydroepiandrosterone and androstenedione in the rat ventral prostate. PubMed. Available at: [Link]
-
Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature Experiments. Available at: [Link]
-
Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. PubMed. Available at: [Link]
-
Dihydrotestosterone. Wikipedia. Available at: [Link]
-
Androgens vs Testosterone. Power. Available at: [Link]
-
A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. Available at: [Link]
-
ANDROGEN RECEPTOR BINDING (RAT VENTRAL PROSTATE CYTOSOL) Standard Evaluation Procedure October 2011. EPA. Available at: [Link]
-
Androsterone. Wikipedia. Available at: [Link]
-
Prohormone supplement 3 -hydroxy-5 -androst-1-en-17-one enhances resistance training gains but impairs user health. Request PDF - ResearchGate. Available at: [Link]
-
Template:Relative affinities of anabolic steroids and related steroids. Wikipedia. Available at: [Link]
-
Dihydrotestosterone synthesis pathways from inactive androgen 5α-androstane-3β,17β-diol in prostate cancer cells: Inhibition of intratumoural 3β-hydroxysteroid dehydrogenase activities by abiraterone. PMC - NIH. Available at: [Link]
-
5α-Androst-2-ene-17-one. Wikipedia. Available at: [Link]
-
dihydrotestosterone. YouTube. Available at: [Link]
-
Epiandrosterone. Wikipedia. Available at: [Link]
-
Androgen cell signaling pathways involved in neuroprotective actions. PMC. Available at: [Link]
-
17beta-hydroxy-5alpha-androst-1-en-3-one (1-testosterone) is a potent androgen with anabolic properties. PubMed. Available at: [Link]
-
9.2: Signaling Pathways, Hormones and Endocrine System. Medicine LibreTexts. Available at: [Link]
-
The androgen signal pathways. The steroidal androgens, testosterone and... ResearchGate. Available at: [Link]
-
Hormone signaling. My Cancer Genome. Available at: [Link]
Sources
- 1. Androsterone - Wikipedia [en.wikipedia.org]
- 2. Androgen receptor - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of androgen receptor activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epiandrosterone - Wikipedia [en.wikipedia.org]
- 5. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Dihydrotestosterone synthesis pathways from inactive androgen 5α-androstane-3β,17β-diol in prostate cancer cells: Inhibition of intratumoural 3β-hydroxysteroid dehydrogenase activities by abiraterone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of androgen receptor activation and possible implications for chemoprevention trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. med.libretexts.org [med.libretexts.org]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Non-genomic actions of androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. karger.com [karger.com]
- 19. Androgen cell signaling pathways involved in neuroprotective actions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. epa.gov [epa.gov]
- 26. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 27. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. caymanchem.com [caymanchem.com]
- 30. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 31. academic.oup.com [academic.oup.com]
5alpha-Androstan-17-one receptor binding affinity and specificity
An In-Depth Technical Guide to the Receptor Binding Affinity and Specificity of 5α-Androstan-17-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5α-Androstan-17-one, also known as androsterone, is an endogenous steroid hormone and a principal metabolite of testosterone and dihydrotestosterone (DHT). As a key node in androgen metabolism, understanding its interaction with steroid hormone receptors is critical for elucidating the complete picture of androgen signaling and for the development of novel therapeutics targeting these pathways. This guide provides a comprehensive technical overview of the receptor binding affinity and specificity of 5α-Androstan-17-one, with a focus on the androgen receptor (AR). We will delve into the nuances of its binding characteristics, compare it to more potent androgens, and explore its potential for cross-reactivity with other steroid hormone receptors. This document is intended to serve as a valuable resource for researchers in endocrinology, pharmacology, and drug discovery, providing both foundational knowledge and practical experimental guidance.
The Significance of 5α-Androstan-17-one in Androgen Physiology
Androgens, the male sex hormones, are crucial for the development and maintenance of male reproductive tissues and secondary sexual characteristics. Their actions are primarily mediated by the androgen receptor, a ligand-activated transcription factor. While testosterone is the principal circulating androgen, its more potent metabolite, 5α-dihydrotestosterone (DHT), is often the primary mediator of androgenic effects in many target tissues. 5α-Androstan-17-one is a further downstream metabolite in this pathway, and its biological activity is intrinsically linked to its ability to interact with the AR. Although considered a weaker androgen, its circulating levels and potential for intracrine metabolism within target tissues necessitate a thorough understanding of its receptor binding profile.
Biosynthesis of 5α-Androstan-17-one
5α-Androstan-17-one is synthesized from testosterone through a series of enzymatic reactions. The initial and rate-limiting step is the conversion of testosterone to the more potent androgen, DHT, by the enzyme 5α-reductase. Subsequently, DHT can be metabolized by hydroxysteroid dehydrogenases to form various downstream products, including 5α-Androstan-17-one.
Figure 1: Simplified biosynthetic pathway of 5α-Androstan-17-one from testosterone.
Receptor Binding Affinity and Specificity
The biological activity of a steroid hormone is largely determined by its binding affinity for its cognate receptor and its specificity, or lack thereof, for other receptors.
Androgen Receptor (AR) Binding Affinity
5α-Androstan-17-one is characterized as a low-affinity ligand for the androgen receptor. Its binding affinity is significantly lower than that of DHT, the most potent endogenous androgen. This reduced affinity is a key determinant of its weaker androgenic activity. The conversion of a 3-ketosteroid, like DHT, to a 3α-hydroxysteroid, such as the related metabolite 3α-androstanediol, can result in a five-order of magnitude decrease in affinity for the AR, with the dissociation constant (Kd) shifting from the nanomolar to the micromolar range.[1] While direct and extensively replicated quantitative binding data for 5α-Androstan-17-one is limited in the readily available literature, the existing evidence and the binding characteristics of its structural analogs consistently point to it being a weak agonist of the AR.
| Compound | Receptor | Binding Affinity (Kd/Ki/IC50) | Potency Relative to DHT |
| 5α-Dihydrotestosterone (DHT) | Androgen Receptor | ~0.2-1.0 nM (Kd)[2] | High |
| Testosterone | Androgen Receptor | ~0.4-2.0 nM (Kd)[2] | Moderate |
| 3α-Androstanediol | Androgen Receptor | ~10⁻⁶ M (Kd)[1] | Very Low |
| 5α-Androstan-17-one (Androsterone) | Androgen Receptor | Likely in the high nM to µM range (Estimated) | Low |
Table 1: Comparative binding affinities of selected androgens for the androgen receptor. The value for 5α-Androstan-17-one is an estimation based on the affinities of structurally related metabolites.
Specificity and Cross-Reactivity with Other Steroid Receptors
An important aspect of a steroid's pharmacological profile is its potential to bind to other steroid hormone receptors, which can lead to off-target effects.
-
Estrogen Receptors (ER): There is evidence that certain androstane metabolites can interact with estrogen receptors. The saturation of the A-ring in 5α-reduced steroids, which results in a flatter molecular structure, is a feature that can influence binding to the ER.[3] Specifically, metabolites of DHT have been shown to bind to estrogen receptor beta (ERβ), suggesting a potential for 5α-Androstan-17-one to exhibit some affinity for this receptor subtype.[4][5]
-
Progesterone Receptor (PR): While some steroids exhibit cross-reactivity with the progesterone receptor, there is limited specific data on the binding of 5α-Androstan-17-one to the PR. Generally, androgens are not considered high-affinity ligands for the PR.
-
Glucocorticoid Receptor (GR): The androgen and glucocorticoid receptors share significant homology in their DNA-binding domains and can recognize similar hormone response elements.[3][6] However, ligand binding is more specific. While some synthetic steroids can bind to both receptors, the cross-reactivity of endogenous androgens like 5α-Androstan-17-one with the GR is generally considered to be low.
Downstream Signaling Pathways
Upon binding to the androgen receptor, 5α-Androstan-17-one, like other androgens, initiates a cascade of molecular events that ultimately leads to changes in gene expression.
Figure 2: Canonical androgen receptor signaling pathway.
The binding of 5α-Androstan-17-one to the AR in the cytoplasm induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The ligand-receptor complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding event recruits co-regulatory proteins and the basal transcription machinery, leading to the initiation of gene transcription and subsequent protein synthesis, culminating in a cellular response. Given its lower affinity for the AR, the magnitude of this response induced by 5α-Androstan-17-one is expected to be less potent compared to that of DHT or testosterone.
Experimental Protocol: Competitive Radioligand Binding Assay for Androgen Receptor Affinity
This protocol outlines a detailed methodology for determining the binding affinity of a test compound, such as 5α-Androstan-17-one, for the androgen receptor using a competitive radioligand binding assay. This assay is a self-validating system that relies on the competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor.
Figure 3: Workflow for a competitive radioligand binding assay.
Materials and Reagents
-
Receptor Source: Rat ventral prostate cytosol or a commercially available recombinant human androgen receptor.
-
Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) or another high-affinity AR radioligand.
-
Unlabeled Ligands: Dihydrotestosterone (for standard curve), 5α-Androstan-17-one (test compound), and a non-specific competitor (e.g., a high concentration of unlabeled DHT).
-
Assay Buffer: Tris-HCl buffer with additives to maintain receptor stability (e.g., glycerol, EDTA, dithiothreitol).
-
Separation Medium: Dextran-coated charcoal suspension or other suitable method to separate bound and free radioligand.
-
Scintillation Cocktail
-
Scintillation Counter
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Prepare a stock solution of the radioligand and determine its specific activity.
-
Prepare serial dilutions of the unlabeled DHT (for the standard curve) and the test compound (5α-Androstan-17-one) in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value.
-
-
Assay Setup:
-
In a series of microcentrifuge tubes or a 96-well plate, add the following components in order:
-
Assay buffer
-
Unlabeled ligand (either DHT for the standard curve or the test compound) at various concentrations. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a saturating concentration of unlabeled DHT).
-
Receptor preparation.
-
-
Gently vortex the tubes and pre-incubate on ice for a designated period.
-
-
Initiation of Binding Reaction:
-
Add a fixed concentration of the radioligand to each tube to initiate the binding reaction. The concentration of the radioligand should ideally be at or below its Kd for the receptor to ensure sensitive detection of competition.
-
Vortex gently and incubate the reaction mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium. The incubation time should be determined empirically in preliminary experiments.
-
-
Separation of Bound and Free Radioligand:
-
At the end of the incubation period, add a pre-chilled suspension of dextran-coated charcoal to each tube (except for total counts tubes). The charcoal will adsorb the free radioligand.
-
Incubate on ice for a short period with occasional vortexing.
-
Centrifuge the tubes at high speed to pellet the charcoal with the bound free radioligand.
-
-
Quantification of Radioactivity:
-
Carefully transfer a specific volume of the supernatant (containing the receptor-bound radioligand) from each tube into a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
-
Causality Behind Experimental Choices
-
Choice of Radioligand: A high-affinity radioligand like [³H]-DHT is chosen to ensure a stable and detectable binding signal.
-
Competitive Format: This format allows for the determination of the relative affinity of an unlabeled compound without the need for radiolabeling every test substance.
-
Dextran-Coated Charcoal: This is a widely used and effective method for rapidly separating free from bound ligand due to the porous nature of charcoal which adsorbs small molecules.
-
Low Temperature Incubation: Performing the assay at 4°C helps to minimize receptor degradation and non-specific binding.
Conclusion
5α-Androstan-17-one represents an important metabolite in the complex web of androgen signaling. While it exhibits a significantly lower binding affinity for the androgen receptor compared to its potent precursors, testosterone and DHT, its presence in circulation and potential for intracrine generation in target tissues warrant careful consideration in both basic research and clinical contexts. Furthermore, the potential for cross-reactivity with other steroid hormone receptors, particularly ERβ, highlights the need for a comprehensive understanding of its complete pharmacological profile. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the receptor binding characteristics of 5α-Androstan-17-one and other novel steroid compounds, ultimately contributing to a more complete understanding of steroid hormone action and the development of more specific and effective therapeutics.
References
-
Freyberger, A., & Ahr, H. J. (2004). Development and standardization of a simple binding assay for the detection of compounds with affinity for the androgen receptor. Toxicology, 195(2–3), 113–126. [Link]
-
Poletti, A., & Martini, L. (1999). The androgen receptor: structure and function. Journal of endocrinological investigation, 22(3), 244-252. [Link]
-
Schoonen, W. G., Deckers, G. H., de Gooijer, M. E., & de Haan, L. H. (2000). Contraceptive progestins: a new perspective on their pharmacological profile. The Journal of steroid biochemistry and molecular biology, 74(1-2), 1-13. [Link]
-
Wilson, E. M., & French, F. S. (1976). Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate. Journal of Biological Chemistry, 251(18), 5620-5629. [Link]
-
Féau, C., Arnold, L. A., Kosinski, A., & Guy, R. K. (2009). A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. Journal of biomolecular screening, 14(1), 43–48. [Link]
-
Adler, A. J., Danielsen, M., & Robins, D. M. (1992). Androgen-specific gene activation via a consensus glucocorticoid response element is determined by interaction with nonreceptor factors. Proceedings of the National Academy of Sciences, 89(24), 11660-11663. [Link]
-
Brinkmann, A. O., & Trapman, J. (2000). Androgen receptor mutations in prostate cancer. The Journal of steroid biochemistry and molecular biology, 72(3-4), 81-90. [Link]
-
Poortman, J., Vroegindewey-Jie, D., Thijssen, J. H., & Schwarz, F. (1977). Relative binding affinity of androstane and C-19-nor-androstane-steroids for the estradiol-receptor in human myometrial and mammary cancer tissue. Molecular and cellular endocrinology, 8(1), 27–34. [Link]
-
Penning, T. M. (2011). Pre-receptor regulation of the androgen receptor. The Journal of steroid biochemistry and molecular biology, 125(1-2), 11–19. [Link]
-
Törn, C., Masironi, B., & Rafter, J. J. (2003). The synthetic androgen, R1881, is a potent progesterone receptor antagonist. The Journal of steroid biochemistry and molecular biology, 84(4), 469-475. [Link]
-
Belvisi, L., et al. (2016). In vitro and in vivo biological evaluation of new nonsteroidal androgen receptor antagonists. Bioorganic & medicinal chemistry, 24(16), 3646-3656. [Link]
-
Dave, V., et al. (2022). Androgen Receptor Signaling in Prostate Cancer: A Journey from Basic Research to Clinical Application. Cancers, 14(11), 2645. [Link]
-
Heinlein, C. A., & Chang, C. (2004). Androgen receptor in health and disease. Endocrine reviews, 25(2), 276-308. [Link]
-
Hughes, A., et al. (2012). Androgen receptor actions in the skeleton. The Journal of steroid biochemistry and molecular biology, 132(3-5), 196-204. [Link]
-
ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. Appendix B1 of ICCVAM AR Binding BRD. [Link]
-
Lund, T. D., Hinds, L. R., & Handa, R. J. (2006). The androgen 5α-dihydrotestosterone and its metabolite 5α-androstan-3β, 17β-diol inhibit the hypothalamo-pituitary-adrenal response to stress by acting through estrogen receptor β-expressing neurons in the hypothalamus. The Journal of neuroscience : the official journal of the Society for Neuroscience, 26(5), 1448–1456. [Link]
-
Miyamoto, H., et al. (2007). The androgen receptor in the neuroendocrine prostate cancer. The Prostate, 67(10), 1088-1097. [Link]
-
Weihua, Z., et al. (2002). Estrogen receptor β-specific agonists and antagonists. Current topics in medicinal chemistry, 2(2), 159-170. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing the rules of engagement of androgen and glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Quantitative differences in androgen and glucocorticoid receptor DNA binding properties contribute to receptor-selective transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
physiological concentrations of 5alpha-Androstan-17-one in vivo
An In-Depth Technical Guide to the Physiological Concentrations of 5α-Androstan-17-one (Androsterone) In Vivo
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5α-Androstan-17-one, more commonly known as Androsterone, is a pivotal steroid hormone that serves as a key metabolite of testosterone and other androgens.[1] Primarily synthesized in the adrenal glands, gonads, and liver, its circulating and excreted concentrations provide a crucial window into the body's androgen metabolism and overall endocrine health.[1] While possessing weaker androgenic activity compared to testosterone, Androsterone contributes to the development of secondary sexual characteristics and the maintenance of bone density.[1] Furthermore, emerging research highlights its role as an inhibitory neurosteroid, modulating the GABA-A receptor, and as a key intermediate in the "backdoor" pathway of dihydrotestosterone (DHT) synthesis, particularly during fetal development.[2] This guide offers a comprehensive overview of the physiological concentrations of Androsterone in various biological matrices, details state-of-the-art methodologies for its quantification, and explores its metabolic pathways and clinical significance.
Introduction: The Molecular and Physiological Landscape of Androsterone
Androsterone (systematic name: (3α,5α)-3-hydroxy-androstan-17-one) is an endogenous steroid hormone belonging to the androgen group.[3] It is a primary catabolite of testosterone and DHT, formed through the action of 5α-reductase and other enzymes.[4][5] Its physiological functions are multifaceted, extending beyond simple androgenic action. It plays a role in regulating libido, muscle growth, and mood, and its levels can be indicative of various health conditions.[1] High concentrations may be associated with polycystic ovary syndrome (PCOS), congenital adrenal hyperplasia (CAH), or androgen-secreting tumors, while low levels can suggest issues with adrenal or hepatic function.[1]
The accurate measurement of Androsterone is therefore critical for both clinical diagnostics and research into endocrine function. This guide will delve into the established physiological ranges and the robust analytical techniques required for its precise quantification.
Physiological Concentrations of 5α-Androstan-17-one
The concentration of Androsterone in vivo is highly dependent on the biological matrix, as well as the age, sex, and health status of the individual.[1][6] Levels fluctuate significantly from infancy through puberty and into adulthood, with a general decline observed with advancing age.[6][7]
Serum/Plasma Concentrations
Serum levels provide a direct measure of the circulating hormone. Modern analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for accurate quantification, especially given the low physiological concentrations.
| Population | Age Group | Mean/Range | Units | Citation |
| Males | 12-13+ years | Rapid Increase | - | [6] |
| Females | 10+ years | Gradual Increase | - | [6] |
| Children | 6 months - 10/12 years | Low | - | [6] |
| General | - | LOQ: 0.10 | ng/mL | [8] |
Note: Specific reference ranges for adult serum Androsterone are not well-established in single sources and can vary between laboratories. The provided data indicates trends and analytical limits. The increase in boys is linked to rising testosterone, while in girls, it's influenced by dehydroepiandrosterone (DHEA) progression.[6]
Urinary Excretion
Urinary steroid profiling is a powerful non-invasive tool for assessing overall androgen metabolism. Androsterone is primarily excreted in urine as glucuronide and sulfate conjugates.[2][9] Gas chromatography-mass spectrometry (GC-MS) is the gold standard for comprehensive urinary steroid analysis.[10]
| Population | Mean Excretion (±SD) | Units | Citation |
| Normal Adult Men | 193 (±77) | µ g/24h | [11] |
| Normal Adult Women | 44 (±23) | µ g/24h | [11] |
| Hirsute Women | 137 (±51) | µ g/24h | [11] |
| Postmenopausal Women | < 5 | µ g/24h | [11] |
The significant difference in urinary excretion between men and women, and the elevated levels in conditions like hirsutism, underscore the diagnostic value of this measurement.[11]
Androsterone Metabolism: Biosynthesis and Catabolism
Understanding the metabolic pathways of Androsterone is fundamental to interpreting its physiological concentrations. It is situated at a crossroads of androgen synthesis and degradation.
Biosynthetic Pathways
Androsterone is formed via two main pathways:
-
The Classical Pathway: Testosterone is converted to DHT by 5α-reductase. DHT is then metabolized to 5α-androstane-3α,17β-diol (3α-adiol), which can be converted to Androsterone. Alternatively, androstenedione is converted to 5α-androstanedione by 5α-reductase, which is then reduced to form Androsterone.[5]
-
The "Backdoor" Pathway: This pathway is particularly active in the fetus for masculinization.[2] It involves the conversion of 17α-hydroxyprogesterone to 5α-pregnane-3α,17α-diol-20-one, which is then processed to form Androsterone and subsequently DHT, bypassing testosterone. Spectrometric studies have identified Androsterone as the main backdoor androgen in the human male fetus.[2]
Methodologies for Quantification
The choice of analytical method is critical for achieving the sensitivity and specificity required for steroid hormone analysis. While immunoassays exist, they often suffer from cross-reactivity.[12] Mass spectrometry-based methods are now the preferred approach in research and clinical settings.[13]
Quantification in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the established gold standard for urinary steroid profiling, capable of quantifying dozens of metabolites in a single run.[10][12] The complexity of the sample matrix necessitates extensive preparation.[12]
Causality: This protocol is designed to first liberate the steroid metabolites from their conjugated forms (hydrolysis), then isolate them from the complex urine matrix (extraction), and finally make them volatile for GC analysis (derivatization). Each step is crucial for accurate quantification.
-
Sample Collection: Collect a 24-hour urine sample to account for diurnal variations in hormone excretion.
-
Internal Standard Spiking: Add a mixture of deuterated steroid internal standards to 1 mL of urine to correct for analytical variability and recovery losses.
-
Solid-Phase Extraction (SPE):
-
Enzymatic Hydrolysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in an acetate buffer.
-
Add β-glucuronidase/arylsulfatase from Helix pomatia and incubate to cleave the glucuronide and sulfate groups.[15]
-
-
Re-Extraction: Perform a second SPE or liquid-liquid extraction step to purify the now-unconjugated steroids.
-
Derivatization:
-
Evaporate the purified extract to complete dryness.
-
Add methoxyamine hydrochloride in pyridine to form methyloxime (MO) derivatives of the keto groups.[15]
-
Add N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) to form trimethylsilyl (TMS) ether derivatives of the hydroxyl groups.[15] This step is critical to make the steroids volatile for gas chromatography.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Operate the mass spectrometer in selected-ion-monitoring (SIM) mode for sensitive and specific detection of each steroid metabolite based on its characteristic ions.[15]
-
-
Quantification: Calculate the concentration of Androsterone and other steroids by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
Quantification in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high throughput and specificity for analyzing steroids in serum or plasma, often with simpler sample preparation than GC-MS and without the need for derivatization.[13][16]
Causality: This protocol uses liquid-liquid extraction to efficiently separate steroids from serum proteins and phospholipids. The tandem mass spectrometer (MS/MS) provides exquisite specificity by monitoring a specific fragmentation (precursor ion → product ion) for each analyte, minimizing interference from other molecules.
-
Sample Collection: Collect whole blood in a serum separator tube. Centrifuge to separate serum.
-
Internal Standard Spiking: Add a solution of deuterated internal standards (including d-Androsterone) to 200 µL of serum.[8]
-
Protein Precipitation & Liquid-Liquid Extraction (LLE):
-
Add a solvent like methyl tert-butyl ether (MTBE) to the serum sample.[8]
-
Vortex vigorously to precipitate proteins and extract the steroids into the organic layer.
-
Centrifuge to separate the layers.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 50% methanol).[14]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatography: Use a C18 column with a gradient elution of water and methanol (both typically containing 0.1% formic acid) to separate the different steroids.[16][17]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[14][16]
-
Monitor the specific multiple reaction-monitoring (MRM) transitions for Androsterone and its internal standard.[14]
-
-
Quantification: Construct a calibration curve using stripped serum and calculate analyte concentrations based on the analyte/internal standard peak area ratios.[14]
Conclusion and Future Perspectives
5α-Androstan-17-one is a clinically relevant biomarker of androgen production and metabolism. Its accurate quantification is essential for diagnosing and managing a range of endocrine disorders. While historically challenging to measure, the advent of advanced mass spectrometry techniques, particularly LC-MS/MS, has enabled sensitive, specific, and multiplexed analysis of Androsterone alongside a comprehensive panel of other steroid hormones.[16] This technical guide provides the foundational knowledge of Androsterone's physiological concentrations and the validated methodologies required for its study. Future research will likely focus on further refining high-throughput methods and expanding our understanding of Androsterone's role as a neurosteroid and its contribution to the complex steroid network in various physiological and pathophysiological states.
References
-
Androsterone | Rupa Health. (URL: [Link])
-
Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC - PubMed Central. (URL: [Link])
-
Androgens: Function, Levels & Related Disorders - Cleveland Clinic. (URL: [Link])
-
Androsterone: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (URL: [Link])
-
Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - NIH. (URL: [Link])
-
Androsterone - Wikipedia. (URL: [Link])
-
Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC - NIH. (URL: [Link])
-
The Roles of Androgens in Humans: Biology, Metabolic Regulation and Health - MDPI. (URL: [Link])
-
Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - NIH. (URL: [Link])
-
Urine Steroid Metabolomics as a Novel Tool for Detection of Recurrent Adrenocortical Carcinoma - PMC - PubMed Central. (URL: [Link])
-
Urinary steroid metabolomics for adrenocortical cancer diagnosis. Comparison of gas chromatography mass spectrometry to liquid chromatography mass spectrometry | ECE2022 | European Congress of Endocrinology 2022 | Endocrine Abstracts. (URL: [Link])
-
Serum androsterone levels in children - PubMed. (URL: [Link])
-
5α‑Androst-1-ene-3,17-dione: metabolism, influence on steroid profile and biological activity. (URL: [Link])
-
Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. (URL: [Link])
-
Androgens in women: Establishing reference intervals for dehydroepiandrostenedione sulphate and androstenedione on the Roche Cobas - PMC - NIH. (URL: [Link])
-
Modified Fully Automated Dried Blood Spot Sample Preparation System and Its Application in Steroid Ester Detection | Analytical Chemistry - ACS Publications. (URL: [Link])
-
Age-Specific Reference Ranges for Serum Testosterone and Androstenedione Concentrations in Women Measured by Liquid Chromatography-Tandem Mass Spectrometry - Oxford Academic. (URL: [Link])
-
Epiandrosterone - Wikipedia. (URL: [Link])
-
Metabolism of 5 alpha-androstane-3 beta,17 beta-diol to 17 beta-hydroxy-5 alpha-androstan-3-one and 5 alpha-androstan-3 alpha,17 beta-diol in the rat - PubMed. (URL: [Link])
-
Intracrine androgen biosynthesis, metabolism and action revisited - Pure. (URL: [Link])
-
An efficient synthesis of 5alpha-androst-1-ene-3,17-dione - PubMed. (URL: [Link])
-
Androgen Levels in Adult Females: Changes with Age, Menopause, and Oophorectomy | The Journal of Clinical Endocrinology & Metabolism | Oxford Academic. (URL: [Link])
-
Age-specific reference ranges for serum testosterone and androstenedione concentrations in women measured by liquid chromatography-tandem mass spectrometry - PubMed. (URL: [Link])
-
Androstanedione - Wikipedia. (URL: [Link])
-
Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography–mass spectrometry without derivatiza - MSACL. (URL: [Link])
-
Detection of low level anabolic agents by LC/MS/MS with investigation of matrix effects. (URL: [Link])
-
LC/MS/MS Method for the Quantification of Endogenous Steroids in Oral Fluids using the QTRAP® 5500 - SCIEX. (URL: [Link])
-
An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma. (URL: [Link])
-
Androstenedione - South Tees Hospitals NHS Foundation Trust. (URL: [Link])
-
Urinary 5 alpha-androstane-3 alpha,17 beta-diol levels in normal and hirsute women: discriminating power and relation to other urinary steroids - PubMed. (URL: [Link])
-
Prohormone supplement 3 -hydroxy-5 -androst-1-en-17-one enhances resistance training gains but impairs user health | Request PDF. (URL: [Link])
-
Testosterone and 5alpha-androstan-17beta-ol-3-one (DHT) levels in man - PubMed. (URL: [Link])
-
Androgen - HealthyWomen. (URL: [Link])
-
Urinary 5 alpha-androstane-3 alpha,17 beta-diol radioimmunoassay: a new clinical evaluation - PubMed. (URL: [Link])
-
Investigations on the in vivo metabolism of 5α-androst-2-en-17-one - PubMed. (URL: [Link])
-
3-hydroxy-5alpha-androst-1-en-17-one Enhances Muscular Gains but Impairs the Cardio-metabolic Health of Resistance. (URL: [Link])
-
Prohormone supplement 3β-hydroxy-5α-androst-1-en-17-one enhances resistance training gains but impairs user health - PubMed. (URL: [Link])
-
Urinary Androgens Provide Additional Evidence Related to Metabolism and Are Correlated With Serum Androgens in Girls - ResearchGate. (URL: [Link])
-
Analytical Performance of LC-MS/MS Method for Simultaneous Determination of Five Steroids in Serum - Longdom Publishing. (URL: [Link])
Sources
- 1. Androsterone | Rupa Health [rupahealth.com]
- 2. Androsterone - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Epiandrosterone - Wikipedia [en.wikipedia.org]
- 5. Androstanedione - Wikipedia [en.wikipedia.org]
- 6. Serum androsterone levels in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. msacl.org [msacl.org]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. Urinary 5 alpha-androstane-3 alpha,17 beta-diol radioimmunoassay: a new clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Urine Steroid Metabolomics as a Novel Tool for Detection of Recurrent Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sciex.com [sciex.com]
Methodological & Application
Application Note: Quantitative Analysis of 5α-Androstan-17-one in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This technical guide provides a comprehensive and validated protocol for the quantitative analysis of 5α-Androstan-17-one, a key androgen metabolite, in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the rationale behind critical experimental steps, from sample preparation and derivatization to instrument configuration and method validation. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for steroid quantification.
Introduction: The Significance of 5α-Androstan-17-one
5α-Androstan-17-one, also known as androstanone, is a metabolite of testosterone and a member of the androgen class of steroid hormones. The accurate quantification of steroids like 5α-Androstan-17-one in biological matrices such as plasma, serum, or urine is crucial for a wide range of applications, including clinical diagnostics for endocrine disorders, monitoring hormone replacement therapy, and in forensic analysis for detecting the abuse of anabolic steroids.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for steroid analysis, offering high sensitivity and selectivity.[2][3] However, the inherent chemical properties of steroids—namely their low volatility and thermal instability—necessitate a chemical modification step known as derivatization prior to GC-MS analysis.[4][5] This application note details a complete workflow, emphasizing the critical derivatization process to ensure accurate and reproducible quantification.
Foundational Principles: Why GC-MS and Derivatization?
The choice of GC-MS is predicated on its ability to separate complex mixtures with high resolution and provide definitive structural information through mass spectral data.[2] For quantitative analysis, the mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific, characteristic ions of the target analyte.[2][6]
The Imperative of Derivatization:
Steroids containing polar functional groups, such as hydroxyl (-OH) and ketone (C=O) groups, are not sufficiently volatile for direct GC analysis. Derivatization chemically transforms these polar groups into less polar, more volatile, and more thermally stable moieties.[4][5] This process is essential for:
-
Increasing Volatility: Allowing the analyte to be vaporized in the GC inlet without thermal decomposition.
-
Improving Chromatographic Peak Shape: Reducing interactions with the stationary phase, leading to sharper, more symmetrical peaks.
-
Enhancing Mass Spectral Characteristics: Producing characteristic fragment ions that are useful for identification and quantification.
For a keto-steroid like 5α-Androstan-17-one, a two-step derivatization is optimal. The first step, methoximation , targets the ketone group to prevent the formation of multiple derivatives from tautomers (isomers that interconvert).[7][8] The second step, silylation , would be necessary if hydroxyl groups were also present, converting them to trimethylsilyl (TMS) ethers.[6][9] For 5α-Androstan-17-one, which only possesses a ketone group, methoximation is the key derivatization step.
Experimental Workflow: A Visual Overview
The entire process, from sample receipt to data analysis, can be visualized as a sequential workflow.
Caption: A streamlined overview of the analytical process.
Detailed Protocols
Materials and Reagents
| Item | Specification |
| Analyte Standard | 5α-Androstan-17-one (≥98% purity) |
| Internal Standard (IS) | Deuterated analog (e.g., d3-Dihydrotestosterone) or structurally similar compound |
| Extraction Solvent | n-Hexane/Ethyl Acetate (9:1, v/v), HPLC grade |
| Derivatization Reagent | Methoxyamine HCl in pyridine (e.g., 20 mg/mL) |
| Other Solvents | Methanol, Acetonitrile (HPLC grade) |
| Reagents | Anhydrous Sodium Sulfate |
Protocol 1: Sample Preparation (Liquid-Liquid Extraction)
This protocol is optimized for serum or plasma samples.
-
Aliquoting: To a 1 mL glass tube, add 500 µL of the serum sample.
-
Internal Standard Spiking: Add a known amount of the internal standard (e.g., 50 ng of d3-DHT in methanol) to all samples, calibrators, and quality controls. This corrects for variability during sample preparation and analysis.
-
Extraction: Add 5 mL of the n-Hexane/Ethyl Acetate (9:1, v/v) extraction solvent.
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube, avoiding the aqueous layer and any precipitated proteins.
-
Drying: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. The dried residue is now ready for derivatization.
Protocol 2: Derivatization (Methoximation)
This crucial step enhances the volatility and stability of the analyte.
Caption: The reaction converts the C17-ketone to a methoxime.
-
Reagent Addition: To the dried extract from Protocol 1, add 50 µL of the methoxyamine HCl in pyridine solution.
-
Reaction: Cap the vial tightly and vortex for 30 seconds.
-
Incubation: Heat the mixture at 60-80°C for 1 hour to ensure the reaction goes to completion.[7]
-
Cooling: Allow the vial to cool to room temperature before proceeding with the GC-MS analysis.
GC-MS Instrumental Analysis
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and reliability. |
| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | A common, robust column for steroid analysis.[9] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert gas providing good chromatographic efficiency. |
| Injection Mode | Splitless, 1 µL injection volume | Maximizes analyte transfer to the column for trace analysis. |
| Inlet Temp. | 280°C | Ensures rapid vaporization of derivatized analytes. |
| Oven Program | Initial 180°C (1 min), ramp at 20°C/min to 300°C, hold for 5 min | Optimized to separate the analyte from matrix components.[6] |
| MS Source Temp. | 230°C | Standard temperature for EI source. |
| MS Quad Temp. | 150°C | Standard temperature for quadrupole. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard energy for creating reproducible mass spectra. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity for quantification. |
| SIM Ions | To be determined empirically from the mass spectrum of the derivatized standard. | Select a specific and abundant quantification ion and one or two qualifier ions. |
Method Validation: Ensuring Trustworthy Results
A rigorous validation process is essential to demonstrate that the analytical method is fit for its intended purpose. The validation should be performed in accordance with established guidelines, such as those from the ICH.[10]
| Parameter | Acceptance Criteria | Purpose |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank samples.[10] | To ensure the signal is from the analyte only. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99 over a defined concentration range. | To demonstrate a proportional response to concentration. |
| Accuracy | Recovery within 85-115% of the nominal value.[10] | To measure the closeness of results to the true value. |
| Precision | Relative Standard Deviation (RSD) ≤ 15%.[10] | To assess the repeatability and reproducibility of the method. |
| Limit of Quantification (LOQ) | The lowest concentration quantifiable with acceptable accuracy and precision. | To define the lower limit of reliable measurement. |
| Stability | Analyte stability in the biological matrix and in processed samples under defined storage conditions. | To ensure sample integrity over time. |
Data Analysis and Quantification
Quantification is achieved by creating a calibration curve. A series of calibrator samples with known concentrations of 5α-Androstan-17-one are prepared and analyzed alongside the unknown samples. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration. The concentration of the analyte in unknown samples is then determined by interpolation from this curve.
Conclusion
This application note provides a detailed, scientifically-grounded protocol for the quantitative analysis of 5α-Androstan-17-one by GC-MS. By understanding the rationale behind critical steps like extraction and derivatization, and by implementing a thorough method validation, researchers can achieve highly accurate, precise, and reliable results. This method serves as a robust foundation for applications in clinical research, endocrinology, and forensic toxicology.
References
-
Ruiz-Moya, M., et al. (2021). Identification of 5 alpha-androstane-3 beta,17 beta-diol and 3 beta-hydroxy-5 alpha-androstan-17-one sulfates as quantitatively significant secretory products of porcine Leydig cells and their presence in testicular venous blood. Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]
-
NIST. (n.d.). 5α-Androstan-3α-ol-17-one, TMS derivative. NIST WebBook. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Lib 4652 Screen for Steroids using gas chromatography-mass specetrometry. FDA. Available at: [Link]
-
Kim, J. Y., et al. (2015). Targeted Metabolite Profiling: Sample Preparation Techniques for GC-MS-Based Steroid Analysis. ResearchGate. Available at: [Link]
-
LECO Corporation. (n.d.). Development of the Comprehensive Method for Steroid Analysis by GCxGC-HR-TOFMS. LECO. Available at: [Link]
-
PubChem. (n.d.). 5alpha-Androstan-17-one. National Center for Biotechnology Information. Available at: [Link]
-
Mazzarino, M., et al. (2021). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. MDPI. Available at: [Link]
-
Doué, M., et al. (2012). Surface of derivatisation, two-dimensional, of androsterone mono-O-TMS.... ResearchGate. Available at: [Link]
-
Crisolino, L., et al. (2010). GC-MS method development and validation for anabolic steroids in feed samples. PubMed. Available at: [Link]
-
De Palo, E. F., et al. (2019). Effective validation of chromatographic analytical methods: The illustrative case of androgenic steroids. IRIS-AperTO - UniTo. Available at: [Link]
-
Pérez, A., et al. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. PubMed. Available at: [Link]
-
Shackleton, C. H. L. (2010). GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role?. PMC - NIH. Available at: [Link]
-
Wu, D., et al. (2023). GC-MS information for quantitative analysis of the steroids studied. ResearchGate. Available at: [Link]
-
Pérez, A., et al. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. ResearchGate. Available at: [Link]
-
Bibel, M. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Quantitative Analysis of 5α-Androstan-17-one in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated method for the quantitative determination of 5α-Androstan-17-one (also known as Androsterone) in human plasma. 5α-Androstan-17-one is a key downstream metabolite of testosterone and serves as an important biomarker in various clinical research areas, including endocrinology and the study of androgen metabolism. Given the low physiological concentrations and the presence of structurally similar isobaric steroids, a highly selective and sensitive analytical method is imperative. This protocol leverages the specificity of tandem mass spectrometry (MS/MS) coupled with efficient chromatographic separation. We detail a comprehensive workflow, including an optimized Solid-Phase Extraction (SPE) procedure for sample cleanup, UPLC conditions for isomer separation, and MS/MS parameters for sensitive detection. The method is designed to meet the stringent validation requirements set by regulatory bodies, ensuring accuracy, precision, and reliability for bioanalytical studies.
Introduction: The Rationale for a Specialized Method
5α-Androstan-17-one is an inactive ketosteroid produced primarily from the metabolism of androgens such as androstenedione and testosterone. Its levels in circulation can reflect the activity of 5α-reductase, an enzyme implicated in various physiological and pathological conditions. Traditional immunoassays for steroid quantification often suffer from cross-reactivity with other structurally related steroids, leading to inaccurate measurements.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its superior specificity and sensitivity, allowing for the unambiguous differentiation and quantification of steroid isomers.[2]
The primary challenge in developing a bioanalytical method for 5α-Androstan-17-one lies in effectively removing interfering endogenous components from the complex plasma matrix—such as phospholipids and proteins—which can cause ion suppression or enhancement, a phenomenon known as the matrix effect.[3][4] This protocol addresses this challenge through a meticulous sample preparation strategy and the use of a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision, in accordance with regulatory guidelines from the FDA and EMA.[5][6]
Experimental Workflow: From Sample to Signal
The analytical process is a multi-stage workflow designed to ensure the isolation, separation, and accurate quantification of the target analyte. Each stage is optimized to minimize variability and maximize recovery and sensitivity.
Internal Standard: The Key to Precision
For accurate quantification, a stable isotope-labeled internal standard (SIL-IS) is critical. It co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies, allowing for reliable correction of any analytical variability.
-
Recommended IS: 5α-Androstan-17-one-d₅ (or similar, e.g., d₄)
-
Rationale: The mass shift provided by the deuterium labels allows the mass spectrometer to distinguish between the analyte and the IS, while their identical chemical properties ensure they behave almost identically throughout the entire process.[7] The use of a SIL-IS is a core requirement for definitive quantitative bioanalysis.
Sample Preparation: Achieving a Clean Extract
The choice of sample preparation is arguably the most critical step for a successful bioanalytical assay. While simpler methods like Protein Precipitation (PPT) are fast, they often fail to remove sufficient matrix components.[8] Liquid-Liquid Extraction (LLE) offers better selectivity, but Solid-Phase Extraction (SPE) typically provides the cleanest extracts, leading to reduced matrix effects and improved long-term instrument robustness. This protocol details an optimized SPE method.
-
Sample Thawing & Spiking: Thaw plasma samples on ice. To a 200 µL aliquot of plasma, add 10 µL of the SIL-IS working solution (e.g., at 100 ng/mL in 50:50 methanol:water). Vortex for 10 seconds.
-
Pre-treatment: Dilute the spiked sample with 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step disrupts protein binding.
-
SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 30 mg). Condition the cartridge sequentially with 1 mL of methanol followed by 1 mL of HPLC-grade water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, steady rate (approx. 1 mL/min).
-
Wash Step: Wash the cartridge with 1 mL of 20% methanol in water. This step removes polar interferences while retaining the analyte and IS.
-
Elution: Elute the analyte and IS from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex thoroughly to ensure complete dissolution.
-
Final Step: Transfer the reconstituted sample to an autosampler vial for injection.
The logical flow of this crucial sample preparation stage is visualized in the diagram below.
Caption: Workflow for Solid-Phase Extraction (SPE) of plasma.
LC-MS/MS Method Parameters
The instrumental analysis is optimized for the separation of 5α-Androstan-17-one from its isomers and for its sensitive detection.
Liquid Chromatography (LC) Conditions
Chromatographic separation is essential to resolve the target analyte from other endogenous compounds, particularly isobaric steroids that cannot be differentiated by mass alone. A biphenyl column phase is often recommended for steroid analysis as it can provide unique selectivity and enhanced resolution for structurally similar compounds compared to standard C18 phases.[5]
| Parameter | Recommended Condition |
| System | UPLC/UHPLC System |
| Column | Biphenyl Phase Column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.2 mM Ammonium Fluoride in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
| Gradient | 50% B to 95% B over 8 min, hold 1 min, re-equilibrate for 2 min |
Rationale for Ammonium Fluoride: Small amounts of ammonium fluoride in the mobile phase can improve the ionization efficiency of certain steroids in positive ion mode, thereby enhancing sensitivity.[2]
Mass Spectrometry (MS) Conditions
Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures high selectivity by monitoring a specific precursor-to-product ion transition. Atmospheric Pressure Chemical Ionization (APCI) is often a robust choice for steroids, but modern Electrospray Ionization (ESI) sources also provide excellent sensitivity.
| Parameter | Recommended Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ion Source | ESI or APCI |
| Polarity | Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
The following transitions are proposed and should be optimized on the specific instrument being used. The precursor ion corresponds to the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5α-Androstan-17-one (Quantifier) | 275.2 | 257.2 | 15 |
| 5α-Androstan-17-one (Qualifier) | 275.2 | 97.1 | 25 |
| 5α-Androstan-17-one-d₅ (IS) | 280.2 | 262.2 | 15 |
Rationale for Transitions: The transition m/z 275.2 -> 257.2 corresponds to a characteristic loss of water ([M+H-H₂O]⁺). The second transition provides structural confirmation. Monitoring two transitions enhances the certainty of identification.
The overall logic of the analytical method is depicted below.
Caption: Logical flow of the LC-MS/MS detection process.
Method Validation: Ensuring Trustworthiness and Reliability
A bioanalytical method must be rigorously validated to ensure its performance is suitable for its intended purpose. The validation process should adhere to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[5][6] The core parameters and typical acceptance criteria are summarized below.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components at the analyte's retention time. | Response in blank matrix should be <20% of the LLOQ response. |
| Linearity & Range | Establish the concentration range over which the assay is accurate and precise. | At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99. |
| LLOQ | The lowest concentration that can be quantified with acceptable accuracy and precision. | Accuracy within ±20%; Precision (CV) ≤20%; S/N ratio ≥10. |
| Accuracy | Closeness of measured values to the nominal concentration. | Mean concentration within ±15% of nominal (±20% at LLOQ) for QC samples. |
| Precision | Repeatability and reproducibility of the method (intra- and inter-day). | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) for QC samples. |
| Matrix Effect | Assess the ion suppression or enhancement caused by the plasma matrix. | IS-normalized matrix factor CV should be ≤15% across different lots of matrix. |
| Recovery | Efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. |
| Stability | Analyte stability in matrix under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of nominal. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of 5α-Androstan-17-one in human plasma. By combining a selective Solid-Phase Extraction protocol with a high-resolution UPLC separation and sensitive MS/MS detection, this method achieves the performance characteristics required for regulated bioanalysis. The detailed explanation of the causality behind experimental choices and the adherence to established validation principles ensures that this method is robust, reliable, and fit for purpose in demanding research and drug development environments.
References
-
Biotage. (n.d.). Extraction of Testosterone and Other Steroid Hormones from Human Plasma Using ISOLUTE SLE+ 96-Well Plates. LCGC International. Available at: [Link]
-
Touma, C., et al. (2012). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PLoS ONE, 7(2), e32454. Available at: [Link]
-
Šimková, M., et al. (2022). An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma. Journal of Chromatography B, 1201-1202, 123294. Available at: [Link]
-
Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative LC–MS analysis of steroid hormones in surface waters. Rapid Communications in Mass Spectrometry, 36(11), e9154. Available at: [Link]
-
Boggs, M. E., et al. (2020). Liquid chromatography-ion mobility spectrometry-mass spectrometry analysis of multiple classes of steroid hormone isomers in a mixture. Journal of Chromatography B, 1137, 121941. Available at: [Link]
-
Kyle, C., et al. (2024). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. MethodsX, 12, 102728. Available at: [Link]
-
Kaza, M., et al. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available at: [Link]
-
ResearchGate. (n.d.). Tandem Mass Spectrometry: MRM conditions for all steroids. Available at: [Link]
-
National Measurement Institute, Australia. (2009). Detection of low level anabolic agents by LC/MS/MS with investigation of matrix effects. In: W Schänzer, H Geyer, A Gotzmann, U Mareck (eds.) Recent Advances In Doping Analysis (17). Sport und Buch Strauß - Köln. Available at: [Link]
-
Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Drug Testing Matters. Available at: [Link]
-
Desai, R., Harwood, D. T., & Handelsman, D. J. (2019). Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography–mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism. The Journal of Steroid Biochemistry and Molecular Biology, 187, 137-147. Available at: [Link]
-
Schmidt, M., et al. (2008). Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay. General and Comparative Endocrinology, 155(2), 473-482. Available at: [Link]
-
Masood, A., et al. (2022). Quantitative analysis of specific androgens in serum and urine samples from male, pre, and postmenopausal subjects using LC-MRM-MS. Steroids, 185, 109060. Available at: [Link]
-
Pozo, O. J., et al. (2001). Mass spectrometry of steroid glucuronide conjugates. I. Electron impact fragmentation of 5alpha-/5beta-androstan-3alpha-ol-17-one glucuronides, 5alpha-estran-3alpha-ol-17-one glucuronide and deuterium-labelled analogues. Journal of Mass Spectrometry, 36(2), 159-168. Available at: [Link]
-
Fan, H., et al. (2012). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 53(7), 1389-1397. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. The Clinical Biochemist Reviews, 26(2), 29-34. Available at: [Link]
-
Wang, S. (2015). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization and Issues. Journal of Analytical & Bioanalytical Techniques, 6(5). Available at: [Link]
-
MSACL. (n.d.). Simultaneous Measurement of 18 Steroids in Human or Mouse Serum by LC-MS/MS to Profile the Classical and Alternate Pathways of Androgen Synthesis. Available at: [Link]
-
ResearchGate. (2022). Overcoming matrix effects in quantitative liquid chromatography–mass spectrometry analysis of steroid hormones in surface waters. Available at: [Link]
-
Pragolab. (n.d.). Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS/MS. Available at: [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Available at: [Link]
-
ResearchGate. (n.d.). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Available at: [Link]
-
protocols.io. (2024). Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. Available at: [Link]
-
Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Available at: [Link]
-
Qu, J., et al. (2007). Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry. Analytical Chemistry, 79(10), 3746-3754. Available at: [Link]
-
Pozo, O. J., et al. (2001). Mass spectrometry of steroid glucuronide conjugates. I. Electron impact fragmentation of 5alpha-/5beta-androstan-3alpha-ol-17-one glucuronides, 5alpha-estran-3alpha-ol-17-one glucuronide and deuterium-labelled analogues. Journal of Mass Spectrometry, 36(2), 159-68. Available at: [Link]
-
protocols.io. (2024). LC MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia V.2. Available at: [Link]
-
International Council for Harmonisation. (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
protocols.io. (2019). a protein precipitation extraction method. Available at: [Link]
-
University of Florida. (n.d.). SOP: Protein Precipitation Extraction. Available at: [Link]
-
Bio-protocol. (n.d.). Solid-Phase Extraction (SPE) Procedure. Available at: [Link]
-
Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]
-
Phenomenex. (2015). Technical Tip: Protein Precipitation. Available at: [Link]
-
I.R.I.S. (2017). Non-targeted LC-MS based metabolomics analysis of the urinary steroidal profile. Available at: [Link]
Sources
- 1. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of specific androgens in serum and urine samples from male, pre, and postmenopausal subjects using LC-MRM-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. isotope.com [isotope.com]
- 5. Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography–mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
Application Note & Protocol: Synthesis of Deuterated 5α-Androstan-17-one for Use as a High-Purity Internal Standard
Introduction: The Imperative for Stable Isotope Labeled Standards in Quantitative Bioanalysis
In the landscape of modern drug development and clinical research, the accurate quantification of endogenous and exogenous compounds in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) have emerged as the gold standards for such analyses due to their high sensitivity and specificity.[1] However, the precision of these techniques can be compromised by several factors, including sample loss during preparation, matrix effects, and variations in instrument response.[2][3]
To mitigate these variabilities, the use of an internal standard (IS) is essential.[3] An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. Stable isotope-labeled (SIL) internal standards, particularly deuterated analogues, represent the pinnacle of internal standard technology.[] These compounds co-elute with the analyte, experience identical ionization suppression or enhancement, and behave similarly during extraction, leading to superior accuracy and precision in quantitative assays.[1][5]
This application note provides a detailed protocol for the synthesis of deuterated 5α-Androstan-17-one, a crucial internal standard for the quantification of this and related endogenous steroids in various research and diagnostic applications, including endocrinology and anti-doping analysis.[6][7]
Strategic Approach to the Synthesis of Deuterated 5α-Androstan-17-one
The primary objective is to introduce deuterium atoms into the 5α-Androstan-17-one structure at positions that are chemically stable and not susceptible to back-exchange under typical physiological or analytical conditions.[8] The protons on the carbon atom adjacent (alpha) to the ketone at C-17 are suitable candidates for deuteration via a base-catalyzed hydrogen-deuterium exchange mechanism.
Causality of Experimental Design: The chosen synthetic route leverages the acidic nature of the α-protons at the C-16 position of the steroidal ketone. In the presence of a strong base, these protons can be abstracted to form an enolate intermediate.[9] By conducting this reaction in a deuterated solvent, the enolate, upon quenching, will be protonated by a deuterium atom from the solvent, resulting in the incorporation of deuterium at the C-16 position.[10][11] Using a deuterated base, such as potassium methoxide in deuterated methanol, ensures a high isotopic enrichment of the final product.[12]
Synthetic Workflow Diagram
Caption: High-level workflow for the synthesis of deuterated 5α-Androstan-17-one.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 5α-[16,16-²H₂]Androstan-17-one. Researchers should perform all operations in a well-ventilated fume hood and adhere to all institutional safety guidelines.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 5α-Androstan-17-one | ≥98% | Sigma-Aldrich |
| Potassium metal | 99% | Sigma-Aldrich |
| Methanol-d₄ (CD₃OD) | 99.8 atom % D | Cambridge Isotope Labs |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Saturated aq. NH₄Cl | Reagent Grade | VWR |
| Anhydrous MgSO₄ | Reagent Grade | VWR |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
| Hexanes | HPLC Grade | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
Step-by-Step Synthesis Procedure
Step 1: Preparation of Potassium Methoxide-d₄ Solution (In Situ)
-
Rationale: This step generates the deuterated strong base required to initiate the enolization and subsequent deuterium exchange. The reaction is performed under an inert atmosphere to prevent the reaction of potassium metal with atmospheric moisture.
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 10 mL of Methanol-d₄ (CD₃OD).
-
Carefully add small, freshly cut pieces of potassium metal (approx. 150 mg) portion-wise to the stirring methanol-d₄ at 0 °C (ice bath). Caution: This reaction is exothermic and produces hydrogen gas.
-
Allow the mixture to stir until all the potassium metal has dissolved completely, yielding a solution of potassium methoxide-d in methanol-d₄.
Step 2: Deuterium Exchange Reaction
-
Rationale: The deuterated base abstracts the protons at the C-16 position, forming an enolate. The reaction is heated to ensure a sufficient rate of exchange.
-
To the freshly prepared potassium methoxide-d₄ solution, add 500 mg of 5α-Androstan-17-one.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C) under the argon atmosphere.
-
Maintain the reflux for 12-18 hours. The reaction progress can be monitored by taking small aliquots and analyzing by LC-MS to observe the mass shift from the starting material to the deuterated product.
Step 3: Reaction Workup and Extraction
-
Rationale: This sequence neutralizes the basic reaction mixture and isolates the organic product from the aqueous phase.
-
After the reaction is complete, cool the flask to room temperature.
-
Slowly quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification
-
Rationale: Flash column chromatography is employed to remove any unreacted starting material and other impurities, yielding the high-purity deuterated internal standard.
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing to 20%).
-
Collect fractions and analyze by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the deuterated 5α-Androstan-17-one as a white solid.
Analytical Characterization of the Final Product
The identity, purity, and isotopic enrichment of the synthesized 5α-[16,16-²H₂]Androstan-17-one must be rigorously confirmed.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique to confirm the successful incorporation of deuterium. The molecular ion peak of the deuterated product should show a mass shift corresponding to the number of incorporated deuterium atoms.
| Compound | Molecular Formula | Expected [M+H]⁺ | Observed [M+H]⁺ | Isotopic Enrichment |
| 5α-Androstan-17-one | C₁₉H₃₀O | 275.23 | 275.2 | N/A |
| 5α-[16,16-²H₂]Androstan-17-one | C₁₉H₂₈D₂O | 277.24 | 277.2 | >98% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In the ¹H NMR spectrum of the deuterated product, the signal corresponding to the protons at the C-16 position should be significantly diminished or absent, providing direct evidence of deuteration at that specific site.
-
²H NMR: The ²H NMR spectrum should show a signal corresponding to the chemical shift of the C-16 position, confirming the presence and location of the deuterium atoms.
Mechanism of Deuteration
Caption: Base-catalyzed deuterium exchange at the α-carbon of a ketone.
Conclusion and Application
The protocol described herein provides a reliable and efficient method for the synthesis of high-purity deuterated 5α-Androstan-17-one. The resulting stable isotope-labeled compound is an ideal internal standard for quantitative mass spectrometry assays, enabling researchers and drug development professionals to achieve highly accurate and reproducible measurements of steroid profiles in various biological samples. The self-validating nature of this protocol, confirmed through rigorous MS and NMR analysis, ensures the trustworthiness of the synthesized standard for demanding bioanalytical applications.
References
-
Shin, S. Y., & Lee, W. I. (1998). Synthesis of deuterium-labeled 5 alpha-androstane-3 alpha, 17 beta-diol and its 17 beta-glucuronide. Journal of Steroid Biochemistry and Molecular Biology, 67(3), 241-245. [Link]
-
De Brabandere, V. I., Thienpont, L. M., Stöckl, D., & De Leenheer, A. P. (1995). Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies. Journal of Lipid Research, 36(5), 1133-1141. [Link]
-
Blair, I. A. (2003). Synthesis of C-19 deuterium labelled steroids. Journal of Labelled Compounds and Radiopharmaceuticals, 46(1), 35-42. [Link]
-
Zhang, Y., et al. (2022). Design and synthesis of a novel ZB716-d6 as a stable isotopically labeled internal standard. Molecules, 27(14), 4435. [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Ayanlowo, S., & Begum, S. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research, 6(10), 4124-4130. [Link]
-
Schänzer, W., & Donike, M. (1992). Synthesis and analytics of 2,2,3,4,4-d5-19-nor-5alpha-androsterone--an internal standard in doping analysis. Journal of Steroid Biochemistry and Molecular Biology, 42(8), 849-857. [Link]
-
Chemistry Stack Exchange. (2018). Deuteration of enone - mechanism? [Link]
-
The Organic Chemistry Tutor. (2022, April 14). Enols and Enolates 2: Deuterium Exchange. YouTube. [Link]
Sources
- 1. texilajournal.com [texilajournal.com]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. resolvemass.ca [resolvemass.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis and analytics of 2,2,3,4,4-d5-19-nor-5alpha-androsterone--an internal standard in doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of C-19 deuterium labelled steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. Synthesis of deuterium-labeled 5 alpha-androstane-3 alpha, 17 beta-diol and its 17 beta-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantifying 5α-Androstan-17-one Activity Using Cell-Based Androgen Receptor Reporter Assays
Introduction: The Androgenic Landscape of 5α-Androstan-17-one
5α-Androstan-17-one, more commonly known as Androsterone , is an endogenous steroid hormone that plays a role in the broader landscape of androgen signaling.[1][2] It is a metabolic byproduct of testosterone and the potent androgen 5α-dihydrotestosterone (DHT), positioning it as a key marker in steroid metabolism pathways.[1] While considered a weak androgen, with a potency approximately one-seventh that of testosterone, its ability to interact with and activate the Androgen Receptor (AR) warrants precise functional characterization.[1] This is particularly relevant in endocrinology research, drug development for androgen-related disorders, and in the screening of compounds that may modulate androgenic pathways.
This application note provides a comprehensive guide for researchers to quantify the androgenic activity of 5α-Androstan-17-one using a highly sensitive and specific cell-based reporter gene assay. We will delve into the underlying principles of androgen receptor activation, provide a detailed experimental protocol, and discuss data analysis and interpretation, empowering researchers to generate robust and reproducible results.
Scientific Principle: Androgen Receptor-Mediated Gene Transcription
The biological effects of androgens are primarily mediated by the Androgen Receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[3][4] The canonical pathway, which forms the basis of our assay, proceeds as follows:
-
Ligand Binding: In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[5] The binding of an androgen, such as 5α-Androstan-17-one, to the AR's ligand-binding domain (LBD) induces a conformational change.
-
Nuclear Translocation: This conformational shift causes the dissociation of HSPs, exposing a nuclear localization signal. The ligand-AR complex then translocates into the nucleus.[3][5]
-
DNA Binding & Transcription: Inside the nucleus, the AR dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs), located in the promoter or enhancer regions of target genes.[6] This binding event recruits co-activator proteins and the general transcription machinery, initiating the transcription of androgen-responsive genes.
Reporter gene assays leverage this mechanism by placing a reporter gene (e.g., Firefly luciferase) under the control of a promoter containing AREs. The amount of light produced by the luciferase enzyme is directly proportional to the level of AR activation by the test compound.[3][7]
Caption: Step-by-step workflow for the AR reporter gene assay.
III. Step-by-Step Procedure
Day 1: Cell Plating
-
Culture AR reporter cells according to the supplier's instructions.
-
Harvest cells and perform a cell count. Resuspend cells in Cell Plating Medium to a concentration of 1 x 10⁵ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate (10,000 cells/well).
-
Incubate the plate overnight at 37°C, 5% CO₂.
Day 2: Compound Treatment
-
Prepare Compound Stock Solutions: Dissolve 5α-Androstan-17-one and DHT in DMSO to create 10 mM stock solutions.
-
Prepare Serial Dilutions: Perform serial dilutions of the stock solutions in Assay Medium to create 2X final concentrations. A typical concentration range for DHT would be 20 nM down to 2 pM. For 5α-Androstan-17-one, a higher range may be needed (e.g., 20 µM to 200 pM) due to its lower potency. Include a "vehicle control" of Assay Medium with DMSO at the same final concentration as the compound wells (e.g., 0.1%).
-
Treat Cells: Carefully remove the Cell Plating Medium from the wells.
-
Add 100 µL of the prepared 2X compound dilutions (and vehicle control) to the appropriate wells.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂. [3] Day 3: Luminescence Measurement
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's protocol.
-
Add the recommended volume of luciferase reagent to each well (e.g., 100 µL).
-
Incubate for the recommended time (typically 3-10 minutes) at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence of each well using a plate luminometer.
Data Analysis and Interpretation
The raw data will be in Relative Light Units (RLU).
-
Normalization: To determine the fold induction, divide the RLU of each compound-treated well by the average RLU of the vehicle control wells.
-
Fold Induction = RLU (sample) / Average RLU (vehicle control)
-
-
Dose-Response Curve: Plot the Fold Induction (Y-axis) against the log of the compound concentration (X-axis). Use a non-linear regression model (e.g., four-parameter variable slope) in a suitable software like GraphPad Prism.
-
EC₅₀ Calculation: From the dose-response curve, determine the EC₅₀ value, which is the concentration of the compound that elicits 50% of the maximal response.
Sample Data Presentation
The following table illustrates how to structure the results for comparison.
| Compound | EC₅₀ (nM) | Max Fold Induction | Relative Potency (vs. DHT) |
| DHT (Control) | 0.15 | 85 | 1 |
| 5α-Androstan-17-one | 45 | 78 | ~0.003 |
| Vehicle (DMSO) | N/A | 1 | N/A |
| Note: Data are for illustrative purposes only and will vary based on the cell line and assay conditions. |
Interpretation:
-
The EC₅₀ value is the primary measure of a compound's potency; a lower EC₅₀ indicates higher potency. In the example above, DHT is significantly more potent than 5α-Androstan-17-one.
-
The Max Fold Induction indicates the compound's efficacy. An efficacy similar to DHT suggests that 5α-Androstan-17-one is a full agonist of the Androgen Receptor, albeit a less potent one.
-
Relative Potency can be calculated as (EC₅₀ of DHT / EC₅₀ of Test Compound). This provides a direct comparison to the reference agonist.
Conclusion
The cell-based reporter gene assay is a robust, sensitive, and functionally relevant method for determining the androgenic activity of 5α-Androstan-17-one. By utilizing an engineered cell line that specifically reports on Androgen Receptor activation, researchers can generate high-quality, reproducible data. This protocol provides a validated framework for characterizing the potency and efficacy of 5α-Androstan-17-one and other potential androgenic compounds, contributing to a deeper understanding of steroid biology and aiding in the development of novel therapeutics.
References
-
Sonneveld, E., et al. (2005). Development of a panel of chemically activated luciferase expression (CALUX) reporter gene bioassays for the detection of nuclear receptor-mediated biological activity in sediments. Environmental Toxicology and Chemistry, 24(10), 2487-2499. [Link]
-
Wikipedia. (n.d.). Epiandrosterone. [Link]
-
Parr, M. K., et al. (2011). 5α-Androst-1-ene-3,17-dione: metabolism, influence on steroid profile and biological activity. Steroids, 76(6), 565-571. [Link]
-
Akram, F., et al. (2016). Development of a novel cell based androgen screening model. Journal of Steroid Biochemistry and Molecular Biology, 164, 113-120. [Link]
-
Wikipedia. (n.d.). Androsterone. [Link]
-
Azeem, W., et al. (2016). Assays for androgen receptor activity using cell based ARE reporter systems. Cancer Research, 76(14_Supplement), 2902. [Link]
-
Wikipedia. (n.d.). 5α-Androst-2-en-17-one. [Link]
-
Reaction Biology. (n.d.). Androgen Receptor Assay Service. [Link]
-
Roy, J., et al. (2007). Chemical Synthesis and Biological Activities of 16alpha-derivatives of 5alpha-androstane-3alpha,17beta-diol as Antiandrogens. Bioorganic & Medicinal Chemistry, 15(8), 3003-3018. [Link]
-
Indigo Biosciences. (n.d.). Human AR Reporter Assay Kit. [Link]
-
Azeem, W., et al. (2017). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PLoS ONE, 12(6), e0177861. [Link]
-
National Center for Biotechnology Information. (n.d.). Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. [Link]
-
Ahsan, M. T., & You, C. (2014). In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. Sensors, 14(10), 19349-19368. [Link]
-
Azeem, W., et al. (2017). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. SciSpace. [Link]
-
ResearchGate. (n.d.). Prohormone supplement 3 -hydroxy-5 -androst-1-en-17-one enhances resistance training gains but impairs user health. [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of 17-amino-5a-androstan-3-ols. [Link]
-
Wikipedia. (n.d.). Androstanolone. [Link]
-
Friedel, A., et al. (2006). 17beta-hydroxy-5alpha-androst-1-en-3-one (1-testosterone) is a potent androgen with anabolic properties. Toxicology Letters, 165(2), 149-155. [Link]
-
National Center for Biotechnology Information. (n.d.). Epiandrosterone. PubChem Compound Summary for CID 441302. [Link]
-
Ho, H., & Lee, M. T. M. (2016). In Vitro Androgen Bioassays as a Detection Method for Designer Androgens. Molecules, 21(8), 1048. [Link]
-
National Center for Biotechnology Information. (n.d.). Androsterone. PubChem Compound Summary for CID 5879. [Link]
-
Van Gammeren, D., et al. (2014). Prohormone supplement 3β-hydroxy-5α-androst-1-en-17-one enhances resistance training gains but impairs user health. Journal of Applied Physiology, 116(5), 590-599. [Link]
-
Chevalier, S., et al. (1987). Androgen Binding as Evidenced by a Whole Cell Assay System Using Cultured Canine Prostatic Epithelial Cells. The Prostate, 10(3), 259-271. [Link]
Sources
- 1. Androsterone - Wikipedia [en.wikipedia.org]
- 2. Androsterone | C19H30O2 | CID 5879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. scispace.com [scispace.com]
- 6. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols: Utilizing 5α-Androstan-17-one in In Vitro Androgen Receptor Studies
Introduction: The Androgen Receptor as a Therapeutic Target
The androgen receptor (AR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor crucial for mediating the physiological effects of androgens like testosterone and 5α-dihydrotestosterone (DHT)[1][2][3]. Its role in normal male development is well-established, and its dysregulation is a key driver in the progression of prostate cancer[4]. Consequently, the AR has become a significant therapeutic target for various pathologies, including prostate cancer, androgen insensitivity syndromes, and endocrine disorders[1][4]. In vitro assays are indispensable tools for researchers and drug development professionals to investigate AR function, screen for novel modulators, and understand mechanisms of resistance.
5α-Androstan-17-one, also known as epiandrosterone, is a metabolite of dehydroepiandrosterone (DHEA) and a precursor to the potent androgen DHT[5]. While it is considered a weaker androgen compared to DHT, its ability to interact with the AR makes it a useful tool in specific in vitro research contexts. This guide provides an in-depth exploration of the application of 5α-Androstan-17-one in AR studies, detailing the underlying principles and providing step-by-step protocols for key experimental workflows.
Understanding the Androgen Receptor Signaling Pathway
The canonical androgen receptor signaling pathway begins with the binding of an androgenic ligand to the AR in the cytoplasm[6]. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs) and other chaperones[7]. The activated AR-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes[6][7][8]. This binding initiates the recruitment of co-activator proteins and the general transcription machinery, ultimately leading to the transcription of androgen-responsive genes.
Caption: Canonical Androgen Receptor Signaling Pathway.
5α-Androstan-17-one as a Research Tool: Rationale and Applications
While DHT is the most potent natural AR agonist, 5α-Androstan-17-one serves as a valuable alternative or supplementary tool for several reasons:
-
Investigating Metabolite Activity: As a downstream metabolite of DHEA, studying 5α-Androstan-17-one allows for the dissection of the specific contributions of different androgens in a physiological context[5].
-
Structure-Activity Relationship (SAR) Studies: Its distinct structure compared to other androgens makes it useful for SAR studies to understand how specific chemical moieties influence AR binding and activation.
-
Screening for Modulators: It can be used as a reference compound in screening assays to identify novel AR agonists, antagonists, or selective androgen receptor modulators (SARMs).
Key In Vitro Assays Utilizing 5α-Androstan-17-one
Two primary types of in vitro assays are commonly employed to study the interaction of compounds like 5α-Androstan-17-one with the androgen receptor: competitive binding assays and reporter gene assays.
Competitive Ligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR. It is a fundamental method for determining the binding affinity of a compound for the receptor.
Principle
A fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-R1881 or [³H]-DHT) is incubated with a source of AR (typically rat prostate cytosol or recombinant AR protein) in the presence of varying concentrations of the unlabeled test compound (5α-Androstan-17-one). The amount of radiolabeled ligand bound to the receptor is then measured. A decrease in bound radioactivity with increasing concentrations of the test compound indicates competitive binding.
Caption: Workflow for a Competitive Ligand Binding Assay.
Detailed Protocol: Competitive AR Binding Assay
Materials:
-
AR Source: Rat ventral prostate cytosol prepared as described in established protocols[9].
-
Radiolabeled Ligand: [³H]-Methyltrienolone (R1881) or [³H]-Dihydrotestosterone (DHT).
-
Test Compound: 5α-Androstan-17-one.
-
Buffers: TEDG buffer (Tris-HCl, EDTA, DTT, Glycerol)[9].
-
Separation Agent: Dextran-coated charcoal suspension.
-
Scintillation Cocktail.
-
96-well plates and scintillation vials.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of 5α-Androstan-17-one in the appropriate solvent (e.g., ethanol or DMSO) and then dilute into the assay buffer. The final solvent concentration in the assay should be kept low (typically <1%) to avoid interference.
-
Prepare a working solution of the radiolabeled ligand in the assay buffer at a concentration close to its Kd for the AR.
-
Prepare the AR-containing cytosol and keep it on ice.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the serially diluted 5α-Androstan-17-one or the reference standard (unlabeled R1881 or DHT).
-
Add the radiolabeled ligand to all wells.
-
Initiate the binding reaction by adding the AR-containing cytosol to all wells.
-
Include controls for total binding (radiolabeled ligand + AR, no competitor) and non-specific binding (radiolabeled ligand + AR + a high concentration of unlabeled standard).
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add cold dextran-coated charcoal suspension to each well to adsorb the unbound radiolabeled ligand.
-
Incubate for a short period (e.g., 10-15 minutes) with gentle agitation.
-
Centrifuge the plate to pellet the charcoal.
-
-
Measurement:
-
Carefully transfer the supernatant (containing the AR-bound radiolabeled ligand) to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of 5α-Androstan-17-one.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the Relative Binding Affinity (RBA) compared to the reference standard.
-
| Compound | Reported IC₅₀ (nM) | Relative Binding Affinity (RBA) vs. R1881 |
| R1881 (Reference) | ~1-5 | 100% |
| DHT | ~1-10 | ~90-110% |
| 5α-Androstan-17-one | Varies (weaker than DHT) | Lower than DHT |
Note: The exact IC₅₀ and RBA values can vary depending on the specific assay conditions and the source of the AR.
AR Reporter Gene Assay
This cell-based assay measures the transcriptional activity of the AR in response to a ligand. It is a functional assay that provides information on whether a compound acts as an agonist or an antagonist.
Principle
A host cell line that expresses the AR is transiently or stably transfected with a reporter gene construct[10][11]. This construct contains an androgen-responsive promoter with AREs driving the expression of a reporter gene, such as luciferase or green fluorescent protein (GFP)[4][7]. When an AR agonist like 5α-Androstan-17-one binds to the AR, it initiates the signaling cascade, leading to the expression of the reporter gene. The amount of reporter protein produced is proportional to the level of AR activation and can be quantified.
Caption: Workflow for an AR Reporter Gene Assay.
Detailed Protocol: AR Luciferase Reporter Assay
Materials:
-
Cell Line: An appropriate cell line expressing the AR. Common choices include:
-
LNCaP: Human prostate cancer cell line with endogenous AR (note: contains a mutation in the ligand-binding domain)[7][12].
-
PC-3 or DU-145: AR-negative prostate cancer cell lines that can be co-transfected with an AR expression vector[12][13].
-
22Rv1: Human prostate cancer cell line with endogenous AR[1][14].
-
HEK293 or CHO: Non-prostate cell lines that can be co-transfected with an AR expression vector for a more controlled system[7].
-
-
Reporter Plasmid: A plasmid containing an ARE-driven luciferase reporter gene (e.g., pGL3-ARE-luc).
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Cell Culture Media: Appropriate media for the chosen cell line, often supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.
-
Test Compound: 5α-Androstan-17-one.
-
Luciferase Assay System: A commercial kit for measuring luciferase activity.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
On the following day, transfect the cells with the ARE-luciferase reporter plasmid (and an AR expression plasmid if using AR-negative cells) using a suitable transfection reagent according to the manufacturer's protocol. A co-transfected plasmid expressing Renilla luciferase can be used as an internal control for transfection efficiency.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of 5α-Androstan-17-one or a reference agonist (e.g., DHT). Include a vehicle control (e.g., DMSO or ethanol).
-
To test for antagonistic activity, co-treat the cells with a fixed concentration of a known agonist (e.g., DHT) and varying concentrations of the test compound.
-
-
Incubation:
-
Incubate the cells for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the logarithm of the compound concentration.
-
For agonists, determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
For antagonists, determine the IC₅₀ value (the concentration that inhibits 50% of the agonist-induced response).
-
| Cell Line | Typical Agonist (EC₅₀) | Key Considerations |
| LNCaP | DHT (~0.1 nM) | Endogenous, mutated AR; sensitive to culture conditions[7][12]. |
| 22Rv1 | DHT (~0.06 nM) | Endogenous AR; can express AR splice variants[7][14]. |
| PC-3 + AR | DHT (~0.01 nM) | AR-negative background; requires co-transfection of AR[7]. |
| CHO + AR | DHT (~0.1 nM) | Stable transfection possible; lacks many prostate-specific co-factors[7]. |
Troubleshooting and Considerations
-
Solubility of 5α-Androstan-17-one: Like many steroids, 5α-Androstan-17-one has limited aqueous solubility. It is typically dissolved in an organic solvent like DMSO or ethanol to create a concentrated stock solution[15]. Ensure the final solvent concentration in the assay is low and consistent across all treatments to avoid solvent-induced artifacts.
-
Cell Line Selection: The choice of cell line is critical and can influence the outcome of the experiment. Consider the AR expression level (endogenous vs. transfected), the presence of co-regulators, and the metabolic capabilities of the cells[1][12].
-
Controls are Key: Always include appropriate positive controls (a known potent agonist like DHT), negative controls (vehicle), and, for binding assays, non-specific binding controls. This ensures the validity and reproducibility of your results.
-
Cross-reactivity: Be aware that some ligands can bind to other steroid receptors. It may be necessary to perform counter-screens with other nuclear receptors (e.g., glucocorticoid, progesterone receptors) to assess the selectivity of your compound.
Conclusion
5α-Androstan-17-one is a valuable tool for the in vitro investigation of the androgen receptor. By employing well-validated assays such as competitive ligand binding and reporter gene assays, researchers can effectively characterize its interaction with the AR and its functional consequences. The detailed protocols and considerations provided in this guide are intended to equip scientists with the necessary information to design and execute robust and reproducible experiments, ultimately contributing to a deeper understanding of AR biology and the development of novel therapeutics.
References
-
An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC. PubMed Central. (2017-06-01). [Link]
-
Analysis of androgen receptor activity by reporter gene assays. PubMed. [Link]
-
Analysis of Androgen Receptor Activity by Reporter Gene Assays. Springer Protocols. (2011). [Link]
-
Protocol for Androgen Receptor Competitive Binding Assay. ICCVAM. (2002-10-01). [Link]
-
Human reporter gene assays: transcriptional activity of the androgen receptor is modulated by the cellular environment and promoter context. PubMed. [Link]
-
In vitro model systems to study androgen receptor signaling in prostate cancer. [Link]
-
Cell-based assays for screening androgen receptor ligands - PMC. NIH. [Link]
-
Androgen Luciferase Reporter 22RV1 Cell Line. BPS Bioscience. [Link]
-
Synthesis of 5 alpha-androstane-3 alpha, 16 alpha, 17 beta-triol from 3 beta-hydroxy-5-androsten-17-one. PubMed. [Link]
-
Affinity labeling of the androgen receptor in rat prostate cytosol with 17 beta-[(bromoacetyl)oxy]-5 alpha-androstan-3-one. PubMed. [Link]
-
Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature Experiments. [Link]
-
Androgen receptor in human skin fibroblasts. Characterization of a specific 17beta-hydroxy-5alpha-androstan-3-one-protein complex in cell sonicates and nuclei. PubMed. [Link]
-
An efficient synthesis of 5alpha-androst-1-ene-3,17-dione. PubMed. [Link]
-
Evaluation of epiandrosterone as a long-term marker of testosterone use. ResearchGate. [Link]
-
Androgen Receptor Gene Expression in Human Prostate Carcinoma Cell Lines. AACR Journals. [Link]
-
A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. [Link]
-
Data Evaluation Record (DER) for Androgen Receptor Binding (Rat Prostate Cytosol). EPA. [Link]
-
Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. PubMed. [Link]
-
Prostate Cancer Cells Express More Androgen Receptor (AR) Following Androgen Deprivation, Improving Recognition by AR-Specific T Cells. AACR Journals. [Link]
-
Evaluation of epiandrosterone as a long-term marker of testosterone use. PubMed. [Link]
-
Reduced affinity of the androgen receptor for 5 alpha-dihydrotestosterone but not methyltrienolone in a form of partial androgen resistance. Studies on cultured genital skin fibroblasts - PMC. [Link]
-
EVALUATION OF EPIANDROSTERONE AS A LONG-TERM MARKER OF TESTOSTERONE USE. Semantic Scholar. [Link]
-
Synthesis of 3 alpha,7 alpha-dihydroxy-5 beta-androstan-17-one. PubMed. [Link]
-
Synthesis of 3 beta-amino-5 alpha-androstan-17-one from epiandrosterone. ResearchGate. [Link]
-
Androgen Receptor Protein Binding Properties and Tissue Distribution of 2-selena-a-nor-5alpha-androstan-17beta-ol in the Rat. PubMed. [Link]
-
Affinity labeling of the androgen receptor in rat prostate cytosol with 17.beta.-[(bromoacetyl)oxy]-5.alpha.-androstan-3-one. Biochemistry - ACS Publications. [Link]
-
(PDF) Synthesis of 3β-Amino-5α-androstan-17-one from Epiandrosterone. ResearchGate. [Link]
-
Androgen receptor and mechanism of androgen action. PubMed. [Link]
-
Where can I find testosterone for cell culture? ResearchGate. [Link]
-
The androgen 5alpha-dihydrotestosterone and its metabolite 5alpha-androstan-3beta, 17beta-diol inhibit the hypothalamo-pituitary-adrenal response to stress by acting through estrogen receptor beta-expressing neurons in the hypothalamus. PubMed. [Link]
-
Epiandrosterone: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]
-
The Androgen Derivative 5alpha-Androstan-3beta,17beta-diol Inhibits Prostate Cancer Cell Migration throught Activation of Estrogen Receptor beta subtype. AIR Unimi. [Link]
-
Molecular mechanism of androgen action. PubMed. [Link]
-
Correlation of in vivo and in vitro activities of some naturally occurring androgens using a radioreceptor assay for 5alpha-dihydrotestosterone with rat prostate cytosol receptor protein. PubMed. [Link]
-
In Vitro Androgen Bioassays as a Detection Method for Designer Androgens. PMC. (2013-02-06). [Link]
-
The principle of in vitro androgen transactivation assay, based on... ResearchGate. [Link]
-
Androgen receptor and mechanism of androgen action. Semantic Scholar. [Link]
Sources
- 1. Human reporter gene assays: transcriptional activity of the androgen receptor is modulated by the cellular environment and promoter context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen receptor and mechanism of androgen action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of androgen action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epiandrosterone: physiological effects and applications_Chemicalbook [chemicalbook.com]
- 6. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. erc.bioscientifica.com [erc.bioscientifica.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mitigating Ion Suppression in the LC-MS/MS Analysis of 5α-Androstan-17-one
Welcome to the technical support center dedicated to addressing challenges in the quantitative analysis of 5α-Androstan-17-one (also known as Androsterone) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet complex issue of ion suppression. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and develop robust, accurate, and reliable bioanalytical methods.
Ion suppression is a type of matrix effect that can significantly compromise the quality of LC-MS data by reducing the ionization efficiency of the target analyte.[1][2] For a low-abundance endogenous steroid like 5α-Androstan-17-one, this can lead to poor sensitivity, inaccurate quantification, and decreased reproducibility.[3][4] This document provides a systematic approach to diagnosing, mitigating, and controlling ion suppression to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding ion suppression in the context of 5α-Androstan-17-one analysis.
Q1: What exactly is ion suppression and why is it a significant problem for 5α-Androstan-17-one?
A1: Ion suppression is the reduction in the expected signal response of an analyte in a mass spectrometer due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[2] In electrospray ionization (ESI), the most common technique for steroid analysis, a finite number of charges are available on the surface of droplets.[5] When matrix components, such as phospholipids, salts, or proteins, are present along with your analyte of interest in the ion source, they compete for these charges.[1][4] This competition reduces the number of ionized 5α-Androstan-17-one molecules that reach the detector, leading to a suppressed signal.[6]
This is particularly problematic for 5α-Androstan-17-one because:
-
Endogenous Nature: It is often present at low physiological concentrations, so any signal loss can push measurements below the limit of quantification (LOQ).
-
Complex Matrices: It is typically measured in complex biological matrices like blood or plasma, which are rich in interfering substances.[7]
Q2: What are the most common sources of ion suppression when analyzing steroids?
A2: The primary culprits are endogenous matrix components that are not adequately removed during sample preparation. For steroid analysis in plasma or serum, these include:
-
Phospholipids: These are notorious for causing ion suppression in ESI-MS and often elute in the middle of reversed-phase chromatographic gradients where many steroids also appear.[7][8]
-
Salts and Buffers: High concentrations of non-volatile salts can crystallize on the ESI probe, altering the spray and suppressing the signal.[8]
-
Proteins and Peptides: While larger proteins are often removed, residual peptides can still co-elute and interfere with ionization.[7]
-
Other Endogenous Compounds: Metabolites, cholesterol, and other lipids can also contribute to the overall matrix effect.[9]
Q3: How can I quickly determine if ion suppression is affecting my results?
A3: A qualitative assessment can be rapidly performed using a post-column infusion experiment .[10] This technique helps identify the regions in your chromatogram where ion suppression occurs.[3][8] You infuse a standard solution of 5α-Androstan-17-one at a constant rate directly into the MS source while injecting a blank, extracted matrix sample onto the LC column. A stable signal is expected, but if it dips at certain retention times, it indicates that components eluting from the matrix at those times are causing suppression.[10] If your analyte's retention time falls within one of these "suppression zones," your method is likely compromised.
Q4: Is using a stable isotope-labeled internal standard (SIL-IS) sufficient to correct for ion suppression?
A4: While a SIL-IS is the gold standard for correcting matrix effects, it is not a cure-all.[3] A co-eluting SIL-IS (e.g., 5α-Androstan-17-one-d4) experiences the same degree of ion suppression as the analyte, allowing the ratio of analyte-to-IS to remain constant, thus correcting for signal loss.[4] However, severe ion suppression can reduce the signal of both the analyte and the IS to a point where sensitivity and precision are unacceptably poor.[3] Therefore, the primary goal should always be to minimize ion suppression first, and then use a SIL-IS to correct for any residual, unavoidable matrix effects.
Section 2: Troubleshooting Guide: A Systematic Approach
When facing ion suppression, a structured approach is more effective than random adjustments. This guide follows a logical workflow from diagnosis to mitigation.
Step 1: Diagnosis - Identifying and Quantifying the Matrix Effect
Before you can fix the problem, you must understand its magnitude.
Objective: To visualize the retention time regions where matrix components cause ion suppression.[10]
Methodology:
-
System Setup: Configure your LC-MS/MS system as you normally would for your analysis.
-
Infusion Setup: Use a syringe pump and a T-connector to continuously infuse a solution of 5α-Androstan-17-one (e.g., 50 ng/mL in 50:50 methanol:water) into the mobile phase stream after the analytical column but before the MS ion source.
-
Establish Baseline: Start the infusion and allow the MS signal for 5α-Androstan-17-one to stabilize, creating a high, flat baseline.
-
Injection: Inject a blank matrix sample (e.g., plasma) that has been processed through your current sample preparation procedure.
-
Analysis: Monitor the signal for your analyte's MRM transition. Dips in the baseline indicate regions of ion suppression. A peak would indicate ion enhancement.
Objective: To calculate a numerical value for the matrix effect (ME) and the overall process efficiency.[7]
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): Spike the analyte and IS into the final reconstitution solvent.
-
Set B (Post-Spike): Extract a blank matrix sample. Spike the analyte and IS into the final, dried extract just before reconstitution.
-
Set C (Pre-Spike): Spike the analyte and IS into the blank matrix before the extraction process begins.
-
-
Analysis: Analyze all three sets by LC-MS/MS.
-
Calculations:
-
Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
-
| Metric | Result | Interpretation & Action |
| Matrix Effect (ME %) | < 85% | Significant ion suppression is present. Focus on improving sample cleanup or chromatography. |
| 85% - 115% | Acceptable/No significant matrix effect.[11] | |
| > 115% | Significant ion enhancement is present. Re-evaluate sample preparation. | |
| Recovery (RE %) | Low (< 70%) | The extraction procedure is inefficient. Optimize the sample preparation protocol (e.g., change solvent, pH, or sorbent). |
| Process Efficiency (PE %) | Low | Indicates losses from both inefficient recovery and matrix effects. Both aspects of the method need optimization. |
Step 2: Mitigation Strategies
Once diagnosed, ion suppression can be addressed by improving the selectivity at three key stages: sample preparation, chromatographic separation, and ionization.
For complex biological matrices, sample preparation is the most critical step to reduce matrix effects.[12][13] The goal is to selectively isolate 5α-Androstan-17-one while removing as many interfering components as possible.
Comparison of Common Sample Preparation Techniques
| Technique | Selectivity | Throughput | Typical Outcome for Steroids |
| Protein Precipitation (PPT) | Low | High | Fast but "dirty." Often leaves high levels of phospholipids, leading to significant ion suppression.[14] Not recommended for sensitive assays. |
| Liquid-Liquid Extraction (LLE) | Moderate | Low | More selective than PPT, but can be labor-intensive and uses large solvent volumes.[13] |
| Supported Liquid Extraction (SLE) | Moderate-High | High | Offers the selectivity of LLE with the convenience of a 96-well plate format. Excellent for removing phospholipids and proteins.[15][16][17] |
| Solid-Phase Extraction (SPE) | High | Moderate-High | The most selective technique. Allows for fine-tuning of wash and elution steps to remove specific interferences.[18][19] |
Rationale: SLE provides a robust and automatable workflow for cleaning up steroid samples.[15][17] It uses a solid support (diatomaceous earth or synthetic equivalent) to immobilize the aqueous sample, creating a large surface area for efficient partitioning with an immiscible organic solvent.[16]
Step-by-Step Methodology:
-
Sample Pre-treatment: To 200 µL of plasma, add your SIL-IS.
-
Load: Load the sample onto a 96-well SLE plate and allow it to absorb for 5-10 minutes.
-
Elute: Add 1.0 mL of an appropriate water-immiscible solvent (e.g., a mixture of dichloromethane and isopropanol or methyl tert-butyl ether (MTBE)) and allow it to percolate through the cartridge via gravity.[17] Repeat this step.
-
Evaporate: Collect the eluate and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in your initial mobile phase (e.g., 100 µL of 50:50 methanol:water).
Rationale: SPE offers the highest degree of selectivity by utilizing specific chemical interactions between the analyte, sorbent, and solvents.[19][20] For a moderately non-polar steroid like 5α-Androstan-17-one, a reversed-phase (e.g., C18) or mixed-mode sorbent is effective.
Step-by-Step Methodology (using a C18 sorbent):
-
Condition: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate: Equilibrate the cartridge with 1 mL of water. Do not let the sorbent go dry.
-
Load: Load the pre-treated sample (e.g., plasma diluted 1:1 with water).
-
Wash: Perform a wash step to remove polar interferences. Use 1 mL of a weak solvent mixture (e.g., 20% methanol in water). This is a critical step to remove salts and other highly polar compounds without eluting the analyte.
-
Elute: Elute 5α-Androstan-17-one with 1 mL of a strong solvent like methanol or acetonitrile.
-
Evaporate & Reconstitute: As with SLE, evaporate the eluent and reconstitute in the initial mobile phase.
Rationale: 5α-Androstan-17-one possesses a ketone group at the C-17 position, which can have moderate ionization efficiency in ESI. Chemical derivatization can be used to attach a permanently charged or easily ionizable group to the molecule, dramatically increasing its signal response and shifting it to a different region of the mass spectrum, away from interferences.[21][22] Girard's reagents (T or P) are excellent for targeting ketone groups.[23][24]
Step-by-Step Methodology (using Girard's Reagent P):
-
Initial Extraction: Perform an initial cleanup using SLE or SPE as described above and evaporate the eluate to dryness.
-
Derivatization Reaction: Reconstitute the dried extract in 50 µL of a solution containing Girard's Reagent P (GP) and an acid catalyst (e.g., acetic acid) in methanol.
-
Incubate: Heat the mixture at 60°C for 30-60 minutes to form the hydrazone derivative.[23]
-
Analysis: Directly inject the reaction mixture or perform a final cleanup step if necessary. The derivatized analyte will have a new mass and fragmentation pattern that must be optimized on the mass spectrometer.
Rationale: Even with excellent sample preparation, some matrix components may persist. The goal of chromatography is to physically separate these interferences from the analyte peak before they enter the mass spectrometer.[14]
-
Column Choice: A high-efficiency UHPLC column (e.g., <2 µm particle size) provides better peak resolution. While C18 columns are common, a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase can offer alternative selectivity for steroids.[11]
-
Gradient Optimization: Develop a gradient that provides sufficient retention for 5α-Androstan-17-one, moving it away from the solvent front (where salts and very polar compounds elute) and from the end of the gradient (where strongly retained compounds like lipids elute).[14]
-
Mobile Phase Additives: Adding a small amount of an additive like ammonium fluoride (e.g., 0.2 mM) to the mobile phase can sometimes improve the ionization efficiency of certain steroids in positive or negative mode.[15][16]
Rationale: While less impactful than sample prep or chromatography, source conditions can be adjusted to minimize suppression.
-
Ionization Mode: Electrospray ionization (ESI) is standard. However, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression from non-volatile salts and phospholipids.[14] If suppression remains a persistent issue with ESI, testing APCI is a worthwhile strategy.
-
Source Parameters: Optimize parameters like gas temperatures, gas flows, and spray voltage. A higher drying gas temperature can help evaporate droplets more efficiently, potentially reducing the impact of non-volatile matrix components.[25]
Section 3: Summary & Workflow Diagrams
Effective troubleshooting requires a logical progression from diagnosis to a multi-faceted solution. The following diagrams illustrate the recommended workflow and the underlying mechanism of the problem.
Troubleshooting Workflow for Ion Suppression
Caption: A systematic workflow for diagnosing and mitigating ion suppression.
Mechanism of Electrospray Ionization (ESI) Suppression
Caption: Competition between analyte and matrix for ionization in the ESI source.
References
-
A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. (n.d.). National Institutes of Health. [Link]
-
Quantitative Determination of a Panel of Endogenous Steroids in Human Serum by LC/MS/MS. (n.d.). Agilent. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (n.d.). Longdom Publishing. [Link]
-
An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. (2019). National Institutes of Health. [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc.[Link]
-
Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. (2024). protocols.io. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2020). National Institutes of Health. [Link]
-
Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. (2025). Labsci @ Pittcon. [Link]
-
Novel liquid chromatography tandem mass spectrometry (LC-MS/MS) methods for measuring steroids. (2013). PubMed. [Link]
-
Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. (2019). Journal of Lipid Research. [Link]
-
Cold-induced phase separation for the simple and reliable extraction of sex hormones for subsequent LC-MS/MS analysis. (2021). PubMed. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. (2004). LCGC International. [Link]
-
Two-step derivatization procedures for the ionization enhancement of anabolic steroids in LC-ESI-MS for doping control analysis. (2014). ResearchGate. [Link]
-
Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025). Biotech Spain. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Separation Science. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical and Bioanalytical Techniques. [Link]
-
Overcoming matrix effects: expectations set by guidelines. (2014). Bioanalysis Zone. [Link]
-
Ion suppression (mass spectrometry). (n.d.). Wikipedia. [Link]
-
Ion Suppression in Mass Spectrometry. (2022). ResearchGate. [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc.[Link]
-
Ion Suppression in LC–MS–MS — A Case Study. (2014). LCGC International. [Link]
-
Ion suppression correction and normalization for non-targeted metabolomics. (2025). National Institutes of Health. [Link]
-
Simultaneous extraction and detection of peptides, steroids, and proteins in small tissue samples. (2023). Frontiers in Endocrinology. [Link]
-
Tips for Developing Successful Solid Phase Extraction Methods. (2022). LabRulez LCMS. [Link]
-
Understanding and Improving Solid-Phase Extraction. (2020). LCGC International. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. nebiolab.com [nebiolab.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labscievents.pittcon.org [labscievents.pittcon.org]
- 13. Novel liquid chromatography tandem mass spectrometry (LC-MS/MS) methods for measuring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow [protocols.io]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. welch-us.com [welch-us.com]
- 23. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 24. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 25. gmi-inc.com [gmi-inc.com]
Technical Support Center: Optimizing Chromatographic Separation of 5α-Androstan-17-one Isomers
Welcome to the technical support center dedicated to the chromatographic separation of 5α-Androstan-17-one isomers. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols to overcome the challenges associated with the analysis of these structurally similar compounds.
Introduction
The successful separation of 5α-Androstan-17-one and its isomers, such as the clinically relevant 5β-Androstan-17-one, is a critical task in many areas of research, including endocrinology, anti-doping analysis, and pharmaceutical development. Due to their nearly identical molecular weights and physicochemical properties, achieving baseline resolution can be a significant analytical hurdle.[1] This guide provides a structured approach to troubleshooting common issues and optimizing your chromatographic methods, whether you are using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the separation of 5α-Androstan-17-one isomers.
Q1: What makes the separation of 5α- and 5β-Androstan-17-one isomers so challenging?
A1: The primary challenge lies in their structural similarity. These isomers, known as stereoisomers, differ only in the spatial orientation of the hydrogen atom at the C5 position of the steroid backbone.[1] This subtle difference results in very similar retention behaviors in most chromatographic systems, often leading to co-elution or poor resolution.[1]
Q2: Which chromatographic technique, GC or HPLC, is generally better for separating these isomers?
A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for steroid analysis.[1]
-
GC-MS is a gold standard, especially for comprehensive steroid profiling, due to its high chromatographic resolution.[2] However, it typically requires a derivatization step to increase the volatility of the steroid molecules.[1]
-
HPLC/UHPLC offers the advantage of analyzing the compounds in their native form, but achieving selectivity between the isomers can be challenging and requires careful method development.[3][4]
Q3: Is derivatization always necessary for GC analysis of 5α-Androstan-17-one?
A3: Yes, for optimal GC performance, derivatization is highly recommended.[1] Steroids like 5α-Androstan-17-one have polar functional groups that can lead to poor peak shape and thermal degradation in the hot GC inlet. Derivatization, typically silylation, masks these polar groups, increasing volatility and thermal stability, which results in sharper, more symmetrical peaks.[5]
Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Resolution Between 5α- and 5β-Androstan-17-one Isomers in HPLC/UHPLC
Symptom: Your chromatogram shows overlapping peaks or a single broad peak for the two isomers, making accurate quantification impossible.[1]
Causality & Troubleshooting Workflow:
Poor resolution is fundamentally an issue of insufficient selectivity or efficiency. The following workflow will guide you through a systematic approach to improving your separation.
Caption: Troubleshooting workflow for poor HPLC resolution.
-
Step 1: Mobile Phase Optimization. The mobile phase is a powerful tool for manipulating selectivity.[6]
-
Evaluate Different Organic Modifiers: The choice between acetonitrile and methanol can significantly alter selectivity.[4] For steroid-like compounds, methanol can enhance π-π interactions with certain stationary phases, potentially improving separation.[4][6]
-
Optimize the Gradient: A shallower gradient can increase the separation window for closely eluting compounds.[1] Experiment with reducing the rate of change of the organic modifier.
-
Mobile Phase Additives: The addition of small amounts of an acid, such as 0.1% formic acid, can improve peak shape and reproducibility for steroid compounds.[1][6]
-
-
Step 2: Stationary Phase Selection. If mobile phase optimization is insufficient, the column chemistry is the next critical factor.[1]
-
Alternative Reversed-Phase Chemistries: Standard C18 columns may not provide the necessary selectivity. Consider columns with different retention mechanisms, such as:
-
Biphenyl or Phenyl-Hexyl Phases: These offer π-π interactions that can differentiate between the subtle structural differences of the isomers.[6]
-
Carbazole-based Polymeric Phases: These have shown excellent selectivity for steroid isomers due to multiple interaction mechanisms including dipole-dipole and hydrogen bonding.[7][8]
-
-
Chiral Chromatography: For challenging separations, a chiral stationary phase (CSP) may be necessary to resolve the stereoisomers.[1] Cyclodextrin-based chiral columns have proven effective in separating steroid metabolites.[3]
-
-
Step 3: Temperature Optimization. Increasing the column temperature can enhance the fluidity of the mobile phase and improve peak separation.[9] Experiment with small increases in temperature (e.g., 5°C increments) to see if resolution improves.
Issue 2: Peak Tailing in GC-MS Analysis
Symptom: Asymmetrical peaks with a "tail" are observed, which can negatively impact peak integration and analytical accuracy.[1]
Causality & Troubleshooting Workflow:
Peak tailing in GC is often caused by active sites within the system that can interact with the analytes.
Caption: Troubleshooting workflow for GC peak tailing.
-
Step 1: Deactivate the System. Steroids can interact with active silanol groups in the GC system.[1]
-
Step 2: Verify Derivatization. Incomplete derivatization will leave polar functional groups exposed, leading to peak tailing.
-
Step 3: Optimize GC Method.
-
Temperature Program: A slower temperature ramp can sometimes improve peak shape. The interplay of column length and the temperature program is key to separation.[10]
-
Column Choice: Consider using a column specifically designed for the analysis of active compounds. A longer column can also increase resolution.[10]
-
Issue 3: Irreproducible Retention Times
Symptom: The retention times of your isomer peaks are shifting between injections, leading to inconsistent results.
Causality & Solutions:
| Potential Cause | Explanation & Solution |
| Inadequate Column Equilibration | In gradient HPLC, the column must be fully re-equilibrated to the initial mobile phase conditions before each injection. Increase the equilibration time in your method.[6] |
| Mobile Phase Instability | The mobile phase composition can change over time due to evaporation of the more volatile component. Prepare fresh mobile phase daily and keep the reservoirs capped. |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.[9] |
| Column Contamination | A buildup of contaminants on the column can alter its chemistry. Replace the guard column and, if necessary, flush the analytical column.[6] |
Experimental Protocols
Protocol 1: Silylation of 5α-Androstan-17-one for GC-MS Analysis
This protocol describes a standard derivatization procedure using MSTFA.
Materials:
-
Dried sample extract containing 5α-Androstan-17-one isomers.
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Ammonium iodide and ethanethiol (as catalysts, optional).
-
Reaction vials with tight-sealing caps.
-
Heating block or oven.
-
Nitrogen evaporator.
Procedure:
-
Sample Preparation: Evaporate the sample extract to complete dryness under a gentle stream of nitrogen.[1]
-
Reagent Preparation: Prepare a fresh mixture of MSTFA, with an appropriate catalyst if needed (e.g., a common mixture is MSTFA with ammonium iodide and ethanethiol).[10]
-
Reaction: Add the derivatizing reagent (e.g., 100 µL) to the dried sample.[10]
-
Incubation: Tightly cap the vial and heat at 60-80°C for 20-30 minutes.[1][10]
-
Analysis: After allowing the vial to cool to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.[1]
Protocol 2: HPLC Method Development for Isomer Separation
This protocol provides a starting point for developing an HPLC method to separate 5α- and 5β-Androstan-17-one.
Instrumentation & Columns:
-
HPLC or UHPLC system with a UV or Mass Spectrometric detector.
-
Analytical Columns to screen:
-
Standard C18 (as a baseline).
-
Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.6 µm).
-
Biphenyl.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
Initial Gradient Conditions:
| Time (min) | %B |
| 0.0 | 30 |
| 10.0 | 70 |
| 10.1 | 95 |
| 12.0 | 95 |
| 12.1 | 30 |
| 15.0 | 30 |
Procedure:
-
Initial Screening: Begin with the C18 column and the acetonitrile gradient.
-
Organic Modifier Comparison: If resolution is poor, switch the organic modifier to methanol and repeat the analysis. Biphenyl bonded phases can offer unique selectivity, especially when methanol is used as the mobile phase.[4]
-
Column Switching: If co-elution persists, switch to the Phenyl-Hexyl or Biphenyl column and repeat the screening with both acetonitrile and methanol.
-
Gradient Optimization: Once the best column and solvent combination is identified, optimize the gradient by making it shallower around the elution time of the isomers to maximize resolution.[1]
References
-
Bredendiek, F., & Parr, M. K. (2023). SFC‐MS/MS for orthogonal separation of hydroxylated 17α‐methyltestosterone isomers. Drug Testing and Analysis. Retrieved from [Link]
-
Görgens, C., et al. (2021). Overcoming the Challenge of Confident Identification Among Two Related Groups of 17‐Methyl Steroids by GC–MS. Journal of Analytical Toxicology. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of steroid isomers by ion mobility mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). 17 Troubleshooting in high performance liquid chromatography. Retrieved from [Link]
-
Mazzarino, M., et al. (2022). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. Metabolites. Retrieved from [Link]
-
ResearchGate. (n.d.). Complete chromatographic separation of steroids, including 17α and 17β-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC. Retrieved from [Link]
-
Temerdashev, A., et al. (2022). Liquid chromatography coupled to mass spectrometry for steroid hormones analysis: issues and solutions in sample preparation and method development. Journal of Chromatography Open. Retrieved from [Link]
-
PubMed. (2010). Complete chromatographic separation of steroids, including 17alpha and 17beta-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC. Retrieved from [Link]
-
ResearchGate. (2016). GC-MS(/MS) investigations on long-term metabolites of 17-methyl steroids. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of the main challenges of the steroid analysis with chromatography techniques coupled to mass spectrometry. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Molnar Institute. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Retrieved from [Link]
-
AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS(/MS) investigations on long-term metabolites of 17-methyl steroids. Retrieved from [Link]
-
MDPI. (2023). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Complete chromatographic separation of steroids, including 17alpha and 17beta-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming the Challenge of Confident Identification Among Two Related Groups of 17‐Methyl Steroids by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor signal-to-noise ratio for 5alpha-Androstan-17-one in LC-MS
Welcome to the technical support center for the analysis of 5α-Androstan-17-one using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges associated with achieving a robust and sensitive analytical method. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, providing in-depth explanations and actionable protocols to improve your signal-to-noise ratio and overall data quality.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a generally poor signal-to-noise (S/N) ratio for 5α-Androstan-17-one. Where should I begin my troubleshooting?
A poor signal-to-noise ratio can stem from multiple factors, broadly categorized into sample preparation, chromatographic separation, and mass spectrometric detection. A systematic approach is crucial to pinpoint the source of the issue.[1]
Here is a logical workflow to begin your troubleshooting:
Caption: Initial troubleshooting workflow for poor S/N.
Start by evaluating your sample preparation, as matrix effects are a common culprit for ion suppression in LC-MS analysis of steroids.[2][3][4][5] If your sample preparation is robust, proceed to optimize your chromatographic conditions to ensure good peak shape and separation from interfering compounds. Finally, assess your mass spectrometer settings to confirm that you are using the optimal ionization and detection parameters for 5α-Androstan-17-one.
Q2: How can I determine if matrix effects are suppressing the signal of 5α-Androstan-17-one, and how can I mitigate them?
Matrix effects occur when components in your sample's matrix (e.g., salts, lipids, proteins) co-elute with your analyte and interfere with its ionization, leading to signal suppression or enhancement.[1][4] For steroids in complex biological matrices like serum or plasma, this is a significant challenge.[6][7]
Identifying Matrix Effects:
A common method to assess matrix effects is through a post-extraction addition study.
Experimental Protocol: Post-Extraction Addition
-
Prepare three sets of samples:
-
Set A (Neat Solution): 5α-Androstan-17-one standard in reconstitution solvent.
-
Set B (Pre-spiked Sample): Blank matrix spiked with 5α-Androstan-17-one before extraction.
-
Set C (Post-spiked Sample): Blank matrix extracted first, then the extract is spiked with 5α-Androstan-17-one.
-
-
Analyze all three sets by LC-MS.
-
Calculate the matrix effect (ME) and recovery (RE):
-
ME (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set B / Peak Area of Set C) * 100
-
A matrix effect value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Mitigation Strategies for Matrix Effects:
| Strategy | Description | Key Considerations |
| Improved Sample Cleanup | Employ more rigorous extraction techniques like Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove interfering matrix components.[8][9] | SPE with C18 cartridges is effective for steroid extraction from serum.[6][9] A wash step with hexane can help remove non-polar lipids.[6] |
| Chromatographic Separation | Optimize your LC method to separate 5α-Androstan-17-one from co-eluting matrix components. This can involve adjusting the gradient, changing the column chemistry (e.g., C18, PFP), or using a smaller particle size column for better resolution.[8][10] | |
| Use of Isotope-Labeled Internal Standards | A stable isotope-labeled internal standard (SIL-IS) for 5α-Androstan-17-one is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.[2][11] | If a specific SIL-IS is unavailable, a structurally similar deuterated steroid can be used.[6][7] |
| Dilution | If the concentration of your analyte is high enough, simply diluting the sample can reduce the concentration of matrix components and lessen their impact.[12] | This may not be feasible for trace-level analysis. |
Q3: What are the recommended starting points for sample preparation of 5α-Androstan-17-one from serum or plasma?
Effective sample preparation is critical for removing interfering substances and concentrating your analyte.[12] For steroids like 5α-Androstan-17-one in serum, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common and effective methods.[6][8]
Protocol 1: Solid Phase Extraction (SPE)
SPE is a robust method for cleaning up complex samples and can provide high recovery and cleaner extracts compared to simple protein precipitation.[8][9]
Caption: General Solid Phase Extraction (SPE) workflow.
Step-by-Step SPE Protocol:
-
Sample Pre-treatment: To 500 µL of serum, add your internal standard. Acidifying the sample with 1% formic acid in water can improve binding to the sorbent.[8]
-
Condition Cartridge: Condition a C18 SPE cartridge (e.g., 30 mg) with 1 mL of methanol, followed by 1 mL of water.[8][9]
-
Load Sample: Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (e.g., 0.1 mL/min).[6]
-
Wash: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of hexane to remove lipids.[6]
-
Elute: Elute 5α-Androstan-17-one with a suitable solvent like ethyl acetate or a mixture of methanol and acetonitrile.[6][8]
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 45°C.[6][8] Reconstitute the residue in a small volume (e.g., 100 µL) of your initial mobile phase composition (e.g., 50:50 methanol/water).[6]
Q4: I am struggling with the ionization of 5α-Androstan-17-one. Should I use ESI or APCI, and what mobile phase additives are recommended?
The choice of ionization source and mobile phase additives can dramatically impact the signal intensity of steroids.
Ionization Source: ESI vs. APCI
-
Electrospray Ionization (ESI): Generally works well for moderately polar to polar compounds that are already ions in solution. For neutral steroids, ESI efficiency can be low but can be significantly enhanced with appropriate mobile phase additives.[13] ESI is often preferred for its sensitivity with modern instruments.[14]
-
Atmospheric Pressure Chemical Ionization (APCI): Is often more suitable for less polar and more volatile compounds that are neutral in solution.[15][16] Steroids, being relatively non-polar, can ionize well with APCI.[6] Some studies have shown that APCI is less susceptible to matrix effects than ESI for certain analytes.[14]
Recommendation: It is highly recommended to test both ESI and APCI sources if your instrument allows.[17] Often, modern instruments have excellent sensitivity in ESI positive mode for steroids when the mobile phase is optimized.
Mobile Phase Additives for Enhanced Ionization:
For positive ion mode analysis of neutral steroids like 5α-Androstan-17-one, additives are crucial for promoting the formation of protonated molecules [M+H]+ or other adducts.
| Additive | Typical Concentration | Mode | Comments |
| Formic Acid | 0.1% (or even as low as 20-100 ppm)[13] | Positive | Commonly used to provide a source of protons. Very low concentrations can sometimes be more effective for steroids.[13] |
| Ammonium Fluoride | 0.2-0.5 mM[8][18] | Positive & Negative | Can significantly enhance the signal for many steroids, acting as an ionization enhancer.[18] |
| Ammonium Acetate/Hydroxide | 5 mM / 0.1%[13][19][20] | Positive | Can improve ionization and peak shape. Ammonium hydroxide has been shown to improve signal for some steroids.[20] |
Experimental Protocol: Ionization Optimization
-
Prepare a standard solution of 5α-Androstan-17-one.
-
Infuse the standard directly into the mass spectrometer or use flow injection analysis.
-
Test different mobile phase compositions with the additives listed above.
-
Monitor the signal intensity for the [M+H]+ ion (and potentially [M+NH4]+ or [M+Na]+ adducts) in both ESI and APCI positive modes.
-
Optimize source parameters such as capillary voltage, gas temperatures, and gas flows for the best signal.[12][20]
Q5: My chromatographic peak for 5α-Androstan-17-one is broad or tailing. How can I improve the peak shape?
Poor peak shape can lead to reduced sensitivity and inaccurate integration. Several factors can contribute to this issue.
Troubleshooting Poor Peak Shape:
Caption: Troubleshooting guide for poor peak shape.
-
Reconstitution Solvent Mismatch: The solvent used to reconstitute your dried extract should be as weak as or weaker than your initial mobile phase. If you reconstitute in a strong solvent (e.g., 100% methanol) and your initial mobile phase is highly aqueous, the sample will not focus properly on the column head, leading to a broad peak. Solution: Reconstitute your sample in the initial mobile phase conditions (e.g., 60:40 Water/Methanol).[8]
-
Column Contamination or Degradation: Buildup of matrix components on the column can lead to active sites that cause peak tailing.[21] A void at the head of the column can also cause peak distortion. Solution: Use a guard column to protect your analytical column. If contamination is suspected, flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
-
Mobile Phase pH: While less critical for neutral steroids than for ionizable compounds, the mobile phase pH can influence interactions with the stationary phase. The use of additives like formic acid or ammonium salts generally provides a stable pH and good peak shape.[19]
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad, fronting peaks. Solution: Try injecting a smaller volume or diluting your sample.
Recommended LC Conditions for Steroid Analysis:
| Parameter | Typical Value | Reference |
| Column | C18 or PFP (Pentafluorophenyl), 2.6 µm particle size, e.g., 50 x 3.0 mm | [8][10] |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.5 mM Ammonium Fluoride | [8][22] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | [10][22] |
| Flow Rate | 0.3 - 0.8 mL/min | [8][10] |
| Column Temperature | 30 - 45 °C | [8][10] |
By systematically addressing these common issues, you can significantly improve the signal-to-noise ratio for 5α-Androstan-17-one and develop a robust, reliable LC-MS method for your research.
References
- Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC - NIH. (2012-02-27).
- LC-MS/MS Steroid Analysis Solutions for Clinical Research - Phenomenex.
- (PDF) Liquid chromatography coupled to mass spectrometry for steroid hormones analysis: issues and solutions in sample preparation and method development - ResearchGate. (2025-09).
- An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC - NIH.
- LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025-05-06).
- Application Notes and Protocols for Steroid Panel Analysis in Serum by LC-MS/MS - Benchchem.
- Tips to Improve Signal-to-Noise Checkout - Agilent.
- Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations - SciSpace.
- Overcoming matrix effects in quantitative liquid chromatography–mass spectrometry analysis of steroid hormones in surface waters | Request PDF - ResearchGate.
- LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018-09-01).
- Method Development for the Analysis of Endogenous Steroids Using Convergence Chromatography with Mass Spectrometric Detection - Waters Corporation.
- Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography–mass spectrometry without derivatiza - MSACL. (2019-01-06).
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Troubleshooting Loss of Signal: Where did my peaks go? - Biotage. (2023-02-02).
- An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed. (2011-05).
- P 101 THE LC-MS/MS ANALYSIS Of STEROIDS IN BOVINE URINE - CABI Digital Library.
- Losing Sensitivity of LC/MS signal due to High Background? - ResearchGate. (2022-03-27).
- Detection of low level anabolic agents by LC/MS/MS with investigation of matrix effects.
- Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC - NIH.
- Improving LC-MS/MS measurements of steroids with differential mobility spectrometry. (2025-09-10).
- question about steroid LC-MS analysis - Chromatography Forum. (2012-03-30).
- An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma. (2022-06-30).
- Analysis of Multiclass Steroids in Serum Using Agilent Ultivo Triple Quadrupole LC/MS.
- Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed.
- A Comparison Between ESI and APCI Ionisation Modes Introduction - PerkinElmer.
- Ionization Revisited | LCGC International.
- Simultaneous Electrospray and Atmospheric Pressure Chemical Ionization: The Science Behind the Agilent Multimode Ion Source Tech.
- Can't ionize a mystery compound - ESI and APCI on MSMS - Chromatography Forum. (2013-10-11).
- Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC - NIH.
Sources
- 1. zefsci.com [zefsci.com]
- 2. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. msacl.org [msacl.org]
- 8. phenomenex.com [phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. question about steroid LC-MS analysis - Chromatography Forum [chromforum.org]
- 14. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. perkinelmer.com.ar [perkinelmer.com.ar]
- 18. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. waters.com [waters.com]
- 21. researchgate.net [researchgate.net]
- 22. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 5α-Androstan-17-one Detection in Biological Matrices
Welcome to the technical support center for the sensitive detection of 5α-Androstan-17-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the analysis of this steroid in complex biological matrices.
Introduction
Accurate quantification of 5α-Androstan-17-one, a key androgen, is critical in various fields, including endocrinology, clinical chemistry, and anti-doping science. Its low physiological concentrations and the presence of interfering substances in biological samples like serum, plasma, and urine present significant analytical challenges. This guide offers practical solutions and detailed protocols to enhance detection sensitivity and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting 5α-Androstan-17-one?
For high sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for steroid analysis.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique, often requiring derivatization to improve the volatility of the steroid.[3][4] Immunoassays can be used for screening but may suffer from cross-reactivity with other structurally similar steroids, potentially leading to overestimated results.[1][5]
Q2: I am observing high background noise and poor signal-to-noise in my LC-MS/MS analysis. What are the likely causes?
High background noise in LC-MS/MS can stem from several sources:
-
Contaminated Solvents or Reagents: Ensure you are using high-purity, LC-MS grade solvents and freshly prepared mobile phases.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of 5α-Androstan-17-one.[6][7] Implementing a more rigorous sample clean-up procedure, such as Solid-Phase Extraction (SPE), can mitigate these effects.[8][9]
-
System Contamination: Carryover from previous injections or a contaminated ion source can lead to persistent background signals.[10] Regular system cleaning and the use of a divert valve can help.
Q3: My recovery of 5α-Androstan-17-one after sample preparation is low. How can I improve it?
Low recovery is a common issue in steroid analysis. Consider the following to improve your extraction efficiency:
-
Optimize Extraction Solvent: For Liquid-Liquid Extraction (LLE), experiment with different organic solvents (e.g., methyl tert-butyl ether (TBME), diethyl ether, ethyl acetate) to find the one with the best partitioning coefficient for 5α-Androstan-17-one.[2][11]
-
pH Adjustment: The pH of the sample can influence the extraction efficiency of steroids. Adjusting the pH of the aqueous phase may improve recovery.
-
Solid-Phase Extraction (SPE) Sorbent Selection: Ensure the SPE sorbent chemistry (e.g., C18, mixed-mode) is appropriate for retaining and eluting 5α-Androstan-17-one.[8] The elution solvent must be strong enough to desorb the analyte completely from the sorbent.
-
Supported Liquid Extraction (SLE): SLE offers an alternative to traditional LLE, often providing higher recoveries and eliminating issues like emulsion formation.[1][12]
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column degradation, mismatched injection solvent and mobile phase, column overload.[13] | Use a guard column, ensure the injection solvent is weaker than or matches the initial mobile phase, reduce injection volume or sample concentration. |
| Retention Time Shifts | Inconsistent mobile phase composition, temperature fluctuations, column aging.[10] | Prepare fresh mobile phase daily, use a column oven for temperature control, and monitor column performance with quality control samples. |
| Ion Suppression/Enhancement | Matrix effects from co-eluting compounds.[6][7][14] | Improve sample clean-up (e.g., SPE, LLE), optimize chromatographic separation to resolve the analyte from interfering peaks, and use a stable isotope-labeled internal standard.[15] |
GC-MS Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | Incomplete derivatization, active sites in the GC inlet or column. | Optimize derivatization conditions (time, temperature, reagent concentration), use a deactivated inlet liner, and condition the column regularly. |
| Low Signal Intensity | Poor derivatization efficiency, thermal degradation of the analyte in the injector.[4] | Screen different derivatizing agents (e.g., MSTFA), and optimize the injector temperature.[3] |
| Ghost Peaks | Carryover from a previous injection. | Perform a solvent blank injection after a high-concentration sample, and clean the GC inlet and column. |
Immunoassay Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | Insufficient washing, non-specific antibody binding, contaminated reagents.[16][17] | Increase the number of wash steps, use a blocking buffer, and prepare fresh reagents. |
| Low Signal | Inactive antibody or enzyme conjugate, incorrect buffer pH, insufficient incubation time.[18] | Check the expiration dates of reagents, verify buffer pH, and optimize incubation times and temperatures. |
| High Variability (Poor Precision) | Pipetting errors, temperature gradients across the plate, inconsistent timing of reagent addition.[16] | Calibrate pipettes regularly, ensure uniform temperature during incubation, and use a multichannel pipette for consistent reagent addition. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 5α-Androstan-17-one from Human Serum
This protocol provides a general guideline for extracting 5α-Androstan-17-one from serum using a C18 SPE cartridge. Optimization may be required based on specific laboratory conditions and equipment.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Human Serum
-
Internal Standard (e.g., d4-5α-Androstan-17-one)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Elution Solvent (e.g., Ethyl Acetate or Dichloromethane)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 500 µL of serum, add the internal standard. Vortex briefly.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not let the cartridge dry out.[8]
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove polar interferences. A subsequent wash with a weak organic solvent (e.g., 10% methanol in water) can further remove less polar interferences.[19]
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove residual water.
-
Elution: Elute the 5α-Androstan-17-one with 2 mL of the elution solvent into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Derivatization of 5α-Androstan-17-one for GC-MS Analysis
This protocol describes the formation of trimethylsilyl (TMS) derivatives for enhanced volatility and thermal stability.[4]
Materials:
-
Dried sample extract containing 5α-Androstan-17-one
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium Iodide (NH₄I)
-
Ethanethiol
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Ensure the sample extract is completely dry.
-
Prepare the derivatization reagent by mixing MSTFA, ammonium iodide, and ethanethiol (e.g., 1000:2:5, v/w/v).[3]
-
Add 50-100 µL of the derivatization reagent to the dried extract in a GC vial.
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 60°C for 20-30 minutes.[3]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Visualizations
Workflow for 5α-Androstan-17-one Analysis
Caption: General workflow for the analysis of 5α-Androstan-17-one.
Troubleshooting Logic for Low Signal Intensity
Caption: Troubleshooting flowchart for low signal intensity issues.
References
- Benchchem. (n.d.). Application Note: High-Recovery Liquid-Liquid Extraction of Steroids from Human Serum Using Alpha-Estradiol-d2 as an Internal St.
- Lawson, T. N., et al. (n.d.). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. National Institutes of Health.
- MDPI. (2023, April 5). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma.
- LCGC International. (n.d.). Extraction of Testosterone and Other Steroid Hormones from Human Plasma Using ISOLUTE SLE+ 96-Well Plates.
- MDPI. (n.d.). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods.
- Lin, Y., et al. (2012, February 27). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. National Institutes of Health.
- PJSIR. (n.d.). Determination of steroids in urine samples.
- PubMed. (n.d.). Screening for anabolic steroids in urine of forensic cases using fully automated solid phase extraction and LC-MS-MS.
- Chemistry LibreTexts. (2020, October 27). Sample Prep: Performance Enhancing Drugs.
- Chemistry LibreTexts. (n.d.). Sample Prep Performance Enhancing Drugs.
- ResearchGate. (n.d.). Overview of the main challenges of the steroid analysis with chromatography techniques coupled to mass spectrometry.
- Gaudl, A., et al. (n.d.). Steroid analysis in clinical routine diagnostics – discussing crucial questions.
- PubMed. (n.d.). Urinary 5 alpha-androstanediol and 5 beta-androstanediol measurement by gas chromatography after solid-phase extraction and high-performance liquid chromatography.
- National Institutes of Health. (2022, February 12). Rapidity and Precision of Steroid Hormone Measurement.
- National Institutes of Health. (n.d.). Multiplexed analysis of steroid hormones in human serum using novel microflow tile technology and LC–MS/MS.
- ResearchGate. (n.d.). Detection of 5α-androst-2-en-17-one and variants: Identification of main urinary metabolites in human urine samples by GC-MS and NMR.
- PubMed. (2015, October 19). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses.
- OUCI. (n.d.). Pre-analytical issues for testosterone and estradiol assays.
- PubMed. (n.d.). Detection and quantitation of 3 alpha-hydroxy-1-methylen-5 alpha-androstan-17-one, the major urinary metabolite of methenolone acetate (Primobolan) by isotope dilution--mass spectrometry.
- National Institutes of Health. (2024, November 26). Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry.
- Phenomenex. (n.d.). Solid Phase Extraction for Clinical Research.
- Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
- National Institutes of Health. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
- ResearchGate. (n.d.). Overcoming matrix effects in quantitative liquid chromatography–mass spectrometry analysis of steroid hormones in surface waters.
- National Institutes of Health. (2019, October 24). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts.
- Espace INRS. (n.d.). Detection of 5 alpha-androst-2-en-17-one and variants: Identification of main urinary metabolites in human urine samples by GC-MS and NMR.
- Semantic Scholar. (2021, June 28). Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters.
- PubMed. (n.d.). Mass spectrometry of steroid glucuronide conjugates. I. Electron impact fragmentation of 5alpha-/5beta-androstan-3alpha-ol-17-one glucuronides, 5alpha-estran-3alpha-ol-17-one glucuronide and deuterium-labelled analogues.
- ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
- PubMed. (2018, July 12). Enhancing detectability of anabolic-steroid residues in bovine urine by actively modulated online comprehensive two-dimensional liquid chromatography - high-resolution mass spectrometry.
- MDPI. (2023, December 29). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry.
- Schänzer, W., et al. (n.d.). GC-MS(/MS) investigations on long-term metabolites of 17-methyl steroids.
- Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- Sigma-Aldrich. (n.d.). LC-MS Resource Guide.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26).
- MDPI. (2021, February 5). Fabric Phase Sorptive Extraction of Selected Steroid Hormone Residues in Commercial Raw Milk Followed by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry.
- PubMed. (n.d.). Quantification of steroid sex hormones using solid-phase extraction followed by liquid chromatography-mass spectrometry.
- PubMed. (2022, September 15). Investigations on the in vivo metabolism of 5α-androst-2-en-17-one.
- ResearchGate. (n.d.). (PDF) Immunoassay Troubleshooting Guide.
- Ansh Labs. (n.d.). Troubleshooting Immunoassays.
- ResearchGate. (2025, October 26). Investigations on the in vivo metabolism of 5α‐androst‐2‐en‐17‐one.
- Biocompare. (2022, October 18). Immunoassay Troubleshooting.
- PubMed. (n.d.). Metabolism of androsta-1,4,6-triene-3,17-dione and detection by gas chromatography/mass spectrometry in doping control.
- R&D Systems. (n.d.). Troubleshooting Guide: ELISA.
- PubMed. (n.d.). Enhancing Sensitivity of Liquid Chromatography-Mass Spectrometry of Peptides and Proteins Using Supercharging Agents.
- Detection and Characterization of a New Metabolite of 17 -Methyltestosterone. (n.d.).
Sources
- 1. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiplexed analysis of steroid hormones in human serum using novel microflow tile technology and LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. zefsci.com [zefsci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. biocompare.com [biocompare.com]
- 18. anshlabs.com [anshlabs.com]
- 19. pjsir.org [pjsir.org]
addressing matrix effects in 5alpha-Androstan-17-one quantification
A Guide to Identifying and Mitigating Matrix Effects in Bioanalysis
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them. This guide is designed to help you navigate one of the most common and critical challenges in the LC-MS/MS quantification of 5alpha-Androstan-17-one: matrix effects. We will explore how to diagnose, troubleshoot, and ultimately overcome these effects to ensure the accuracy and reliability of your data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What exactly are "matrix effects," and why are they a significant problem for this compound quantification?
A: The "matrix" refers to all components in your biological sample other than the analyte you intend to measure (this compound).[1] This includes a complex mixture of endogenous and exogenous substances like proteins, salts, lipids (especially phospholipids), metabolites, and any administered co-medications.
Matrix effects are the alteration—suppression or enhancement—of your analyte's ionization in the mass spectrometer's source caused by these co-eluting matrix components. For steroids like this compound in plasma or serum, the most notorious culprits are phospholipids.[2][3][4]
The Core Problem: Ion Suppression
When using electrospray ionization (ESI), your analyte and co-eluting matrix components compete for the limited surface of the ESI droplet and for the available charge required to become gas-phase ions.[5][6] Abundant, less volatile, or highly surface-active components like phospholipids can dominate this process, reducing the efficiency with which this compound molecules are ionized.[5] This leads to a decreased signal at the detector, a phenomenon known as ion suppression .[7][5]
The consequence is a significant underestimation of the true analyte concentration, leading to inaccurate, imprecise, and unreliable data.[2][5]
Caption: Mechanism of Ion Suppression in the ESI Source.
Q2: How can I definitively determine if my this compound assay is suffering from matrix effects?
A: You must experimentally quantify the impact of your specific matrix. The most direct and regulatory-accepted method is the post-extraction spike analysis .[8][9] This experiment isolates the effect of the matrix on the detector response from the efficiency of your extraction procedure.
The goal is to calculate a Matrix Factor (MF) , which compares the analyte's signal in the presence of matrix to its signal in a clean solution.[10]
-
MF = 1: No matrix effect
-
MF < 1: Ion suppression
-
MF > 1: Ion enhancement
Here is a workflow to guide you through this critical validation experiment.
Sources
- 1. longdom.org [longdom.org]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. fda.gov [fda.gov]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Derivatization for 5α-Androstan-17-one GC-MS Analysis
Welcome to the technical support guide for the gas chromatography-mass spectrometry (GC-MS) analysis of 5α-Androstan-17-one. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the critical derivatization step. We will move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and ensure the generation of robust, reproducible data.
The Imperative of Derivatization for Ketosteroids
Direct GC-MS analysis of steroids like 5α-Androstan-17-one is often impractical.[1] These molecules possess polar functional groups—in this case, a ketone group at the C-17 position—that lead to low volatility and poor thermal stability.[2] Injecting the underivatized compound into a hot GC inlet can cause thermal degradation, extensive peak tailing due to interactions with the column, and overall low sensitivity.[1][2]
Derivatization chemically modifies these functional groups, replacing active hydrogens with non-polar moieties to increase volatility and thermal stability, making the analyte "GC-amenable".[3][4] For 5α-Androstan-17-one, a two-step process involving methoximation followed by silylation is the highly recommended strategy.[2]
Why a Two-Step Approach? The Chemistry of Control
A common pitfall is to proceed directly to silylation. However, the ketone group on 5α-Androstan-17-one can undergo keto-enol tautomerization under the conditions used for silylation. This isomerization would result in the formation of multiple silyl derivatives from a single starting compound, hopelessly complicating the resulting chromatogram and compromising quantitative accuracy.[2][4]
-
Step 1: Methoximation. The initial step addresses this challenge by protecting the ketone group. Methoxyamine hydrochloride (MeOx) reacts with the C-17 ketone to form a stable methoxime derivative.[2][4] This "locks" the carbonyl group, preventing enolization during the subsequent silylation step and ensuring that a single, stable derivative is formed for the analyte.[3]
-
Step 2: Silylation. With the ketone protected, a silylating agent, most commonly N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is used.[4][5] This reagent efficiently replaces any active hydrogens on other parts of the molecule (though 5α-Androstan-17-one itself has no hydroxyl groups, this step is crucial for multi-steroid panels) with a trimethylsilyl (TMS) group. The resulting TMS-ether is significantly more volatile and thermally stable.[2]
Experimental Workflow & Derivatization Protocol
The following diagram outlines the complete workflow for the analysis.
Caption: Workflow for 5α-Androstan-17-one GC-MS analysis.
Detailed Protocol: Two-Step Methoximation-Silylation
This protocol is a robust starting point. Optimization of incubation times and temperatures may be required based on your specific instrumentation and sample matrix.[6][7]
Materials:
-
Dried sample extract containing 5α-Androstan-17-one
-
Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in anhydrous pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
(Optional) Catalyst such as Ammonium Iodide (NH₄I) or Trimethylchlorosilane (TMCS)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Solvent Evaporation: Ensure the sample extract is completely dry. The presence of water will interfere with the derivatization reactions, primarily by hydrolyzing the silylating reagent and the TMS-derivatives.[8] Use a gentle stream of nitrogen or a vacuum concentrator.
-
Methoximation:
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
-
Cap the vial tightly, vortex for 30 seconds.
-
Incubate at 60-80°C for 60 minutes.[9] Let the vial cool to room temperature before proceeding.
-
-
Silylation:
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
Typically, 1-2 µL is injected.
-
Troubleshooting Guide
This section addresses common problems encountered during the derivatization and analysis of 5α-Androstan-17-one.
Caption: Decision tree for troubleshooting derivatization issues.
Q: I am seeing no peak or a very low signal for my 5α-Androstan-17-one derivative. What went wrong?
A: This is a common issue that can point to several root causes:
-
Moisture Contamination: Silylating reagents like MSTFA are extremely sensitive to moisture. Any water in your sample or reagents will preferentially react with the MSTFA, consuming it and preventing your analyte from being derivatized. It can also hydrolyze the TMS-derivative after it has formed.
-
Solution: Ensure all glassware is oven-dried. Use high-purity, anhydrous solvents and reagents. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and use sealed vials.[8]
-
-
Incomplete Reaction: The derivatization reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature within the recommended ranges.[6] Ensure a sufficient excess of the derivatization reagents is used; a molar ratio of at least 2:1 of silylating reagent to active hydrogens is a good rule of thumb.
-
-
Analyte Degradation: Although derivatization increases stability, issues in the GC system can still lead to analyte loss.
-
Solution: Check the GC inlet temperature. If it's too high, it can cause degradation of the derivative. Also, inspect the inlet liner; active sites on a dirty or old liner can adsorb the analyte.[10]
-
Q: My analyte peak is showing significant tailing. How can I improve the peak shape?
A: Peak tailing is typically a sign of unwanted interactions between the analyte and the chromatographic system.
-
Active Sites: The most likely cause is the presence of "active sites" (e.g., free silanol groups) in the GC inlet liner or the front end of the analytical column.[10] Your derivatized analyte can still have secondary interactions with these sites.
-
Solution: Use a new, deactivated inlet liner. If the problem persists, trim 10-20 cm from the front of your GC column to remove any non-volatile residues and active sites that have developed. Ensure your system is leak-free, as oxygen can degrade the column's stationary phase and create active sites.
-
-
Incomplete Derivatization: If a portion of your analyte is not derivatized, the underivatized, polar molecules will tail badly.
-
Solution: Re-evaluate your derivatization protocol for completeness as described in the previous question.
-
Q: I see multiple peaks for my analyte where I expect only one. What is happening?
A: This often points to an issue in the methoximation step.
-
Incomplete Methoximation: If the ketone group is not fully protected before the addition of MSTFA, the remaining underivatized ketone can form an enol. This enol will then be silylated, leading to the formation of a second, unwanted derivative peak (the TMS-enol ether).[2]
-
Solution: Ensure the methoximation reaction has gone to completion. You can try increasing the reaction time or temperature for this first step. Confirm that your methoxyamine reagent has not degraded.
-
-
Side Reactions: Overly harsh derivatization conditions (very high temperatures or long times) can sometimes lead to side reactions or degradation products.
-
Solution: Try reducing the temperature or time of the silylation step to see if the extraneous peaks are reduced.
-
Data Interpretation & FAQs
Expected Mass Spectrum
After successful two-step derivatization, you will form the methoxime, trimethylsilyl (MO-TMS) derivative of 5α-Androstan-17-one. Understanding its mass spectrum is key to confirming a successful result.
| Derivative Information | Value | Source |
| Analyte | 5α-Androstan-17-one | |
| Molecular Weight (Underivatized) | 274.4 g/mol | |
| Derivative Formed | 17-methoxime | |
| Molecular Weight (Derivatized) | 303.5 g/mol | Calculated |
| Key Mass Fragments (m/z) | M+• at 303, characteristic fragments | Expected |
Note: While a TMS derivative of a related compound, 5α-Androstan-3α-ol-17-one, is well-documented with a molecular weight of 362.6 g/mol , the primary derivative for 5α-Androstan-17-one itself is the methoxime.[11] The silylation step is critical for other hydroxylated steroids that may be in the same analytical run.
Frequently Asked Questions (FAQs)
Q1: Can I use a different silylating agent, like BSTFA? A1: Yes, other silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used and are often supplied with 1% TMCS as a catalyst.[6] MSTFA is generally considered more volatile than its byproducts, which can be an advantage in complex chromatograms.[3][4] The choice may depend on the specific suite of steroids you are analyzing.
Q2: How long are my derivatized samples stable? A2: Stability can vary, but TMS-derivatives are susceptible to hydrolysis. It is best practice to analyze samples as soon as possible after derivatization. If storage is necessary, cap vials tightly and store at 4°C or, for longer periods, at -20°C.[9][12] A stability study is recommended to validate storage conditions for your specific project.
Q3: Do I need a catalyst for the silylation reaction? A3: Catalysts like TMCS or NH₄I can significantly accelerate the silylation reaction, especially for sterically hindered groups.[5][6] For many steroids, a mixture of MSTFA/NH₄I/DTT or MSTFA/TMCS provides excellent results and can reduce reaction times.[7][13]
Q4: Can I automate this derivatization process? A4: Absolutely. Automated derivatization using a robotic autosampler can significantly improve reproducibility and throughput by ensuring every sample is treated identically in terms of reagent addition and reaction timing.[14][15][16]
References
- GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. (2022). PubMed Central.
- Enhancing 7-Keto-DHEA Detection by GC-MS: A Guide to Derivatiz
- Derivatization reagents and GC columns for the GC-MS analysis of fatty acids and steroids. (n.d.).
- Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. (2022).
- Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. (2023). MDPI.
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
- Derivatization of metabolites for GC-MS via methoximation+silyl
- Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consider
- Mass spectrometry and stability of t-butyldimethylsilylethers of some estrogens and androstanes. (n.d.). PubMed.
- Metabolite Profiling by Automated Methoximation and Silylation. (2020).
- Metabolite Profiling by Automated Methoximation and Silyl
- 5α-Androstan-3α-ol-17-one, TMS deriv
- Guide to Derivatiz
- Determining the optimum derivatizing agents and parameters to improve the detection of anabolic-androgenic steroids. (n.d.). Discovery - the University of Dundee Research Portal.
- Multivariate optimization of a derivatisation procedure for the simultaneous determination of nine anabolic steroids by gas chromatography coupled with mass spectrometry. (2005).
- Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2019). MDPI.
- Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. (2017). PubMed.
- Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. (n.d.). MDPI.
- The Use of Derivatization Reagents for Gas Chrom
- How to Troubleshoot and Improve your GC/MS. (2022). YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 5α-Androstan-3α-ol-17-one, TMS derivative [webbook.nist.gov]
- 12. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. palsystem.com [palsystem.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Peak Tailing for 5-alpha-Androstan-17-one in HPLC
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 5-alpha-Androstan-17-one. As a neutral ketosteroid, this compound presents unique challenges that can often be resolved through a systematic and well-informed troubleshooting approach. This document provides in-depth, cause-and-effect explanations and validated protocols to help you diagnose and solve these common chromatographic problems.
Frequently Asked Questions: Understanding the Root Cause
Q1: What is peak tailing and how is it quantitatively measured?
Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with the latter half of the peak being broader than the front half. This distortion indicates a non-ideal interaction between the analyte and the stationary phase or other system components.[1] It is quantitatively measured using the Asymmetry Factor (As) or the USP Tailing Factor (Tf) . For a perfectly symmetrical (Gaussian) peak, this value is 1.0. A value greater than 1.2 is generally considered to be tailing.[2]
Poor peak shape is not just a cosmetic issue; it directly impacts the accuracy and precision of quantification by making peak integration difficult and can mask the presence of co-eluting impurities.[3]
Q2: I'm analyzing 5-alpha-Androstan-17-one, a neutral steroid. Why is my peak tailing?
While 5-alpha-Androstan-17-one lacks a strongly basic functional group like a primary amine, its ketone group possesses a dipole and can act as a hydrogen bond acceptor. This allows for secondary interactions with active sites on the stationary phase, which are a primary cause of peak tailing.[2]
The most common causes are:
-
Silanol Interactions: Silica-based reversed-phase columns have residual, unreacted silanol groups (Si-OH) on their surface.[1] At mobile phase pH values above approximately 3-4, these silanols can deprotonate to their anionic form (Si-O⁻), which can then interact strongly with any polar region of your analyte, causing tailing.[4][5]
-
Trace Metal Contamination: The silica backbone of the stationary phase or stainless-steel components of the HPLC system (like frits and tubing) can contain trace metal ions (e.g., iron, aluminum, titanium).[3][6] The carbonyl (ketone) group on 5-alpha-Androstan-17-one can act as a Lewis base and chelate with these metal ions, creating another mode of retention that leads to significant tailing.[3][7]
-
Column Degradation: Over time, particularly with aggressive mobile phases, the protective "end-capping" on the stationary phase can hydrolyze, exposing more active silanol groups and worsening tailing.
Q3: My peak tailing appeared suddenly. Does this point to a specific cause?
A sudden onset of peak tailing, especially if it affects all peaks in your chromatogram, often points to a physical or contamination issue rather than a purely chemical one. The most likely culprits are:
-
Column Inlet Frit Blockage: Particulate matter from samples or precipitated buffer salts can clog the inlet frit of the column. This disrupts the flow path, leading to a distorted and tailing peak shape for all analytes.[8]
-
Column Void: A void or channel can form at the head of the column due to mechanical shock or dissolution of the silica bed under high pH conditions. This creates an empty space that causes band broadening and peak distortion.[3]
-
System Contamination: Contaminants from a previous analysis may have adsorbed onto the column, creating new active sites for secondary interactions.
Systematic Troubleshooting Guide
This section provides a logical workflow to diagnose and resolve peak tailing. The key is to change only one parameter at a time to definitively identify the source of the problem.
Caption: Mechanism of peak tailing due to silanol interactions.
Q6: Could my HPLC system or injection parameters be the problem?
Absolutely. Even with a perfect column and mobile phase, issues with the system hardware or sample introduction can degrade peak shape.
Explanation: Peak broadening that occurs outside of the column is known as "extra-column volume." It is caused by excessive or poorly-connected tubing, large detector flow cells, or other system components that allow the sample band to spread out before it is separated and detected. [3] Recommended Solutions & Protocols:
-
Minimize Extra-Column Volume:
-
Tubing: Use tubing with a narrow internal diameter (e.g., 0.005" or 0.12 mm) for all connections between the injector and the detector.
-
Connections: Ensure all fittings are true zero-dead-volume connections and are properly seated. A common error is using a fitting from a different manufacturer that leaves a small gap. [9]2. Check for Sample Overload:
-
Protocol: Perform a simple dilution series. Inject your standard at its current concentration, then at 1/2, 1/5, and 1/10th the concentration. If the peak tailing improves and the retention time slightly increases at lower concentrations, you are overloading the column. [8]Reduce your sample concentration or injection volume accordingly.
-
-
Match Sample Solvent to Mobile Phase:
-
Problem: Injecting your sample in a solvent that is significantly stronger (more organic) than your initial mobile phase can cause the sample to spread out on the column before the gradient starts, leading to broad and distorted peaks. * Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve your analyte.
-
Experimental Protocol: Mobile Phase pH and Modifier Study
This protocol provides a step-by-step method to determine if mobile phase pH or additives can resolve peak tailing for 5-alpha-Androstan-17-one.
Objective: To systematically evaluate the effect of mobile phase pH and modifiers on peak asymmetry.
Materials:
-
HPLC-grade Water
-
HPLC-grade Acetonitrile
-
Formic Acid (≥98%)
-
5-alpha-Androstan-17-one reference standard
-
Your current HPLC column
Procedure:
-
Prepare Mobile Phases:
-
Condition 1 (Control): Your current mobile phase (e.g., Water/Acetonitrile).
-
Condition 2 (Low pH): Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Condition 3 (Low pH + Modifier - if needed): If Condition 2 does not fully resolve tailing, prepare a new Mobile Phase A containing Water + 0.1% Formic Acid + 0.5 mM EDTA.
-
-
System Equilibration:
-
Install your analytical column.
-
Begin with Condition 1. Flush the system and column for at least 20 column volumes or until the baseline is stable.
-
-
Analysis (Condition 1):
-
Inject your 5-alpha-Androstan-17-one standard.
-
Record the chromatogram. Calculate the Asymmetry Factor (As) for the peak.
-
-
System Switchover and Equilibration (Condition 2):
-
Flush the system thoroughly with the Condition 2 mobile phases for at least 20-30 column volumes.
-
Equilibrate until the baseline is stable.
-
-
Analysis (Condition 2):
-
Inject the standard again.
-
Record the chromatogram and calculate the Asymmetry Factor.
-
-
Evaluation:
-
Compare the Asymmetry Factor from Condition 2 with Condition 1. A significant reduction in As (e.g., from 1.8 to 1.2) indicates that silanol interactions were a primary cause of the tailing.
-
-
Further Steps (Optional):
-
If significant tailing persists, repeat the process with Condition 3 to test for metal chelation.
-
References
- Agilent Technologies. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns.
- Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
- LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
- Macedonian Pharmaceutical Bulletin. (2022).
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
- Oxford Academic. (2023). B-186 Investigating LC Column Selectivity for 19 Steroids in a Clinical Research Setting.
- Phenomenex. (2025).
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?.
- ACE HPLC. HPLC Troubleshooting Guide.
- LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- HPLC Troubleshooting Guide.
- Chrom Tech, Inc. (2025).
- Element Lab Solutions. Peak Tailing in HPLC.
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hplc.eu [hplc.eu]
- 5. chromtech.com [chromtech.com]
- 6. silcotek.com [silcotek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Improving Reproducibility of 5α-Androstan-17-one Cell-Based Assays
Welcome to the technical support center for 5α-Androstan-17-one (Androstanolone) cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to enhance the reliability and reproducibility of their experiments. By explaining the causality behind experimental choices and providing validated troubleshooting strategies, we aim to empower you to generate high-quality, consistent data.
Foundational Principles: Understanding the 5α-Androstan-17-one Assay
5α-Androstan-17-one, more commonly known as dihydrotestosterone (DHT), is the most potent endogenous androgen.[1][2] Its biological effects are mediated through binding to and activating the Androgen Receptor (AR), a ligand-activated transcription factor.[3] Cell-based assays are crucial tools for quantifying the activity of androgens like DHT and for screening compounds that may modulate AR activity.[1][4][5]
The most common assay format utilizes a host cell line (e.g., from prostate cancer) that endogenously expresses the AR or has been engineered to do so. These cells also contain a reporter gene (such as luciferase or Green Fluorescent Protein) under the control of an Androgen Response Element (ARE).[1][6] When DHT binds to the AR, the complex translocates to the nucleus, binds to the ARE, and drives the expression of the reporter gene, producing a measurable signal.[1][7][8]
Androgen Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by 5α-Androstan-17-one (DHT).
Caption: Canonical Androgen Receptor (AR) signaling pathway.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during 5α-Androstan-17-one assays in a question-and-answer format.
Category 1: High Variability & Poor Reproducibility
Q1: My results are inconsistent between replicate wells (high intra-assay variability). What are the primary causes?
A1: High variability within a single plate is often due to technical inconsistencies.
-
Pipetting Inaccuracy: Inaccurate or inconsistent pipetting of cells, compounds, or assay reagents is a major culprit. Ensure pipettes are calibrated regularly. Use reverse pipetting for viscous solutions and ensure consistent tip immersion depth.
-
Inconsistent Cell Seeding: A non-uniform cell monolayer will lead to variable results. Ensure cells are thoroughly resuspended into a single-cell suspension before plating. After plating, gently swirl the plate in a cross pattern to distribute cells evenly, avoiding circular motions that concentrate cells in the center.[9]
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and temperature. This can alter cell health and compound efficacy. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.
-
Temperature Gradients: Allowing plates to sit on the bench for extended periods after removing them from the incubator can create temperature gradients, affecting cell metabolism and assay kinetics. Perform reagent additions swiftly and return plates to the incubator promptly.
Q2: My results are not reproducible from one experiment to the next (high inter-assay variability). What should I investigate?
A2: Lack of reproducibility between experiments points to systemic variables that change over time.
-
Cell Passage Number: Continuous passaging can lead to genetic and phenotypic drift.[9] Cells at very high or very low passage numbers may respond differently to androgens.[10] It is critical to establish a working cell bank and consistently use cells within a defined passage number range (e.g., passages 5-20) for all experiments.
-
Serum Lot Variability: Fetal Bovine Serum (FBS) is a complex biological product with significant lot-to-lot variation in hormone and growth factor content.[11][12] This can dramatically alter assay results. Purchase a large lot of FBS, pre-test it for your assay, and use that single lot for the duration of a study.
-
Reagent Stability: Ensure all reagents, especially the 5α-Androstan-17-one stock solution, are stored correctly and have not degraded. Prepare fresh dilutions for each experiment from a validated stock.
Category 2: Signal Integrity Issues (Low Signal or High Background)
Q3: I'm observing a very low or no signal, even with my highest concentration of 5α-Androstan-17-one. What went wrong?
A3: A weak or absent signal suggests a fundamental component of the assay is not functioning correctly.
-
Cell Line Health and Identity: Confirm that your cells are healthy and are the correct line.[9] Cell lines can be misidentified or contaminated. Perform cell line authentication (e.g., via Short Tandem Repeat profiling) and regularly test for mycoplasma contamination.
-
Androgen Receptor Expression: The cell line must express sufficient levels of functional AR.[4][13] Verify AR expression via Western Blot or qPCR, especially if using a new batch of cells or after many passages.
-
Reporter Construct Integrity: If using a transiently transfected reporter, transfection efficiency may be low. If using a stable cell line, the reporter construct may have been silenced over time. Validate the reporter by using a known potent agonist.
-
Compound Degradation: Ensure the 5α-Androstan-17-one stock has not degraded. If in doubt, use a fresh, validated batch.
Q4: My negative/vehicle control wells show an unexpectedly high signal. What is causing this high background?
A4: High background signal masks the specific response and reduces the assay window.
-
Endogenous Hormones in Serum: Standard FBS contains endogenous androgens and other steroids that can activate the AR.[14] This is the most common cause of high background. The mandatory solution is to use charcoal-stripped FBS. [14][15] This process uses activated carbon to deplete steroid hormones and other lipophilic molecules from the serum.[11][15][16]
-
Phenol Red in Media: Phenol red, a common pH indicator in cell culture media, is a weak estrogen mimic.[17][18] Since the AR can sometimes be activated by other steroids, this can contribute to background signal.[19] For sensitive assays, always use phenol red-free media.[17][20][21]
-
Promoter "Leakiness": Some reporter constructs may have a basal level of transcription even in the absence of an activator. If this is excessively high, you may need to re-clone your reporter or select a different stable clone with lower basal activity.
Category 3: Dose-Response Curve Artifacts
Q5: My dose-response curve is not sigmoidal and looks irregular. What are the potential issues?
A5: An abnormal curve shape points to problems with the compound or its interaction with the cells.
-
Compound Solubility: 5α-Androstan-17-one is lipophilic. At high concentrations, it may precipitate out of the aqueous culture medium, leading to a drop-off in response at the top of the curve. Visually inspect the wells for precipitation. Ensure your solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Cytotoxicity: High concentrations of the test compound or the vehicle (DMSO) can be toxic to cells. This will kill the cells and cause the reporter signal to plummet, resulting in a bell-shaped curve. It is essential to run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTS) to determine the concentration at which your compound becomes toxic.
-
Incorrect Serial Dilutions: Errors in preparing the dilution series will lead to a non-sigmoidal curve. Double-check all calculations and pipetting steps.
Key Experimental Protocols & Data
Recommended Androgen-Responsive Cell Lines
Choosing the right cell line is critical for a successful assay. The table below summarizes commonly used lines.
| Cell Line | Origin | Androgen Receptor (AR) Status | Key Characteristics |
| LNCaP | Human Prostate Cancer (Lymph Node Metastasis) | Expresses a mutated AR (T877A)[19] | Androgen-sensitive and widely used.[22] The mutation can affect binding specificity.[19] |
| VCaP | Human Prostate Cancer (Vertebral Metastasis) | Expresses high levels of wild-type AR[23][24][25] | Robustly androgen-sensitive.[23][26] Slower growing than LNCaP.[27] |
| PC3-AR | Human Prostate Cancer (Bone Metastasis) | Engineered to stably express AR | Parent PC3 cells are AR-negative,[13] providing a "clean" background for studying AR activity. |
| CV1-ARluc | Monkey Kidney Fibroblast | Engineered to stably express AR and reporter | Lacks other steroid receptors, offering high selectivity for androgens.[4] |
Step-by-Step: General Protocol for a 96-Well Reporter Assay
This protocol provides a self-validating framework for a typical experiment.
-
Cell Seeding (Day 1):
-
Harvest cells from a sub-confluent flask using standard trypsinization methods.[28][29]
-
Perform a cell count and viability check.
-
Dilute cells to the optimized seeding density in phenol red-free medium containing 5-10% charcoal-stripped FBS.
-
Seed 100 µL of cell suspension into the inner 60 wells of a 96-well white, clear-bottom plate.
-
Add 100 µL of sterile PBS to the outer 36 wells to minimize evaporation.
-
Incubate overnight (18-24 hours) at 37°C, 5% CO₂.
-
-
Compound Treatment (Day 2):
-
Prepare a serial dilution of 5α-Androstan-17-one in the appropriate vehicle (e.g., DMSO).
-
Further dilute the compounds in phenol red-free, serum-free medium to the final desired concentrations (2X of final).
-
Carefully remove the media from the cells and add 100 µL of the compound-containing media to the appropriate wells. Include vehicle-only controls.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Signal Detection (Day 3):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the reagent to each well (typically 100 µL).
-
Incubate for the recommended time (usually 5-10 minutes) to allow for cell lysis and signal stabilization.
-
Read the luminescence signal using a plate reader.
-
Experimental Workflow Diagram
This diagram outlines the logical flow of a reproducible cell-based assay.
Caption: A validated workflow for reproducible androgen assays.
References
-
Androgen Receptor signalling. A simplified schematic of Androgen... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
- Korenchuk, S., et al. (2001).
-
LNCaP Cells - LNCAP CELL LINE. (n.d.). Retrieved January 15, 2026, from [Link]
- Schuurmans, A. L., et al. (1991). Effect of culture conditions on androgen sensitivity of the human prostatic cancer cell line LNCaP. Journal of Steroid Biochemistry and Molecular Biology.
-
Schematic representation of the signaling pathways on androgen receptor... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
- Veldscholte, J., et al. (1992). The androgen receptor in LNCaP cells contains a mutation in the ligand binding domain which affects steroid binding characteristics and response to antiandrogens.
- ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. (2012). American Type Culture Collection.
- Cai, C., et al. (2011). Androgen Receptor Gene Expression in Prostate Cancer is Directly Suppressed by the Androgen Receptor Through Recruitment of Lysine Specific Demethylase 1. The Journal of Biological Chemistry.
- Vesper, H. W., & Botelho, J. C. (2010). CDC project on standardizing steroid hormone measurements. Steroids.
- Tilley, W. D., et al. (1990). Androgen Receptor Gene Expression in Human Prostate Carcinoma Cell Lines. Cancer Research.
-
Transcription - Androgen Receptor nuclear signaling Pathway Map - Bio-Rad. (n.d.). Retrieved January 15, 2026, from [Link]
- Lin, D. L., et al. (2002). Molecular Mechanisms of Androgen-Independent Growth of Human Prostate Cancer LNCaP-AI Cells. Molecular Endocrinology.
-
The Androgen Receptor signalling pathway. Schematic representation of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
- Wagner, K. U., et al. (2019). Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability. Endocrinology.
-
ATCC ANIMAL CELL CULTURE GUIDE - On Science. (n.d.). Retrieved January 15, 2026, from [Link]
- Stanczyk, F. Z., et al. (2007). Standardization of Steroid Hormone Assays: Why, How, and When? Cancer Epidemiology, Biomarkers & Prevention.
- Rosner, W., et al. (2010). Recommendations for the measurement of sexual steroids in clinical practice. A position statement of SEQCML/SEEN/SEEP.
-
VCaP androgen-independent cell line - Ximbio. (n.d.). Retrieved January 15, 2026, from [Link]
-
Towards Improved Steroid Hormone Analysis: The Shift from Immunoassays to Mass Spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
- Longitudinal analysis of external quality assessment of immunoassay-based steroid hormone measurement indicates potential for improvement in standardization. (2024). Frontiers in Endocrinology.
-
Do I need to charcoal-strip the FBS? - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
(PDF) Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability. (n.d.). Retrieved January 15, 2026, from [Link]
- Sonneveld, E., et al. (2005). Development of Androgen- and Estrogen-Responsive Bioassays, Members of a Panel of Human Cell Line-Based Highly Selective Steroid-Responsive Bioassays. Toxicological Sciences.
-
Impact of phenol red in cell culture and solutions - PromoCell. (n.d.). Retrieved January 15, 2026, from [Link]
- Roy, D., et al. (1987). Screening for hybridomas producing antibodies to steroid hormone receptors: interference from phenol red in the hybridoma culture supernates. Molecular and Cellular Endocrinology.
-
5α-Androst-2-ene-17-one - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
- Ahir, B. K., & Engel, A. (2014). Cell-based assays for screening androgen receptor ligands. Journal of Pharmacological and Toxicological Methods.
- Tarasova, N., et al. (2013). Development of a novel cell based androgen screening model. Journal of Steroid Biochemistry and Molecular Biology.
-
Androsterone - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Prohormone supplement 3 -hydroxy-5 -androst-1-en-17-one enhances resistance training gains but impairs user health | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
High-throughput AR dimerization assay identifies androgen disrupting chemicals and metabolites - Frontiers. (n.d.). Retrieved January 15, 2026, from [Link]
-
Epiandrosterone - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Androgen and Estrogen β Receptor Expression Enhances Efficacy of Antihormonal Treatments in Triple-Negative Breast Cancer Cell Lines - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
- Friedel, A., et al. (2006). 17beta-hydroxy-5alpha-androst-1-en-3-one (1-testosterone) is a potent androgen with anabolic properties. Toxicology Letters.
-
Ten Tips for Optimizing Cell-Based Assays | Biocompare. (2018). Retrieved January 15, 2026, from [Link]
- Judson, R., et al. (2020). Selecting a minimal set of androgen receptor assays for screening chemicals.
-
(PDF) The Androgen Receptor and Its Use in Biological Assays: Looking Toward Effect-Based Testing and Its Applications - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Optimizing androgen receptor prioritization using high-throughput assay-based activity models - Frontiers. (n.d.). Retrieved January 15, 2026, from [Link]
- Abstract 2902: Assays for androgen receptor activity using cell based ARE reporter systems. (2016). Cancer Research.
Sources
- 1. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androsterone - Wikipedia [en.wikipedia.org]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Development of a novel cell based androgen screening model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. Effect of culture conditions on androgen sensitivity of the human prostatic cancer cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Androgen receptor gene expression in human prostate carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Charcoal-Stripped FBS | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Protocol for Charcoal-stripping FBS to Deplete Hormones [sigmaaldrich.com]
- 17. promocell.com [promocell.com]
- 18. Screening for hybridomas producing antibodies to steroid hormone receptors: interference from phenol red in the hybridoma culture supernates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The androgen receptor in LNCaP cells contains a mutation in the ligand binding domain which affects steroid binding characteristics and response to antiandrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | High-throughput AR dimerization assay identifies androgen disrupting chemicals and metabolites [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. lncap.com [lncap.com]
- 23. accegen.com [accegen.com]
- 24. Development of the VCaP Androgen Independent Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Androgen Receptor Gene Expression in Prostate Cancer is Directly Suppressed by the Androgen Receptor Through Recruitment of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. VCaP androgen-independent cell line | Cell Lines - Ximbio [ximbio.com]
- 27. atcc.org [atcc.org]
- 28. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 29. onscience.es [onscience.es]
Validation & Comparative
A Comparative Guide to the Cross-Validation of 5α-Androstan-17-one Quantification Methods
In the landscape of endocrinology, clinical diagnostics, and pharmaceutical development, the precise and accurate quantification of steroid hormones is paramount. 5α-Androstan-17-one, a key androgenic steroid metabolite, serves as a critical biomarker in various physiological and pathological processes. The choice of analytical methodology for its quantification can significantly impact data quality and, consequently, research and clinical outcomes. This guide provides an in-depth cross-validation of three commonly employed analytical techniques for the quantification of 5α-Androstan-17-one: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive comparison of these methods, supported by synthesized experimental data that reflects real-world performance characteristics. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and provide a critical evaluation of their respective strengths and limitations.
The Significance of Accurate 5α-Androstan-17-one Quantification
5α-Androstan-17-one, also known as androsterone, is a metabolite of testosterone and a precursor to other androgens. Its levels are indicative of androgen biosynthesis and metabolism, making it a valuable biomarker in the study of various endocrine disorders, including polycystic ovary syndrome (PCOS), congenital adrenal hyperplasia, and androgen deficiency. In the context of drug development, particularly for therapies targeting androgen pathways, robust and reliable quantification of 5α-Androstan-17-one is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies.
Methodological Overview: A Triad of Analytical Approaches
The quantification of 5α-Androstan-17-one in biological matrices presents a formidable analytical challenge due to its low physiological concentrations and the presence of structurally similar, interfering steroids. The three methods under comparison in this guide each offer a unique set of advantages and disadvantages.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique that offers high chromatographic resolution and is particularly suitable for the analysis of volatile and thermally stable compounds. Steroids typically require derivatization to enhance their volatility for GC-MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely regarded as the "gold standard" for steroid analysis, LC-MS/MS provides exceptional sensitivity and specificity, allowing for the direct analysis of underivatized steroids in complex biological matrices.[1][2]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput, cost-effective immunoassay based on the principle of antigen-antibody recognition. While convenient, ELISAs for small molecules like steroids can be susceptible to cross-reactivity with structurally related compounds.[1][3][4]
Cross-Validation Study Design
To objectively compare the performance of these three methods, a hypothetical cross-validation study was designed. A panel of 50 human plasma samples was analyzed for 5α-Androstan-17-one concentrations using in-house validated GC-MS and LC-MS/MS methods, and a commercially available Epiandrosterone ELISA kit. The following key validation parameters were assessed in accordance with established bioanalytical method validation guidelines from the U.S. Food and Drug Administration (FDA).[5]
Experimental Workflow
The overall workflow of the cross-validation study is depicted in the following diagram:
Caption: Cross-validation experimental workflow.
Detailed Experimental Protocols
LC-MS/MS Quantification of 5α-Androstan-17-one
This method is considered the reference method for this cross-validation study due to its high specificity and sensitivity.
1. Sample Preparation (Solid Phase Extraction - SPE):
- To 500 µL of human plasma, add 50 µL of an internal standard solution (5α-Androstan-17-one-d4 in methanol).
- Vortex mix for 30 seconds.
- Load the sample onto a pre-conditioned C18 SPE cartridge.
- Wash the cartridge with 1 mL of 10% methanol in water.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of 50% methanol in water.
2. LC-MS/MS Analysis:
- LC System: Agilent 1290 Infinity II or equivalent.
- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in methanol.
- Gradient: A linear gradient from 40% to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- MS System: Sciex Triple Quad 6500+ or equivalent.
- Ionization: Electrospray Ionization (ESI), positive mode.
- MRM Transitions:
- 5α-Androstan-17-one: Q1 291.2 -> Q3 255.2
- 5α-Androstan-17-one-d4 (IS): Q1 295.2 -> Q3 259.2
GC-MS Quantification of 5α-Androstan-17-one
1. Sample Preparation (SPE and Derivatization):
- Perform SPE as described for the LC-MS/MS method.
- After evaporation, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
- Incubate at 60°C for 30 minutes.
2. GC-MS Analysis:
- GC System: Agilent 8890 GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program: Start at 180°C, ramp to 240°C at 20°C/min, then ramp to 290°C at 10°C/min and hold for 5 minutes.
- Injection Mode: Splitless.
- MS System: Agilent 5977B MSD or equivalent.
- Ionization: Electron Ionization (EI) at 70 eV.
- Scan Mode: Selected Ion Monitoring (SIM).
- TMS-derivatized 5α-Androstan-17-one: m/z 362, 347
ELISA Quantification of 5α-Androstan-17-one (using Epiandrosterone Kit)
The protocol for a commercially available Epiandrosterone ELISA kit was followed. It's important to note that 5α-Androstan-17-one (androsterone) and epiandrosterone are stereoisomers, and the cross-reactivity of the antibody with androsterone is a critical consideration. For this guide, we assume a kit with known cross-reactivity to androsterone.
1. Sample Preparation:
- Plasma samples were diluted 1:10 with the provided assay buffer.
2. ELISA Procedure (Competitive Assay):
- Add 50 µL of standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.
- Add 25 µL of the Epiandrosterone-peroxidase conjugate to each well.
- Add 25 µL of the anti-Epiandrosterone antibody to each well.
- Incubate for 2 hours at room temperature on a shaker.
- Wash the plate four times with the provided wash buffer.
- Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
- Add 50 µL of stop solution to each well.
- Read the absorbance at 450 nm within 15 minutes.
Performance Characteristics: A Comparative Analysis
The following table summarizes the key performance characteristics of the three methods as determined in our hypothetical cross-validation study.
| Parameter | LC-MS/MS | GC-MS | ELISA |
| Linearity (r²) | >0.998 | >0.995 | >0.990 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | 1.0 ng/mL |
| Accuracy (% Bias) | -5% to +5% | -10% to +10% | -20% to +20% |
| Precision (%CV) | < 8% | < 12% | < 15% |
| Selectivity | High (specific MRM transitions) | High (specific mass fragments) | Moderate (potential cross-reactivity) |
| Matrix Effects | Low to moderate (managed with IS) | Low (less common than in ESI) | High (potential for non-specific binding) |
| Throughput | Moderate | Low | High |
| Cost per Sample | High | Moderate | Low |
Discussion of Results and Methodological Causality
The cross-validation data highlights the distinct performance profiles of each method.
LC-MS/MS demonstrated superior performance in terms of sensitivity, accuracy, and precision, reinforcing its status as the reference method.[1][2] The use of a stable isotope-labeled internal standard effectively compensated for any variability during sample preparation and potential matrix effects in the electrospray ionization source.[6] The specificity of tandem mass spectrometry, monitoring unique precursor-to-product ion transitions, ensures that the measured signal is unequivocally from 5α-Androstan-17-one, minimizing the risk of interference from other structurally similar steroids.
GC-MS provided reliable quantification with good linearity and precision. However, its sensitivity was lower than that of LC-MS/MS. The mandatory derivatization step, while improving chromatographic performance, adds complexity and potential for variability to the workflow. The selectivity of GC-MS in SIM mode is high, but not as definitive as the MRM transitions in tandem MS.
ELISA , as expected, offered the highest throughput and lowest cost. However, its performance in terms of accuracy and precision was less robust compared to the mass spectrometry-based methods. A significant consideration for the ELISA is the cross-reactivity of the antibody. The antibody in the epiandrosterone kit may exhibit varying degrees of binding to 5α-Androstan-17-one and other related androgens, which can lead to an overestimation of the true concentration.[7][8] This is a critical limitation, especially when accurate quantification is required for clinical decision-making or in regulated drug development studies.
Correlation Between Methods
A Bland-Altman plot and Passing-Bablok regression analysis were used to assess the agreement between the methods.
Caption: Correlation between analytical methods.
The correlation between LC-MS/MS and GC-MS was strong, with a slight proportional bias observed, likely attributable to differences in calibration standards and extraction efficiencies. The correlation between LC-MS/MS and ELISA was moderate, with a significant positive bias observed for the ELISA results, confirming the impact of cross-reactivity.
Conclusion and Recommendations
The choice of an analytical method for the quantification of 5α-Androstan-17-one should be guided by the specific requirements of the study.
-
For discovery research and large-scale screening studies where high throughput and cost-effectiveness are primary considerations, ELISA may be a suitable initial tool. However, any significant findings should be confirmed using a more specific method.
-
For routine clinical and research applications requiring reliable and accurate data, GC-MS offers a robust and well-established solution.
-
For regulated bioanalysis in clinical trials, definitive clinical diagnostics, and research requiring the highest level of accuracy and specificity , LC-MS/MS is the unequivocal method of choice. Its superior sensitivity and specificity ensure the generation of high-quality, defensible data.
This guide underscores the importance of a thorough understanding of the analytical methodologies and the critical need for cross-validation when comparing data generated by different techniques. As the field of endocrinology and drug development continues to advance, the demand for accurate and reliable steroid hormone quantification will only increase, making the principles outlined in this guide more relevant than ever.
References
-
Yücel, K., et al. (2018). Comparison of Immunoassay and Liquid Chromatography-Tandem Mass Spectrometry Methods in the Measurement of Serum Androstenedione Levels. Journal of Clinical Laboratory Analysis, 32(1), e22193. [Link]
-
Gomez, F., et al. (2022). Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis. Psychoneuroendocrinology, 146, 105937. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Yücel, K., et al. (2018). Comparison of Immunoassay and Liquid Chromatography-Tandem Mass Spectrometry Methods in the Measurement of Serum Androstenedione Levels. ResearchGate. [Link]
-
Numazawa, M., et al. (2005). Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry. Journal of Mass Spectrometry, 40(7), 911-918. [Link]
-
Gomez, F., et al. (2022). Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis. ResearchGate. [Link]
-
Gassner, A. L., et al. (2021). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. Molecules, 26(16), 4945. [Link]
-
Wang, S. (2015). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Der. Journal of Analytical & Bioanalytical Techniques, 6(5), 1000265. [Link]
-
Dlugash, G., et al. (2015). Multicenter comparison of LC-MS/MS, radioimmunoassay, and ELISA for assessment of salivary cortisol and testosterone. ResearchGate. [Link]
-
Kotasova, M., et al. (2021). A New Heart-Cutting Method for a Multiplex Quantitative Analysis of Steroid Hormones in Plasma Using 2D-LC/MS/MS Technique. Molecules, 26(11), 3326. [Link]
-
Vorkavova, K., et al. (2020). Bioanalytical LC–MS Method for the Quantification of Plasma Androgens and Androgen Glucuronides in Breast Cancer. Journal of Analytical Methods in Chemistry, 2020, 8896138. [Link]
-
MacMahon, M., et al. (2021). Development and validation of a productive liquid chromatography-tandem mass spectrometry method for the analysis of androgens. SciSpace. [Link]
-
Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. SciSpace. [Link]
-
Gauthier, J., et al. (2021). Development and validation of LC‐MS/MS method for urinary 39 steroid (estrogens, androgens, corticoids, and progestins) profiling. ResearchGate. [Link]
-
Mazzarino, M., et al. (2011). Validation of a GC/MS method for the detection of two quinoline-derived selective androgen receptor modulators in doping. IRIS-AperTO. [Link]
-
Alladio, E., et al. (2019). Effective validation of chromatographic analytical methods: The illustrative case of androgenic steroids. IRIS-AperTO. [Link]
-
Vitku, J., et al. (2022). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. International Journal of Molecular Sciences, 23(10), 5736. [Link]
-
Cagan, S., et al. (2018). Cross-reactivity of selected steroids (Figure 1 and Supplementary... ResearchGate. [Link]
-
Odoardi, S., et al. (2015). Validation of a GC-MS screening method for anabolizing agents in solid nutritional supplements. ResearchGate. [Link]
-
Ohlson, M., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14, 33. [Link]
-
Alladio, E., et al. (2019). Experimental and statistical protocol for the effective validation of chromatographic analytical methods. MethodsX, 6, 2595-2607. [Link]
-
Ohlson, M., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14, 33. [Link]
-
Enzo Life Sciences. (2019). APPLICATION NOTE Validation of Two Steroid Hormone ELISA Kits with Ovine Blood Samples. ResearchGate. [Link]
Sources
- 1. Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Immunoassay and Liquid Chromatography-Tandem Mass Spectrometry Methods in the Measurement of Serum Androstenedione Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS Analysis of Steroid Hormones in Plasma [sigmaaldrich.com]
- 7. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 5α-Androstan-17-one and Dihydrotestosterone
This guide provides a comprehensive comparison of the biological activities of two structurally related androgens: 5α-Androstan-17-one and 5α-Dihydrotestosterone (DHT). This document is intended for researchers, scientists, and drug development professionals engaged in endocrinology, pharmacology, and related fields. We will delve into their structural distinctions, biosynthetic origins, and critically, their differential interactions with the androgen receptor (AR), which dictates their physiological effects.
Introduction: The Androgen Receptor and the Structural Determinants of Activity
The biological effects of androgens are primarily mediated through their binding to and activation of the androgen receptor (AR), a ligand-dependent nuclear transcription factor.[1][2] Upon ligand binding, the AR undergoes a conformational change, translocates to the nucleus, and regulates the transcription of target genes responsible for the development and maintenance of male sexual characteristics.[3] The affinity and efficacy with which an androgen binds to the AR are critically dependent on its molecular structure. This guide will illuminate how subtle structural differences between 5α-Androstan-17-one and the potent androgen DHT translate into vastly different biological activities.
Molecular Profiles: A Tale of Two Steroids
At first glance, 5α-Androstan-17-one and Dihydrotestosterone share the same core 5α-androstane steroid skeleton. However, a critical difference in their functional groups at the C-17 position fundamentally alters their interaction with the androgen receptor.
| Feature | 5α-Androstan-17-one | Dihydrotestosterone (DHT) |
| Systematic Name | (5α)-Androstan-17-one | 17β-Hydroxy-5α-androstan-3-one |
| Chemical Structure | A ketone group at C-17. | A hydroxyl group at the 17β position and a ketone group at C-3. |
| Key Functional Group at C-17 | Ketone (=O) | Hydroxyl (-OH) |
| Image |
Table 1: Structural Comparison of 5α-Androstan-17-one and Dihydrotestosterone.
Biosynthetic Pathways: From Precursors to Active and Inactive Metabolites
Dihydrotestosterone is the primary active androgen in many tissues, including the prostate, skin, and hair follicles.[4] It is synthesized from testosterone through the action of the enzyme 5α-reductase.[5] This conversion is a critical step in amplifying the androgenic signal in target tissues.
In contrast, 5α-Androstan-17-one is a metabolite of androgens. For instance, androsterone (3α-hydroxy-5α-androstan-17-one) and epiandrosterone (3β-hydroxy-5α-androstan-17-one) are metabolites of DHT and possess a ketone group at the C-17 position.[6][7] These metabolites are generally considered to have weak androgenic activity.[6][7]
Caption: Simplified overview of the biosynthetic relationship between Testosterone, DHT, and its metabolites, including the hypothetical formation of 5α-Androstan-17-one.
Comparative Biological Activity: The Decisive Role of the 17β-Hydroxyl Group
The cornerstone of androgenic activity lies in the ability of a molecule to effectively bind to and activate the androgen receptor. Extensive structure-activity relationship (SAR) studies have unequivocally demonstrated the critical importance of the 17β-hydroxyl group for high-affinity AR binding and subsequent receptor activation.
Dihydrotestosterone (DHT): A Potent Androgen Receptor Agonist
DHT is considered the most potent endogenous androgen, exhibiting a higher binding affinity for the AR than testosterone. This high affinity is attributed to key interactions between the steroid molecule and the ligand-binding pocket of the AR. The 17β-hydroxyl group of DHT forms a crucial hydrogen bond with specific amino acid residues in the AR, anchoring the ligand in a conformation that promotes receptor activation.
5α-Androstan-17-one: An Inferred Weak Androgen or Inactive Metabolite
Direct experimental data on the androgenic activity of 5α-Androstan-17-one is scarce in the scientific literature. However, based on established SAR principles, it is predicted to have very low to negligible androgenic activity. The presence of a ketone group at C-17, instead of a hydroxyl group, precludes the formation of the critical hydrogen bond that stabilizes the ligand-receptor complex.
| Compound | Key Structural Features | Androgen Receptor Binding Affinity | Biological Activity |
| Dihydrotestosterone (DHT) | 17β-hydroxyl, 3-keto, 5α-reduced | High | Potent Androgen Receptor Agonist |
| 5α-Androstan-17-one | 17-keto, 5α-reduced | Predicted to be Very Low | Predicted to be Inactive or a Very Weak Androgen |
| Androsterone | 17-keto, 3α-hydroxyl, 5α-reduced | Low | Weak Androgen |
| Epiandrosterone | 17-keto, 3β-hydroxyl, 5α-reduced | Low | Weak Androgen |
Table 2: Summary of Biological Activity Based on Structural Features.
Experimental Methodologies for Assessing Androgenic Activity
To empirically determine and compare the biological activities of compounds like 5α-Androstan-17-one and DHT, several established in vitro assays are employed.
Androgen Receptor Binding Assay
This assay directly measures the affinity of a compound for the androgen receptor. A common method is a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay
-
Preparation of AR Source: A source of androgen receptors is prepared, typically from the cytosol of rat prostate tissue or by using recombinant human AR protein.
-
Incubation: A constant concentration of a radiolabeled androgen with high affinity for the AR (e.g., [³H]-DHT or [³H]-methyltrienolone) is incubated with the AR preparation.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., 5α-Androstan-17-one or DHT) are added to the incubation mixture. The test compound will compete with the radioligand for binding to the AR.
-
Separation: After reaching equilibrium, the bound and free radioligand are separated. This can be achieved by methods such as charcoal-dextran adsorption or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. A lower IC₅₀ value indicates a higher binding affinity.
Caption: Workflow for a competitive androgen receptor binding assay.
Androgen Receptor Activation (Reporter Gene) Assay
This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.
Protocol: Reporter Gene Assay
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293, PC-3) is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter.
-
Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., 5α-Androstan-17-one or DHT). A known AR agonist (like DHT) is used as a positive control.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for AR activation and reporter gene expression.
-
Cell Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The dose-response curve is plotted, and the EC₅₀ value (the concentration of the compound that elicits 50% of the maximal response) is calculated. A lower EC₅₀ value indicates greater potency in activating the AR.
Caption: Workflow for an androgen receptor reporter gene assay.
Conclusion
The comparison between 5α-Androstan-17-one and dihydrotestosterone provides a clear illustration of the stringent structural requirements for potent androgenic activity. DHT, with its 17β-hydroxyl group, is a powerful agonist of the androgen receptor, playing a key role in male physiology. In contrast, 5α-Androstan-17-one, which possesses a ketone at the C-17 position, is predicted to have minimal to no affinity for the androgen receptor and consequently, negligible androgenic activity. This stark difference underscores the importance of the 17β-hydroxyl moiety for effective interaction with the androgen receptor's ligand-binding domain. For researchers in drug discovery and development, this comparison reinforces the critical need to consider subtle structural modifications, as they can profoundly impact the biological activity of steroidal compounds.
References
-
Gao, W., Bohl, C. E., & Dalton, J. T. (2005). Chemistry and Structural Biology of Androgen Receptor. Chemical Reviews, 105(9), 3352–3370. [Link]
-
Wikipedia contributors. (2023, December 12). Epiandrosterone. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
-
Wikipedia contributors. (2023, December 12). Androsterone. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
-
Poetsch, M., & Skopp, G. (2010). 5α-Androst-1-ene-3,17-dione: metabolism, influence on steroid profile and biological activity. Forensic Science International, 198(1-3), 126–131. [Link]
-
Kutney, J. P., & Gletsos, C. (1967). Synthesis and biological activity of 17-amino-5a-androstan-3-ols. Canadian Journal of Chemistry, 45(23), 2843-2851. [Link]
-
Numazawa, M., & Nagaoka, M. (2002). Structure-activity relationships of new A,D-ring modified steroids as aromatase inhibitors: design, synthesis, and biological activity evaluation. Journal of medicinal chemistry, 45(6), 1334–1343. [Link]
-
Bratoeff, E., Ramírez, E., Heuze, I., & Cabeza, M. (2006). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Journal of enzyme inhibition and medicinal chemistry, 21(3), 329–334. [Link]
-
Huggins, C., & Jensen, E. V. (1954). Significance of the hydroxyl groups of steroids in promoting growth. The Journal of experimental medicine, 100(3), 225–240. [Link]
-
Pawson, A. J., Sharland, A. F., & Funder, J. W. (2014). Androgen receptor. In IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 16, 2026, from [Link]
-
Huggins, C., & Jensen, E. V. (1954). Significance of the hydroxyl groups of steroids in promoting growth. The Journal of experimental medicine, 100(3), 225–240. [Link]
-
Couture, J. F., & Wilson, E. M. (2003). Androgen receptor-mediated stimulation of 17 beta-hydroxysteroid dehydrogenase activity by dihydrotestosterone and medroxyprogesterone acetate in ZR-75-1 human breast cancer cells. Endocrinology, 144(11), 4867–4875. [Link]
-
de Ronde, W. (2007). 13. Chemical Tricks to Prevent Undesired Transformations of Anabolic Steroids. In Ergogenics. Retrieved January 16, 2026, from [Link]
-
Bennett, N. C., Gardiner, R. A., Hooper, J. D., Johnson, D. W., & Gobe, G. C. (2010). Androgen Receptor Structure, Function and Biology: From Bench to Bedside. The World Journal of Men's Health, 28(2), 76-83. [Link]
-
Poirier, D., Maltais, R., Roy, J., & Ouellet, C. (2019). A- and D-Ring Structural Modifications of an Androsterone Derivative Inhibiting 17β-Hydroxysteroid Dehydrogenase Type 3: Chemical Synthesis and Structure-Activity Relationships. Journal of medicinal chemistry, 62(15), 7070–7088. [Link]
-
Wikipedia contributors. (2023, December 12). Testosterone. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
-
Zięba, A., Giebel, S., & Drąg-Zalesińska, M. (2022). Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents. International Journal of Molecular Sciences, 23(3), 1182. [Link]
-
Saavedra-García, P., Pérez-Sánchez, H., & Cerón-Carrasco, J. P. (2011). Anabolic and androgenic activities of 19-nor-testosterone steroids: QSAR study using quantum and physicochemical molecular descriptors. Steroids, 76(14), 1584–1590. [Link]
-
Li, J., & Brooks, J. R. (1995). Evaluation of some 4-fluoro- and 4-cyano derivatives of delta 4,3-ketosteroids as inhibitors of testosterone 5 alpha-reductase. Steroids, 60(6), 461–467. [Link]
-
Bennett, N. C., Gardiner, R. A., Hooper, J. D., Johnson, D. W., & Gobe, G. C. (2010). Androgen Receptor Structure, Function and Biology: From Bench to Bedside. The World Journal of Men's Health, 28(2), 76-83. [Link]
-
Yarrow, J. F., McCoy, S. C., & Borst, S. E. (2010). Tissue selectivity and potential clinical applications of trenbolone (17beta-hydroxyestra-4,9,11-trien-3-one): A potent anabolic steroid with reduced androgenic and estrogenic activity. Steroids, 75(6), 377–389. [Link]
-
National Institute of Standards and Technology. (n.d.). Androstan-17-one, 3-hydroxy-, (3α,5β)-. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]
-
Nieschlag, E., & Behre, H. M. (1998). Androgens, anabolic-androgenic steroids, and inhibitors. Therapeutics in andrology, 1-21. [Link]
-
Penning, T. M. (2011). AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders. The Journal of steroid biochemistry and molecular biology, 125(1-2), 65–75. [Link]
-
Dondi, D., Piccolella, M., Biserni, A., Della Torre, S., Ramachandran, B., Locatelli, A., ... & Poletti, A. (2010). Estrogen receptor beta and the progression of prostate cancer: role of 5alpha-androstane-3beta,17beta-diol. Endocrine-related cancer, 17(3), 731–742. [Link]
-
Wikipedia contributors. (2023, December 12). Dihydrotestosterone. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
-
Denmeade, S. R., & Isaacs, J. T. (2002). Androgen receptor: structure, role in prostate cancer and drug discovery. Journal of clinical investigation, 109(3), 309–312. [Link]
-
Wikipedia contributors. (2023, December 12). Androgen receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
-
Wikipedia contributors. (2023, December 12). 5α-Reductase. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
Sources
- 1. A- and D-Ring Structural Modifications of an Androsterone Derivative Inhibiting 17β-Hydroxysteroid Dehydrogenase Type 3: Chemical Synthesis and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epiandrosterone - Wikipedia [en.wikipedia.org]
- 3. Androsterone - Wikipedia [en.wikipedia.org]
- 4. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIGNIFICANCE OF THE HYDROXYL GROUPS OF STEROIDS IN PROMOTING GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significance of the hydroxyl groups of steroids in promoting growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5α-Androstan-17-one Levels Across Vertebrate Species: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 5α-Androstan-17-one, a key androgenic steroid, across various vertebrate species. Designed for researchers, scientists, and drug development professionals, this document delves into the biological significance, metabolic pathways, and methodologies for the quantification of this steroid. We will explore the available data on its levels in different species, acknowledging the current gaps in research, and provide a detailed, validated protocol for its measurement to support further investigation in this field.
Introduction to 5α-Androstan-17-one: A Molecule of Diverse Function
5α-Androstan-17-one, also known as androstanone, is a metabolite of dehydroepiandrosterone (DHEA) and a derivative of dihydrotestosterone (DHT). While it is often considered a less potent androgen compared to testosterone and DHT, it plays significant roles in various physiological processes across the animal kingdom. In some mammals, such as boars and elephants, it functions as a pheromone, influencing reproductive behavior.[1] Its presence and concentration can be indicative of the activity of the 5α-reductase enzyme, a critical component in androgen metabolism.[2] Understanding the comparative levels of 5α-Androstan-17-one across different species is crucial for fields ranging from reproductive biology and endocrinology to toxicology and drug development.
The Biosynthesis of 5α-Androstan-17-one: A Conserved Pathway with Species-Specific Nuances
The production of 5α-Androstan-17-one is intricately linked to the broader steroidogenic pathway. The general pathway, largely conserved across vertebrates, involves the conversion of cholesterol into a series of steroid hormones. A key step in the formation of 5α-Androstan-17-one is the action of the enzyme 5α-reductase on precursor androgens.
Caption: Generalized biosynthesis pathway of 5α-Androstan-17-one.
Comparative Levels of 5α-Androstan-17-one: A Data-Driven Overview
While comprehensive comparative data for 5α-Androstan-17-one across all vertebrate classes remains limited, existing studies provide valuable insights, particularly within mammals. The following table summarizes available quantitative data. It is important to note that concentrations can vary significantly based on factors such as age, sex, reproductive status, and analytical methodology.
| Species | Tissue/Matrix | Concentration Range | Key Findings & Context |
| Swine (Sus scrofa) | Peripheral Plasma | ~15 ng/mL (can be higher post-mating) | Levels increase with the onset of adolescence and are correlated with testosterone levels.[1][3] Functions as a key component of "boar taint." |
| Adipose Tissue | Accumulates significantly when plasma levels exceed ~15 ng/mL | High correlation with plasma concentrations.[1] | |
| Human (Homo sapiens) | Seminal Plasma | Lower in individuals with certain fertility issues | Levels of related androgens like DHT are also affected.[4] |
| Rat (Rattus norvegicus) | Testicular Interstitial Cells (in vitro) | Androsterone (a related metabolite) is a predominant product in immature rats. | Production is stimulated by luteinizing hormone.[5] |
Note: The lack of extensive quantitative data for other vertebrate classes such as birds, reptiles, amphibians, and fish highlights a significant area for future research. However, the presence of 5α-reductase and the metabolism of androgens to 5α-reduced steroids have been documented in these groups, suggesting the endogenous production of 5α-Androstan-17-one. For instance, studies in fish have shown the expression of 5α-reductase isoforms, indicating the potential for local synthesis and action of 5α-reduced androgens.
Experimental Protocol for the Quantification of 5α-Androstan-17-one in Biological Samples
To facilitate further research and ensure data comparability, this section provides a detailed, self-validating protocol for the quantification of 5α-Androstan-17-one in plasma and tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is favored for its high sensitivity and specificity.[6]
I. Sample Preparation: The Foundation of Accurate Measurement
The choice of sample preparation method is critical to remove interfering substances from the matrix and ensure accurate quantification.[7]
A. Plasma/Serum Samples:
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing a known concentration of a suitable internal standard (e.g., deuterated 5α-Androstan-17-one). The internal standard is crucial for correcting for matrix effects and variations in extraction efficiency.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube. The supernatant contains the steroids of interest.
B. Tissue Samples:
-
Homogenization: Weigh approximately 50 mg of the tissue sample and homogenize it in 1 mL of a suitable buffer (e.g., phosphate-buffered saline) on ice. This step disrupts the tissue structure to release the intracellular contents.
-
Liquid-Liquid Extraction (LLE): Add 3 mL of a non-polar organic solvent, such as methyl tert-butyl ether (MTBE), to the homogenate. MTBE is effective for extracting a broad range of steroids.[8]
-
Vortexing and Centrifugation: Vortex the mixture for 5 minutes to ensure efficient extraction of the steroids into the organic phase. Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Organic Phase Collection: Carefully collect the upper organic layer, which contains the extracted steroids.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a known volume of the mobile phase used for LC-MS/MS analysis. This step concentrates the sample and makes it compatible with the analytical instrument.
II. LC-MS/MS Analysis: High-Precision Quantification
-
Chromatographic Separation: Inject the reconstituted sample into an LC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B) is typically used to separate the steroids. The formic acid aids in the ionization of the analytes.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for 5α-Androstan-17-one and its internal standard. This highly selective detection method minimizes interferences from other compounds in the sample.
-
Quantification: The concentration of 5α-Androstan-17-one in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the steroid.
III. Method Validation: Ensuring Trustworthy Results
To ensure the reliability of the data, the analytical method must be rigorously validated.[9][10] Key validation parameters include:
-
Linearity: Demonstrating a linear relationship between the instrument response and the concentration of the analyte over a defined range.
-
Accuracy: Assessing the closeness of the measured concentration to the true concentration.
-
Precision: Evaluating the reproducibility of the measurements (both within a single run and between different runs).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Matrix Effect: Investigating the influence of the sample matrix on the ionization of the analyte.
-
Recovery: Measuring the efficiency of the extraction process.
Caption: Workflow for 5α-Androstan-17-one quantification.
Conclusion and Future Directions
This guide provides a foundational understanding of the comparative aspects of 5α-Androstan-17-one across different species. While significant knowledge has been gained, particularly in mammals like swine, there remains a substantial need for further research to establish a comprehensive comparative database. The provided experimental protocol offers a robust framework for researchers to quantify this important androgen in a variety of biological matrices. Future studies focusing on a broader range of species, including birds, reptiles, amphibians, and fish, will be instrumental in elucidating the evolutionary and physiological significance of 5α-Androstan-17-one and its role in vertebrate endocrinology.
References
-
Andresen, Ø. (1975). The concentrations of 5α-androstenone and testosterone in peripheral plasma and fat of boars of different breeds and in boars with and without boar taint. Acta Endocrinologica, 78(2), 385-393. [Link]
-
Andresen, Ø. (1976). 5α-Androstenone and Testosterone in Peripheral Plasma of the Boar During and Following Copulation. Acta Veterinaria Scandinavica, 17(4), 475-487. [Link]
-
Eder, E., et al. (2001). Plasma Pharmacokinetics and Tissue Distribution of 17-(allylamino)-17-demethoxygeldanamycin (NSC 330507) in CD2F1 mice. Cancer Chemotherapy and Pharmacology, 47(3), 279-286. [Link]
-
Al-Rubaei, Z., et al. (2022). Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. Molecules, 27(22), 7949. [Link]
-
O'Reilly, M., et al. (2024). LC MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia V.2. protocols.io. [Link]
-
Wikipedia contributors. (2023, December 28). Androsterone. In Wikipedia, The Free Encyclopedia. [Link]
-
van der Veen, A., et al. (2019). Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones. Clinical Biochemistry, 66, 38-45. [Link]
-
Mhairi, M., et al. (2024). Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. protocols.io. [Link]
-
López de Alda, M. J., & Barceló, D. (2001). Development and statistical validation of a quantitative method for the determination of steroid hormones in environmental water by column liquid chromatography/tandem mass spectrometry. Analytical Chemistry, 73(22), 5524-5533. [Link]
-
González, M. J., & Alonso, A. (2022). The Roles of Androgens in Humans: Biology, Metabolic Regulation and Health. International Journal of Molecular Sciences, 23(19), 11847. [Link]
-
van der Veen, A., et al. (2019). Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones. ResearchGate. [Link]
-
Taylor, A. E., et al. (2021). Validation of a Method for Quantitative Urinary Steroid Profiling of 29 Steroids Using Liquid Chromatography Tandem Mass Spectrometry. ResearchGate. [Link]
-
Li, K., et al. (2018). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 59(6), 1083-1092. [Link]
-
Brown, J. L., et al. (1995). Urinary 3 alpha,17 beta-Androstanediol Glucuronide Is a Measure of Androgenic Status in Eld's Deer Stags (Cervus eldi thamin). Biology of Reproduction, 53(3), 700-706. [Link]
-
Chieffi, G., et al. (2017). The Aromatase–Estrogen System in the Testes of Non-Mammalian Vertebrates. International Journal of Molecular Sciences, 18(7), 1445. [Link]
-
Hampl, R., et al. (1984). Unconjugated 5 alpha-androstan-3 alpha, 17 beta-diol and 5 alpha-androstane-3 beta, 17 beta-diol in normal and pathological human seminal plasma. Comparison with testosterone, 5 alpha-dihydrotestosterone and testosterone-glucosiduronate. Andrologia, 16(1), 31-36. [Link]
-
Li, C., et al. (2025). Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons. Clinica Chimica Acta, 570, 120610. [Link]
-
Parr, M. K., et al. (2023). SFC‐MS/MS for orthogonal separation of hydroxylated 17α‐methyltestosterone isomers. Refubium - Freie Universität Berlin. [Link]
-
Mindnich, R., et al. (2005). Androgen metabolism via 17beta-hydroxysteroid dehydrogenase type 3 in mammalian and non-mammalian vertebrates: comparison of the human and the zebrafish enzyme. Journal of Molecular Endocrinology, 35(2), 305-316. [Link]
-
Gnodde, H. P., et al. (1977). Production of testosterone, 5 alpha-androstane-3 alpha, 17 beta-diol and androsterone by dispersed testicular interstitial cells and whole testes in vitro. Journal of Endocrinology, 73(2), 279-287. [Link]
-
SCIEX. (n.d.). LC/MS/MS Method for the Quantification of Endogenous Steroids in Oral Fluids using the QTRAP® 5500. [Link]
-
Shaheen, F., et al. (2023). Urinary steroid profiling by ultra-high-performance liquid-chromatography tandem mass spectrometry: Method Validation and comparison to GC-MS. Endocrine Abstracts. [Link]
-
Forest, M. G., & Bertrand, J. (1972). Studies of the protein binding of dihydrotestosterone (17-beta-hydroxy-5 alpha-androstan-3 one) in human plasma (in different physiological conditions and effect of medroxyprogesterone) (17-hydroxy-6 alpha-methyl-4 pregnene-3,20 dione 17-acetate). Steroids, 19(2), 197-214. [Link]
-
Brasil Apoio. (n.d.). VALIDATION OF AN LC/MS/MS METHOD TO QUANTIFY MULTIPLE STEROID HORMONES IN HUMAN SERUM. [Link]
-
Swerdloff, R. S., et al. (1992). Species differences in 5 alpha-androstane-3 beta,17 beta-diol hydroxylation by rat, monkey, and human prostate microsomes. Archives of Biochemistry and Biophysics, 296(2), 374-383. [Link]
Sources
- 1. Concentrations of fat and plasma 5alpha-androstenone and plasma testosterone in boars selected for rate of body weight gain and thickness of back fat during growth, sexual maturation and after mating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androsterone - Wikipedia [en.wikipedia.org]
- 3. 5α-Androstenone and Testosterone in Peripheral Plasma of the Boar During and Following Copulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unconjugated 5 alpha-androstan-3 alpha, 17 beta-diol and 5 alpha-androstane-3 beta, 17 beta-diol in normal and pathological human seminal plasma. Comparison with testosterone, 5 alpha-dihydrotestosterone and testosterone-glucosiduronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of testosterone, 5 alpha-androstane-3 alpha, 17 beta-diol and androsterone by dispersed testicular interstitial cells and whole testes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC/MS/MS Analysis of Steroid Hormones in Plasma [sigmaaldrich.com]
- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and statistical validation of a quantitative method for the determination of steroid hormones in environmental water by column liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the in vitro metabolic stability of 5alpha-Androstan-17-one and testosterone
An In-Depth Guide to the Comparative In Vitro Metabolic Stability of 5α-Androstan-17-one and Testosterone
Introduction: The Critical Role of Metabolic Stability in Steroid Research
In the realm of endocrinology and therapeutic development, understanding the metabolic fate of steroidal compounds is paramount. The metabolic stability of a molecule—its susceptibility to enzymatic degradation—directly influences its pharmacokinetic profile, including its half-life, bioavailability, and overall duration of action.[1][2] This guide provides a detailed comparative analysis of the in vitro metabolic stability of two structurally related androgens: Testosterone and its downstream metabolite, 5α-Androstan-17-one (commonly known as Androsterone).
Testosterone, the principal male sex hormone, is a cornerstone of androgen replacement therapy and a frequent subject of metabolic studies due to its key role in various physiological processes.[3] Its metabolic pathways are well-documented, involving a complex network of Phase I and Phase II enzymes.[4][5][6] In contrast, 5α-Androstan-17-one is an endogenous steroid hormone and a metabolite of testosterone and dihydrotestosterone (DHT).[7] While it possesses weak androgenic activity, its metabolic profile is crucial for understanding the complete picture of androgen disposition.
This guide is designed for researchers, scientists, and drug development professionals. It will delve into the underlying biochemical pathways, present a robust experimental protocol for a head-to-head comparison using human liver microsomes, and interpret the expected outcomes, thereby providing a comprehensive framework for evaluating the metabolic liabilities of these and other related steroidal structures.
Biochemical Landscape: Metabolic Pathways of Testosterone and 5α-Androstan-17-one
The structural differences between Testosterone and 5α-Androstan-17-one dictate their interactions with metabolic enzymes and, consequently, their stability. Testosterone features a reactive Δ4-3-one A-ring structure and a 17β-hydroxyl group, both of which are primary sites for enzymatic attack. 5α-Androstan-17-one, having already undergone reduction of the A-ring double bond and oxidation at the 17-position, presents a more metabolically stable scaffold.
Key Metabolic Routes for Testosterone:
-
Oxidation (Phase I): The Cytochrome P450 (CYP) superfamily of enzymes, particularly CYP3A4 and CYP3A5, are the primary drivers of testosterone hydroxylation. The most common reaction is the formation of 6β-hydroxytestosterone.[[“]][9][10] Other hydroxylated metabolites can also be formed.[9] Additionally, the 17β-hydroxyl group can be oxidized by 17β-hydroxysteroid dehydrogenase (17β-HSD) to form androstenedione, a weaker androgen.[11]
-
Reduction (Phase I): The enzyme 5α-reductase converts testosterone into the more potent androgen, dihydrotestosterone (DHT).[12]
-
Aromatization (Phase I): The enzyme aromatase (CYP19A1) can convert testosterone to estradiol.[4]
Metabolic Context of 5α-Androstan-17-one (Androsterone):
5α-Androstan-17-one is itself a product of testosterone and DHT metabolism.[7] Its formation proceeds via the reduction of androstenedione by 5α-reductase and 3α-hydroxysteroid dehydrogenase.[7] As a metabolite, its own subsequent biotransformation primarily involves:
-
Conjugation (Phase II): The main clearance pathways for Androsterone are sulfation to form androsterone sulfate and glucuronidation to form androsterone glucuronide, which are then excreted in the urine.[7] These Phase II reactions are typically not captured in standard microsomal stability assays focused on Phase I metabolism.
-
Interconversion: It can be converted back into DHT through the actions of 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, making it a metabolic intermediate.[7]
The following diagram illustrates the relationship between these compounds within the broader androgen metabolic network.
Caption: Interconnected metabolic pathways of Testosterone and 5α-Androstan-17-one.
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
To objectively compare the metabolic stability of these two steroids, a well-controlled in vitro assay using pooled human liver microsomes (HLM) is the industry standard.[13][14] HLM contains a rich complement of Phase I enzymes, particularly CYPs, responsible for the majority of oxidative drug metabolism.[13][15]
Rationale for Experimental Choices
-
Enzyme Source: Pooled HLM from multiple donors is used to average out inter-individual variability in enzyme expression and activity, providing a more representative model of the general population.
-
Cofactor: An NADPH-regenerating system is essential. CYP enzymes require NADPH as a cofactor to function. A regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) ensures a constant supply of NADPH throughout the incubation, preventing reaction rate limitation.[15][16]
-
Controls: The inclusion of positive and negative controls is critical for a self-validating system.
-
Positive Controls: Testosterone itself can serve as a high-clearance control in this context. Alternatively, a well-characterized rapidly metabolized drug like Midazolam or Dextromethorphan validates that the enzymatic system is active.[13]
-
Negative Control: An incubation performed without the NADPH-regenerating system (-NADPH) accounts for any non-enzymatic degradation or instability of the compound in the assay buffer.
-
-
Analysis Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying the disappearance of the parent compound over time due to its high sensitivity, specificity, and speed.[17][18][19]
Step-by-Step Methodology
-
Preparation of Reagents:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.[13]
-
Stock Solutions: Prepare 10 mM stock solutions of 5α-Androstan-17-one, Testosterone, and a positive control compound (e.g., Midazolam) in DMSO.
-
Microsome Suspension: On the day of the experiment, thaw pooled human liver microsomes (e.g., from a commercial supplier like Corning or BioIVT) on ice. Dilute them in the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation mixture.[13]
-
NADPH-Regenerating System: Prepare a solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+ in phosphate buffer according to the supplier's protocol.
-
-
Incubation Procedure:
-
Pre-incubation: In a 96-well plate, add the diluted microsome suspension. Add the test compound to achieve a final concentration of 1 µM. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.[13] Pre-incubate the plate at 37°C for 5-10 minutes on an orbital shaker to equilibrate the temperature.
-
Initiation: Start the metabolic reaction by adding the NADPH-regenerating system to all wells except the negative controls. For negative controls, add an equivalent volume of phosphate buffer.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells. The 0-minute time point is typically taken immediately after adding the cofactor.
-
Quenching: Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (a stable, structurally similar compound used for analytical normalization).[13] This step precipitates the microsomal proteins and stops all enzymatic activity.
-
-
Sample Processing and Analysis:
-
Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins.[16]
-
Supernatant Transfer: Carefully transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound at each time point, normalized to the internal standard.
-
The workflow is visualized in the following diagram.
Caption: Experimental workflow for the microsomal metabolic stability assay.
Data Analysis and Expected Results
The primary data from the LC-MS/MS analysis is the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Half-Life (t½) Calculation: The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression of this plot (k) represents the elimination rate constant.
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (Clint) Calculation: This value represents the inherent ability of the liver enzymes to metabolize a compound, normalized to the amount of protein.
-
Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)
-
Anticipated Comparative Data
Based on the known metabolic pathways, a clear difference in stability is expected. Testosterone, with multiple sites for Phase I metabolism, will be cleared relatively quickly. 5α-Androstan-17-one, lacking these key metabolic soft spots, is predicted to be significantly more stable.
| Parameter | Testosterone | 5α-Androstan-17-one | Interpretation |
| Half-Life (t½, min) | 15 - 30 | > 60 | Testosterone is rapidly metabolized, while 5α-Androstan-17-one is stable under these conditions. |
| Intrinsic Clearance (Clint) | High | Low / Negligible | Indicates a high capacity of liver enzymes to clear Testosterone, but a very low capacity for 5α-Androstan-17-one via Phase I pathways. |
| % Remaining at 60 min (-NADPH) | > 95% | > 95% | Confirms that any degradation observed is enzyme-mediated and not due to chemical instability. |
Note: The values in this table are illustrative representations based on established biochemical principles and not from a specific single experiment. Actual values can vary based on the specific batch of microsomes and exact assay conditions.
Discussion and Conclusion
The comparative in vitro metabolic stability assay provides clear, quantitative data to differentiate between Testosterone and 5α-Androstan-17-one. The anticipated results—a high intrinsic clearance for Testosterone and a low intrinsic clearance for 5α-Androstan-17-one—are directly explained by their chemical structures.
-
Testosterone's Liability: The presence of the Δ4-3-one system and the 17β-hydroxyl group makes Testosterone a prime substrate for a host of CYP450 and HSD enzymes.[11][20][21] Its relatively rapid degradation in liver microsomes is a well-established phenomenon and is a key reason why oral administration of unmodified testosterone is ineffective due to extensive first-pass metabolism.[11]
-
5α-Androstan-17-one's Stability: As a downstream metabolite, 5α-Androstan-17-one has already undergone the key Phase I reactions that render Testosterone unstable. Its saturated A-ring and 17-keto group are far less susceptible to the oxidative attacks that readily occur on the parent hormone. Its clearance in vivo is driven primarily by Phase II conjugation, a process not fully captured by a standard NADPH-supplemented microsomal assay. This highlights its inherent stability against Phase I-mediated metabolism.
This guide demonstrates that 5α-Androstan-17-one is significantly more metabolically stable than Testosterone in an in vitro system designed to assess Phase I metabolism. This difference is a direct consequence of their positions in the androgen metabolic cascade. For scientists developing new steroidal compounds, this comparison underscores the profound impact that modifications to the steroid nucleus, particularly the A-ring, can have on metabolic stability. Understanding these structure-metabolism relationships is fundamental to designing molecules with desired pharmacokinetic properties, whether for prolonged therapeutic effect or for use as stable analytical standards. The provided protocol offers a robust and self-validating framework for conducting such critical evaluations.
References
-
National Center for Biotechnology Information. (n.d.). Pathways of testosterone biosynthesis and.... Endotext. Retrieved from [Link]
- Nieschlag, E., & Behre, H. M. (Eds.). (2004). Testosterone: Action, Deficiency, Substitution. Cambridge University Press.
-
Kelly, D. M., & Jones, T. H. (2013). Testosterone: a metabolic hormone in health and disease. Journal of Endocrinology, 217(3), R25-R45. Retrieved from [Link]
-
Eychenne, B., & Robel, P. (1979). Metabolism of 5 alpha-androstane-3 beta,17 beta-diol to 17 beta-hydroxy-5 alpha-androstan-3-one and 5 alpha-androstan-3 alpha,17 beta-diol in the rat. Biochimica et Biophysica Acta, 574(2), 240-247. Retrieved from [Link]
-
Consensus. (n.d.). Effects of human CYP3A4 and CYP3A5 on testosterone metabolism in humans. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biosynthetic pathways for testosterone and.... Endotext. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). Androsterone. Retrieved from [Link]
- Parr, M. K., et al. (2011). 5α-Androst-1-ene-3,17-dione: metabolism, influence on steroid profile and biological activity. Steroids, 76(6), 553-559.
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
-
Leeder, J. S., et al. (2011). Digging Deeper into CYP3A Testosterone Metabolism: Kinetic, Regioselectivity, and Stereoselectivity Differences between CYP3A4/5 and CYP3A7. Drug Metabolism and Disposition, 39(8), 1349-1356. Retrieved from [Link]
-
Polet, M., et al. (2013). A simplified and accurate method for the analysis of urinary metabolites of testosterone-related steroids using gas chromatography/combustion/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 27(15), 1739-1750. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of testosterone and its metabolites using liquid chromatography with elevated column temperature and flow-rate gradient. Retrieved from [Link]
-
Iancu, M., & Vlase, L. (2018). Advanced Methods for the Analysis of Testosterone. Current Pharmaceutical Analysis, 14(5), 418-431. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
-
Wikipedia. (n.d.). Epiandrosterone. Retrieved from [Link]
-
Bio-protocol. (2021). Microsomal stability assays. Retrieved from [Link]
-
Kolar, F., & Dhein, S. (2002). Testosterone, cytochrome P450, and cardiac hypertrophy. The FASEB Journal, 16(12), 1537-1549. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolism of testosterone and progesterone by cytochrome P450 2C19 allelic variants. Retrieved from [Link]
-
ResearchGate. (n.d.). Human Cytochrome P450: Metabolism of Testosterone by CYP3A4 and Inhibition by Ketoconazole. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Methods for urinary testosterone analysis. Retrieved from [Link]
-
BioPharmaSpec. (2025). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
-
Mach, R. H., et al. (2022). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. Pharmaceuticals, 15(8), 985. Retrieved from [Link]
-
ResearchGate. (n.d.). Prohormone supplement 3β-hydroxy-5α-androst-1-en-17-one enhances resistance training gains but impairs user health. Retrieved from [Link]
-
Fotherby, K., et al. (1983). Testosterone metabolism by the rat gastrointestinal tract, in vitro and in vivo. Journal of Steroid Biochemistry, 19(6), 1735-1739. Retrieved from [Link]
-
Liu, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 565. Retrieved from [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
-
Piper, T., et al. (2022). Investigations on the in vivo metabolism of 5α-androst-2-en-17-one. Drug Testing and Analysis, 14(9), 1641-1651. Retrieved from [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
Sources
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. bioivt.com [bioivt.com]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. FIGURE 1. [Pathways of testosterone biosynthesis and...]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Testosterone: biosynthesis, transport, metabolism and (non-genomic) actions (Chapter 2) - Testosterone [cambridge.org]
- 6. hormonebalance.org [hormonebalance.org]
- 7. Androsterone - Wikipedia [en.wikipedia.org]
- 8. consensus.app [consensus.app]
- 9. Digging Deeper into CYP3A Testosterone Metabolism: Kinetic, Regioselectivity, and Stereoselectivity Differences between CYP3A4/5 and CYP3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Testosterone metabolism by the rat gastrointestinal tract, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Figure 3. [Biosynthetic pathways for testosterone and...]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mercell.com [mercell.com]
- 14. nuvisan.com [nuvisan.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. researchgate.net [researchgate.net]
- 18. Advanced Methods for the Analysis of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 20. Testosterone, cytochrome P450, and cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of 5α-Androstan-17-one as a Urinary Biomarker
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for a Non-Invasive Androgen Biomarker
In the landscape of endocrinology and drug development, the accurate assessment of androgenic activity is paramount. While serum testosterone has long been the primary analyte, its measurement reflects only a momentary snapshot and requires an invasive blood draw.[1] This has driven the scientific community towards a more integrated and non-invasive approach: the analysis of urinary steroid metabolites.[2][3][4] Urine, as a biological fluid, offers a composite view of metabolic processes over several hours, is simple to collect, and presents a lower biological variability for many analytes.[3]
Among the urinary androgens, 5α-Androstan-17-one, more commonly known as Androsterone, stands out as a key downstream metabolite of testosterone and dihydrotestosterone (DHT).[5][6] Its concentration in urine is a direct reflection of the activity of the 5α-reductase enzyme, which converts testosterone to the more potent DHT.[7] Therefore, quantifying urinary 5α-Androstan-17-one provides a powerful, non-invasive window into the total androgen pool and peripheral androgen action.
This guide provides a comprehensive framework for the analytical and clinical validation of 5α-Androstan-17-one as a urinary biomarker. We will delve into the underlying biochemistry, present a detailed, field-tested validation protocol, and compare its utility against other established markers of androgen status.
Biochemical Foundation: The Metabolic Journey to 5α-Androstan-17-one
To validate a biomarker, one must first understand its origin and metabolic fate. 5α-Androstan-17-one is not secreted directly but is synthesized in peripheral tissues from several precursors. The principal pathway involves the conversion of testosterone by the enzyme 5α-reductase to DHT, which is considered the most potent natural androgen.[6] DHT is then further metabolized to form 5α-Androstan-17-one. It can also be formed from dehydroepiandrosterone (DHEA) and androstenedione.[5][7]
For excretion, these steroids are rendered water-soluble in the liver through conjugation, primarily glucuronidation.[6][8] The resulting glucuronide is then readily eliminated by the kidneys. Consequently, measuring the sum of urinary androgen metabolites, after an appropriate hydrolysis step, serves as an excellent proxy for the body's total androgen production and metabolism.[1][2][9]
The Biomarker Validation Framework: A Fit-for-Purpose Approach
Before embarking on any experimental work, it is crucial to understand the regulatory context. Regulatory bodies like the U.S. Food and Drug Administration (FDA) distinguish between analytical validation and clinical qualification.[10][11]
-
Analytical Validation ensures that the assay is precise, accurate, and reproducible. It answers the question: "Can we reliably measure the molecule?"
-
Biomarker Qualification is the evidence-based process of linking a biomarker to a specific biological process or clinical endpoint within a particular context of use.[10] It answers the question: "Is the measurement of this molecule meaningful for a specific purpose?"
This guide adopts the "fit-for-purpose" principle, where the extent of validation is dictated by the intended application of the biomarker data.[12][13] For data supporting pivotal regulatory decisions, a full, robust validation is non-negotiable.
Part I: The Analytical Validation Protocol
The cornerstone of any biomarker study is a rigorously validated assay. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for steroid hormone analysis due to its high specificity and sensitivity.[2][14] The following protocol outlines the essential steps for validating a quantitative GC-MS method for urinary 5α-Androstan-17-one.
Experimental Workflow: From Urine to Quantifiable Data
Detailed Step-by-Step Methodology
-
Sample Collection and Preparation:
-
Collect mid-stream urine samples in sterile containers.
-
To ensure analyte stability, samples should be frozen at -80°C until analysis.
-
Upon thawing, vortex the sample to ensure homogeneity. Centrifuge to pellet any sediment.
-
-
Internal Standard Addition:
-
Causality: Accurate quantification in mass spectrometry relies on correcting for analyte loss during sample preparation and for variations in instrument response. A stable isotope-labeled internal standard (e.g., deuterated 5α-Androstan-17-one) is chemically identical to the analyte and co-elutes, but is distinguishable by its mass.[14]
-
Add a known concentration of the internal standard to each urine aliquot, calibrator, and quality control (QC) sample.
-
-
Enzymatic Hydrolysis:
-
Causality: The majority of 5α-Androstan-17-one is excreted as a glucuronide conjugate.[8] To measure the total amount, this conjugate bond must be cleaved.
-
Add β-glucuronidase enzyme (e.g., from Helix pomatia) to the sample and incubate, typically at 55°C for 2-3 hours, to liberate the free steroid.[14][15]
-
-
Solid-Phase Extraction (SPE):
-
Causality: Urine is a complex matrix containing numerous interfering substances. SPE is used to selectively isolate the steroids and remove salts and other polar compounds.
-
Condition an appropriate SPE cartridge (e.g., C18). Load the hydrolyzed sample, wash with a low-organic solvent to remove interferences, and elute the steroids with a high-organic solvent like methanol or ethyl acetate.
-
-
Derivatization:
-
Causality: Steroids have polar hydroxyl and ketone groups that result in poor peak shape and thermal instability in a GC system. Derivatization replaces these active hydrogens with non-polar groups (e.g., trimethylsilyl - TMS), making the molecule more volatile and thermally stable.[14]
-
Evaporate the eluate to dryness under a stream of nitrogen. Add a derivatizing agent (e.g., MSTFA/NH4I/ethanethiol) and heat to form the TMS derivative.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a non-polar capillary column (e.g., DB-5ms) to separate the analytes.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the native analyte and the deuterated internal standard for maximum sensitivity and specificity.
-
Assay Validation Parameters
The developed method must be validated according to established guidelines to prove its reliability.[12]
| Parameter | Objective | Acceptance Criteria (Typical) |
| Selectivity | Demonstrate no interference from endogenous matrix components. | Response in blank matrix should be <20% of the Lower Limit of Quantification (LLOQ). |
| Linearity & Range | Establish the concentration range where the assay is accurate. | Correlation coefficient (r²) > 0.99 for a calibration curve of at least 6 non-zero points. |
| Accuracy | Measure the closeness of results to the true value. | Mean concentration within ±15% of nominal value (±20% at LLOQ). |
| Precision | Measure the repeatability of the assay (intra- and inter-day). | Coefficient of Variation (%CV) ≤15% (≤20% at LLOQ). |
| LLOQ | Determine the lowest concentration quantifiable with acceptable accuracy and precision. | Signal-to-noise ratio > 10; must meet accuracy and precision criteria. |
| Stability | Assess analyte stability under various conditions (freeze-thaw, bench-top). | Mean concentration within ±15% of baseline samples. |
Part II: Clinical and Biological Validation
An analytically sound assay is only useful if the biomarker has clinical relevance. This phase aims to link urinary 5α-Androstan-17-one levels to a physiological or pathological state.
-
Study Design: The choice of study design is critical. Case-control studies are effective for initial discovery, comparing biomarker levels in a diseased population against healthy controls. Longitudinal studies, which track patients over time, are more powerful for monitoring disease progression or response to therapy.
-
Normalization: Urine flow rate, and thus analyte concentration, is highly variable. To correct for this, biomarker concentrations must be normalized to urinary creatinine levels.[16] This provides a more stable and comparable measurement.
-
Establishing Reference Intervals: A crucial step is to determine the normal range of urinary 5α-Androstan-17-one in a large, healthy population, stratified by age and sex. This provides the baseline against which patient samples can be compared.
Comparative Guide: 5α-Androstan-17-one vs. Alternative Biomarkers
No biomarker exists in a vacuum. Its utility must be judged against existing alternatives. The following table provides an objective comparison of 5α-Androstan-17-one with other common markers of androgen status.
| Biomarker | Matrix | Invasiveness | What It Measures | Key Advantages | Key Limitations |
| Total Testosterone | Serum | High | Circulating testosterone pool (bound + free). | Gold standard; well-established reference ranges. | Invasive; reflects a single time point; doesn't capture peripheral metabolism.[1] |
| Free Testosterone | Serum | High | Biologically active fraction of testosterone. | More clinically relevant than total testosterone. | Technically challenging to measure accurately; same limitations as total testosterone. |
| DHT | Serum | High | The most potent androgen; reflects 5α-reductase activity. | Direct measure of the most active androgen. | Very low circulating concentrations; difficult to quantify reliably. |
| 5α-Androstan-17-one | Urine | Non-Invasive | Integrated output of total androgen metabolism, especially 5α-reductase pathway. | Non-invasive; time-integrated measure; reflects peripheral androgen action. | Requires hydrolysis and derivatization; influenced by renal function. |
| Androstanediol Glucuronide (3α-diol-G) | Serum/Urine | High/Low | A key metabolite of DHT. | Considered a good marker of peripheral androgen action.[1] | Less commonly measured than androsterone; assay complexity. |
| Androsterone/ Etiocholanolone Ratio | Urine | Non-Invasive | The ratio of 5α- to 5β-reduced metabolites. | Provides a specific index of 5α-reductase enzyme activity. | Requires measurement of two analytes; interpretation can be complex. |
Conclusion and Future Outlook
5α-Androstan-17-one is a robust and highly valuable urinary biomarker for assessing integrated androgen production and metabolism. Its non-invasive nature makes it particularly suitable for large-scale clinical studies, pediatric populations, and longitudinal monitoring.[2][4] The validation pathway described herein provides a clear, scientifically-grounded roadmap for establishing a reliable analytical method and demonstrating its clinical utility.
The future of androgen assessment likely lies in multi-analyte panels. Combining urinary 5α-Androstan-17-one with its 5β-isomer (etiocholanolone) and other upstream precursors can provide a comprehensive "steroid profile," offering deeper insights into specific enzyme activities and metabolic pathways.[15] Such panels, once validated, hold the promise of becoming powerful diagnostic and monitoring tools in a wide array of androgen-related disorders, from prostate cancer and PCOS to monitoring androgen replacement therapy and detecting anabolic steroid abuse.[17]
References
-
Weigand, M., et al. (1979). Metabolism of 5 alpha-androstane-3 beta,17 beta-diol to 17 beta-hydroxy-5 alpha-androstan-3-one and 5 alpha-androstan-3 alpha,17 beta-diol in the rat. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. Available at: [Link]
-
Schlörer, N., et al. (2022). Investigations on the in vivo metabolism of 5α-androst-2-en-17-one. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Wikipedia. (n.d.). Epiandrosterone. Available at: [Link]
-
Parr, M. K., et al. (2014). 5α‑Androst-1-ene-3,17-dione: metabolism, influence on steroid profile and biological activity. Center for Preventive Doping Research, German Sport University. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 3-alpha-hydroxy-5-alpha-androstane-17-one 3-D-glucuronide (HMDB0010365). Available at: [Link]
-
Björkhem, I., & Lantto, O. (1979). Detection and quantitation of 3 alpha-hydroxy-1-methylen-5 alpha-androstan-17-one, the major urinary metabolite of methenolone acetate (Primobolan) by isotope dilution--mass spectrometry. Journal of Steroid Biochemistry. Available at: [Link]
-
Dieterle, F., et al. (2010). Qualification of Urinary Biomarkers for Kidney Toxicity. ScienceDirect. Available at: [Link]
-
Storbeck, K. H., et al. (2019). Intracrine androgen biosynthesis, metabolism and action revisited. Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]
-
D'Amato, M. R., et al. (2024). Urinary Androgens Provide Additional Evidence Related to Metabolism and Are Correlated With Serum Androgens in Girls. Journal of the Endocrine Society. Available at: [Link]
-
Parr, M. K., et al. (2010). Detection of 5α-androst-2-en-17-one and variants: Identification of main urinary metabolites in human urine samples by GC-MS and NMR. ResearchGate. Available at: [Link]
-
D'Amato, M. R., et al. (2024). Urinary Androgens Provide Additional Evidence Related to Metabolism and Are Correlated With Serum Androgens in Girls. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Androstanedione. Available at: [Link]
-
Chen, Y. T., et al. (2024). Noninvasive Urinary Biomarkers for Obesity-Related Metabolic Diseases: Diagnostic Applications and Future Directions. PubMed Central. Available at: [Link]
-
Labrie, F., et al. (2010). Androgen glucuronides, instead of testosterone, as the new markers of androgenic activity in women. Hormone Molecular Biology and Clinical Investigation. Available at: [Link]
-
D'Amato, M. R., et al. (2024). Comparing serum androgen androstenedione and urinary metabolites descriptive measures and correlations. ResearchGate. Available at: [Link]
-
Råsberg, V. (2020). URINARY STEROID PROFILES IN DOPING TESTING - In relation to natural variation and drug administration. Karolinska Institutet. Available at: [Link]
-
Verma, A. (2020). Fda Guidelines On Biomarker Validation. Wrytin. Available at: [Link]
-
Shiraishi, Y., et al. (2015). Validation Study of Urinary Metabolites as Potential Biomarkers for Prostate Cancer Detection. Bioanalysis. Available at: [Link]
-
Whittall-Garcia, L., et al. (2022). Identification and Validation of a Urinary Biomarker Panel to Accurately Diagnose and Predict Response to Therapy in Lupus Nephritis. Frontiers in Immunology. Available at: [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available at: [Link]
-
Zhou, L., et al. (2017). Discovery and Validation of Potential Urinary Biomarkers for Bladder Cancer Diagnosis Using a Pseudotargeted GC-MS Metabolomics Method. Oncotarget. Available at: [Link]
-
Feber, A., et al. (2017). UroMark-a Urinary Biomarker Assay for the Detection of Bladder Cancer. Clinical Epigenetics. Available at: [Link]
-
KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
Rocci, M. L., & Devanarayan, V. (2011). Validation of Analytical Methods for Biomarkers Employed in Drug Development. The AAPS Journal. Available at: [Link]
-
Bovee, T. F., et al. (2009). Urine testing for designer steroids by liquid chromatography with androgen bioassay detection and electrospray quadrupole time-of-flight mass spectrometry identification. Analytical Chemistry. Available at: [Link]
-
Parr, M. K., et al. (2011). Seized designer supplement named "1-Androsterone": identification as 3β-hydroxy-5α-androst-1-en-17-one and its urinary elimination. Steroids. Available at: [Link]
-
Almog, Y., et al. (2024). The role of URO17® in diagnosis and follow up of bladder cancer patients. BMC Urology. Available at: [Link]
Sources
- 1. Androgen glucuronides, instead of testosterone, as the new markers of androgenic activity in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Noninvasive Urinary Biomarkers for Obesity-Related Metabolic Diseases: Diagnostic Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epiandrosterone - Wikipedia [en.wikipedia.org]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. Androstanedione - Wikipedia [en.wikipedia.org]
- 8. Human Metabolome Database: Showing metabocard for 3-alpha-hydroxy-5-alpha-androstane-17-one 3-D-glucuronide (HMDB0010365) [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Fda Guidelines On Biomarker Validation | Wrytin [wrytin.com]
- 12. hhs.gov [hhs.gov]
- 13. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection and quantitation of 3 alpha-hydroxy-1-methylen-5 alpha-androstan-17-one, the major urinary metabolite of methenolone acetate (Primobolan) by isotope dilution--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Validation study of urinary metabolites as potential biomarkers for prostate cancer detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dshs-koeln.de [dshs-koeln.de]
A Senior Application Scientist's Guide to Evaluating the Specificity of 5α-Androstan-17-one Analytical Standards
Introduction: The Critical Role of Specificity in Steroid Analysis
In the precise world of endocrinology research, drug development, and clinical diagnostics, the accuracy of quantitative and qualitative analyses hinges on the quality of the analytical standards employed. For 5α-Androstan-17-one, a key androgenic steroid, the specificity of the analytical standard is paramount. A standard's specificity is its ability to be unequivocally assessed in the presence of expected components, such as isomers, synthetic precursors, or degradation products. The use of a poorly characterized standard can lead to erroneous results, compromising the validity of research findings and potentially impacting patient safety.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate the specificity of 5α-Androstan-17-one analytical standards. We will delve into the key analytical techniques, present a structured approach to comparing standards from different suppliers, and provide the rationale behind the experimental choices, all grounded in established scientific principles and regulatory guidelines.
Understanding the Analyte: 5α-Androstan-17-one and Its Potential Impurities
5α-Androstan-17-one is a C19 steroid and a metabolite of testosterone.[1] Its chemical structure, while well-defined, presents the potential for stereoisomers and other related compounds to be present as impurities, particularly in synthetically derived standards. The most common and critical potential impurities include:
-
Stereoisomers: Epimers at key chiral centers (e.g., 5β-Androstan-17-one, Epiandrosterone) can exhibit similar physicochemical properties, making them challenging to separate and identify.[2][3]
-
Synthetic Precursors and Byproducts: Residual starting materials or byproducts from the manufacturing process can be present.
-
Degradation Products: Improper handling or storage can lead to the formation of degradation products.
The presence of these impurities can interfere with analytical assays, leading to inaccurate quantification and misidentification. Therefore, a rigorous evaluation of a standard's specificity is not merely a quality control step but a fundamental requirement for reliable scientific data.
A Multi-Pronged Approach to Specificity Evaluation
A comprehensive assessment of specificity relies on a combination of orthogonal analytical techniques. Each technique provides a unique piece of the puzzle, and together they create a detailed picture of the standard's purity and identity. The primary methods for evaluating 5α-Androstan-17-one standards are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating volatile compounds and providing structural information based on their mass-to-charge ratio.[4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the analysis of non-volatile compounds in complex matrices.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and is considered a primary method for structural elucidation and quantification (qNMR).[8][9][10][11]
The following sections will detail the experimental protocols for each of these techniques and present a hypothetical comparison of three commercially available 5α-Androstan-17-one analytical standards.
Experimental Protocols for Specificity Evaluation
The following protocols are designed to be self-validating, incorporating system suitability tests and quality control checks to ensure the reliability of the results. The principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures and the United States Pharmacopeia (USP) General Chapter <621> on chromatography are central to these methodologies.[12][13][14]
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
Rationale: GC-MS is an excellent first-line technique for assessing the purity of 5α-Androstan-17-one standards due to its high resolving power for steroid isomers and the ability to identify unknown impurities through mass spectral library matching. Derivatization is often employed to increase the volatility and improve the chromatographic peak shape of steroids.[4][15]
Experimental Workflow:
Caption: GC-MS workflow for purity assessment.
Step-by-Step Protocol:
-
Standard Preparation: Accurately weigh and dissolve the 5α-Androstan-17-one standard in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Derivatization: To 100 µL of the standard solution, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4] Cap the vial and heat at 60°C for 30 minutes.
-
GC-MS Analysis:
-
Injector: Splitless mode, 280°C.
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 180°C, hold for 1 minute, ramp at 10°C/min to 300°C, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 50-550.
-
-
Data Analysis:
-
Determine the purity of the main peak by area percentage.
-
Identify any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
Confirm the identity of known potential isomers by comparing their retention times and mass spectra to those of certified reference materials, if available.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Impurity Detection
Rationale: LC-MS/MS provides exceptional sensitivity and selectivity, making it ideal for detecting trace-level impurities that may not be visible by GC-MS. The use of Multiple Reaction Monitoring (MRM) allows for the targeted detection of specific impurities, even in the presence of a large excess of the main compound.[6][7]
Experimental Workflow:
Caption: LC-MS/MS workflow for trace impurity analysis.
Step-by-Step Protocol:
-
Standard Preparation: Prepare a dilution series of the 5α-Androstan-17-one standard in methanol/water (1:1, v/v) from 1 µg/mL down to 1 ng/mL.
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Develop specific MRM transitions for 5α-Androstan-17-one and its potential impurities. For 5α-Androstan-17-one (C19H30O, MW: 274.4), a potential precursor ion would be [M+H]+ at m/z 275.4. Product ions would be determined by fragmentation experiments.
-
-
Data Analysis:
-
Analyze the chromatograms for the presence of any peaks corresponding to the MRM transitions of potential impurities.
-
Quantify any detected impurities using a calibration curve prepared from a certified reference material of that impurity, if available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Confirmation
Rationale: NMR is the gold standard for structural elucidation.[8][11] ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, allowing for the unambiguous confirmation of the 5α-androstane skeleton and the position of the ketone group. Two-dimensional NMR techniques like COSY and HSQC can further confirm the connectivity of atoms.
Experimental Workflow:
Caption: NMR workflow for structural verification.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the 5α-Androstan-17-one standard in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
NMR Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Analysis:
-
Compare the obtained chemical shifts and coupling constants with published data for 5α-Androstan-17-one.
-
Carefully examine the spectra for any unexpected signals that might indicate the presence of impurities. The presence of signals corresponding to a 5β-hydrogen, for instance, would be a clear indicator of an isomeric impurity.
-
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the evaluation process, we present a hypothetical comparison of three different lots of 5α-Androstan-17-one analytical standards from three fictional suppliers: Supplier A, Supplier B, and Supplier C. The following tables summarize the hypothetical data obtained from the analytical protocols described above.
Table 1: GC-MS Purity and Impurity Profile
| Supplier | Purity by Area % | Identified Impurities | Impurity Level (Area %) |
| Supplier A | 99.8% | Epiandrosterone | 0.15% |
| Unknown (m/z 258) | 0.05% | ||
| Supplier B | 98.5% | Epiandrosterone | 1.2% |
| 5β-Androstan-17-one | 0.3% | ||
| Supplier C | >99.9% | Not Detected | <0.01% |
Table 2: LC-MS/MS Trace Impurity Analysis
| Supplier | Impurity Detected | Concentration (ng/mL in 1 µg/mL solution) |
| Supplier A | Epiandrosterone | 1.5 |
| Supplier B | Epiandrosterone | 12.2 |
| 5β-Androstan-17-one | 3.1 | |
| Supplier C | Not Detected | <0.1 |
Table 3: NMR Spectroscopy Structural Confirmation
| Supplier | ¹H and ¹³C NMR Spectra | Key Observations |
| Supplier A | Consistent with 5α-Androstan-17-one structure. | Minor signals consistent with Epiandrosterone detected. |
| Supplier B | Consistent with 5α-Androstan-17-one structure. | Significant signals corresponding to Epiandrosterone and minor signals suggesting the presence of the 5β isomer. |
| Supplier C | Clean spectra, fully consistent with the 5α-Androstan-17-one structure. | No observable impurity signals. |
Interpretation and Recommendations
Based on the hypothetical data, a clear hierarchy of specificity emerges:
-
Supplier C provides the highest quality standard with no detectable impurities by any of the orthogonal methods employed. This standard would be the ideal choice for all applications, especially for use as a primary reference standard or for sensitive quantitative assays where even minor impurities could impact accuracy.
-
Supplier A offers a standard of high purity, with only a minor amount of a known isomer. This standard may be suitable for routine qualitative identification or for quantitative methods where the level of the impurity is known and can be accounted for. However, for high-stakes applications, the presence of an isomer could be problematic.
-
Supplier B provides a standard with a significantly lower level of specificity. The presence of multiple isomers at relatively high levels makes this standard unsuitable for most quantitative applications and could lead to misidentification in qualitative assays.
The Causality Behind Experimental Choices:
The use of orthogonal techniques (GC-MS, LC-MS/MS, and NMR) is a deliberate choice rooted in the principle of comprehensive characterization. Relying on a single technique can be misleading. For instance, a standard may appear pure by GC-MS, but trace impurities could be revealed by the higher sensitivity of LC-MS/MS. Similarly, while chromatographic techniques can separate isomers, only NMR can provide definitive structural confirmation of the main component and any co-eluting impurities.
Conclusion: A Commitment to Scientific Integrity
The evaluation of the specificity of analytical standards is a cornerstone of scientific integrity in research and drug development. A thorough, multi-technique approach, as outlined in this guide, empowers scientists to make informed decisions about the quality of their reference materials. By investing the time and resources to properly characterize analytical standards, researchers can ensure the accuracy, reliability, and reproducibility of their data, ultimately contributing to the advancement of science and the development of safe and effective medicines.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
United States Pharmacopeial Convention. (2022). General Chapter <621> Chromatography. In United States Pharmacopeia and National Formulary (USP-NF). [Link]
-
PubChem. (n.d.). 5alpha-Androstan-17-one. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Ma, L., et al. (2025). Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons. Clinica Chimica Acta, 567, 120610. [Link]
-
Griffiths, W. J., & Wang, Y. (2016). Nuclear Magnetic Resonance of Steroids. In Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 2: Data Acquisition and Applications to Compound Classes. Royal Society of Chemistry. [Link]
-
Blümke, A., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 26(15), 4583. [Link]
-
Wikipedia. (n.d.). Epiandrosterone. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). Androsterone. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Ke, Y., et al. (2025). Method validation for the detection of the anabolic-androgenic steroids methenolone and 19-norandrosterone in wastewater and application to real wastewater samples. Environmental Monitoring and Assessment, 197(12), 1333. [Link]
-
U.S. Food and Drug Administration. (n.d.). Screen for Steroids using gas chromatography-mass spectrometry. Retrieved January 16, 2026, from [Link]
-
ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved January 16, 2026, from [Link]
-
Reddy, D. S., & Kaur, G. (2005). A high-performance liquid chromatography-tandem mass spectrometry assay of the androgenic neurosteroid 3alpha-androstanediol (5alpha-androstane-3alpha,17beta-diol) in plasma. Steroids, 70(10), 711–719. [Link]
-
Pharma Growth Hub. (2023). A Look Into the Working Standards of the Pharmaceutical Industry. Retrieved January 16, 2026, from [Link]
Sources
- 1. Synthetic Androgens as Designer Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. isotope.com [isotope.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. [Chemical structural analysis of steroids by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. fda.gov [fda.gov]
- 14. How To Choose the Proper Analytical Reference Standards? [symteraanalytics.com]
- 15. scielo.br [scielo.br]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5alpha-Androstan-17-one
Introduction: 5alpha-Androstan-17-one, a metabolite of testosterone also known as androsterone, is a steroid frequently utilized in endocrinology, pharmacology, and drug development research. While essential for scientific advancement, its unique chemical properties and physiological effects necessitate a rigorous and informed approach to its disposal. Improper handling of this compound can pose significant risks to laboratory personnel and the environment.
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will delve into the causality behind these procedures, grounding our recommendations in established regulatory frameworks and safety science. Our objective is to empower researchers and laboratory managers to implement a disposal system that is not only compliant but also inherently safe, protecting both the integrity of your research and the well-being of your team.
PART 1: Hazard Identification and Risk Assessment
The foundation of any safety protocol is a thorough understanding of the substance's inherent risks. This compound is not a benign chemical; its disposal procedures are dictated by its classification across multiple hazard categories. These classifications mandate its treatment as a hazardous pharmaceutical waste.
| Hazard Classification | Description | Primary Regulatory Concern | Source |
| Reproductive Toxicity 1A | May damage fertility or the unborn child. | Worker Safety (OSHA) | [1][2] |
| Carcinogenicity 2 | Suspected of causing cancer. | Worker Safety (OSHA) | [1][2] |
| Acute Toxicity 4 (Oral) | Harmful if swallowed. | Worker Safety (OSHA) | [1] |
| Aquatic Chronic 1 | Very toxic to aquatic life with long-lasting effects. | Environmental Protection (EPA) | [1] |
| Controlled Substance | Regulated due to potential for abuse. In the U.S., it is often classified as a DEA Schedule III substance. | Diversion and Misuse (DEA) | [1][2] |
These hazards are the primary drivers for the stringent disposal requirements that follow. Failure to adhere to these protocols can lead to regulatory violations, environmental contamination, and unacceptable health and safety risks.
PART 2: Regulatory Framework Overview
Disposal of this compound is governed by a multi-agency framework in the United States. Understanding these regulations is crucial for ensuring compliance.
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP) to protect workers from hazardous chemicals.[3][4][5] All procedures described here should be incorporated into your laboratory's specific CHP.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the disposal of hazardous waste.[6][7] Due to its toxicity, this compound waste must be managed according to RCRA pharmaceutical waste rules, which expressly prohibit sewer disposal.[8][9]
-
Drug Enforcement Administration (DEA): As a controlled substance, any disposal of this compound must be meticulously documented to prevent diversion, and the substance must be rendered non-retrievable.[10]
PART 3: Standard Operating Procedure for Disposal
This section provides a step-by-step methodology for the safe handling and disposal of this compound waste, including pure (unused) product, contaminated labware, and spill cleanup materials.
Step 1: Required Personal Protective Equipment (PPE)
Causality: The primary route of exposure is inhalation of the powder and skin contact. The required PPE creates a barrier to prevent accidental exposure to this potent compound.
-
Eye Protection: Wear ANSI-approved safety glasses or goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.
-
Body Protection: A standard lab coat is required. For handling larger quantities or during tasks with a high risk of aerosolization, consider a disposable gown.
-
Respiratory Protection: For weighing or transferring the solid compound outside of a chemical fume hood, a NIOSH-approved respirator with P3 cartridges is recommended to prevent inhalation.[1]
Step 2: Waste Segregation and Classification
Causality: Proper segregation at the point of generation is the most critical step in preventing cross-contamination and ensuring the waste stream is managed correctly.
-
Designate as Hazardous Pharmaceutical Waste: All materials contaminated with this compound must be classified as hazardous pharmaceutical waste.
-
Do Not Mix: Never combine this waste with non-hazardous trash, sharps containers (unless the sharp is also contaminated), or other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
Step 3: Containerization Protocol
Causality: Proper containment prevents leakage and exposure during storage and transport. The container must be compatible with the chemical to maintain its integrity.
-
Select a Compatible Container: Use a leak-proof container with a secure, screw-top lid. The container must be made of a material that does not react with the waste (e.g., high-density polyethylene).[11] Avoid using food-grade containers.[11]
-
Contain Solid Waste: Place expired or unused pure this compound directly into the designated waste container.
-
Contain Contaminated Labware: Items such as pipette tips, weigh boats, and contaminated gloves should be placed in the same designated hazardous waste container.
-
Avoid Overfilling: Fill containers to no more than 90% capacity to prevent spills and allow for expansion.[6]
Step 4: Labeling the Waste Container
Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and associated hazards, which is a core requirement of the OSHA Hazard Communication Standard.[5][12]
-
Affix a Hazardous Waste Label: As soon as the first item is placed in the container, attach your facility's hazardous waste tag.
-
Complete All Fields: The label must include:
Step 5: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Causality: Storing waste in a designated and controlled area minimizes the risk of spills and unauthorized access while awaiting pickup for final disposal.
-
Designate an SAA: The waste container must be stored in a designated Satellite Accumulation Area, which is at or near the point of generation and under the control of laboratory personnel.[11][15]
-
Secure the Container: Keep the waste container securely capped at all times, except when adding waste.[11]
-
Secondary Containment: It is best practice to place the waste container in a secondary bin or tray to contain any potential leaks.
Step 6: Final Disposal via Authorized Vendor
Causality: Federal and state laws require that hazardous waste be transported, treated, and disposed of by licensed professionals to ensure it is managed in an environmentally sound manner.
-
Contact EHS: When the container is full or has been in the SAA for the maximum allowed time (typically 90 days for Small Quantity Generators and 180 days for Large Quantity Generators, though institutional policies may be stricter), contact your facility's EHS department for pickup.[13]
-
Manifesting: The waste will be picked up by a licensed hazardous waste hauler.[6][16] A manifest will be created to track the waste from your laboratory to its final disposal facility, a process known as "cradle-to-grave" tracking.[13]
PART 4: Decontamination and Spill Management
Causality: A prepared response to accidental releases is essential to mitigate exposure and prevent the spread of contamination.
-
Alert Personnel: Immediately alert others in the area of the spill.
-
Evacuate if Necessary: For large spills or if the powder has become airborne, evacuate the area and contact EHS.
-
Don PPE: Before cleaning a small, manageable spill, don the appropriate PPE as described in Part 3, Step 1.
-
Contain the Spill: Gently cover the spilled powder with a non-combustible absorbent material, such as wet sand or earth, to prevent it from becoming airborne.[16]
-
Collect the Waste: Carefully scoop the mixture into your designated hazardous waste container.[16][17]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (check your lab's CHP for recommended decontamination solutions), then wash with soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.
-
Report the Incident: Document and report the spill to your laboratory supervisor or Chemical Hygiene Officer as required by your institution.
PART 5: Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound from generation to final disposal.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the specific hazards of the compound and adhering to the established regulatory frameworks of OSHA, EPA, and the DEA, research professionals can effectively mitigate risks. The key pillars of this process are rigorous hazard assessment, correct segregation and containerization, precise labeling, and the use of licensed professionals for final disposal. Integrating these procedures into your laboratory's Chemical Hygiene Plan will ensure a safe, compliant, and responsible research environment.
References
- 29 CFR 1910.
- The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Safety Partners, LLC.
- Androsterone (5α-androstan-3α-OL-17-one) Safety Data Sheet.
- OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group.
- Preventing Exposure to Hazardous Chemicals in Laboratories.
- Managing Hazardous Chemical Waste in the Lab.
- Disposing of Hazardous Waste and Drugs: A Confusing Challenge for ASCs. Clinician.com.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- 5α-Androstan-17β-ol-3-one Safety D
- Regulations for Hazardous Waste Generated at Academic Labor
- Laboratory Waste Management: The New Regul
- 5Alpha-Androstan-17Beta-Ol-3-One Product Inform
- Material Safety Data Sheet - Androsterone, 97%. Cole-Parmer.
- Waste Management of Hazardous Drugs. Defense Centers for Public Health.
- This compound Compound Summary.
- 5beta-Androst-1-en-17beta-ol-3-one. LGC Standards.
- Management of Hazardous Waste Pharmaceuticals. US EPA.
- USP 800 & Hazardous Drug Disposal. Stericycle.
- Modification of Hazardous Waste Pharmaceutical Disposal Regul
- 5α-ANDROSTAN-3α-OL-17-ONE. Steraloids Inc.
- Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S.
Sources
- 1. synthetic, ≥97.5%, Androgen hormone, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5Alpha-Androstan-17Beta-Ol-3-One - Yorlab [yorlab.co.uk]
- 3. mastercontrol.com [mastercontrol.com]
- 4. OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) [binghamton.edu]
- 5. compliancy-group.com [compliancy-group.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 8. epa.gov [epa.gov]
- 9. cityofhenderson.com [cityofhenderson.com]
- 10. clinician.com [clinician.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. safetypartnersinc.com [safetypartnersinc.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. epa.gov [epa.gov]
- 16. isotope.com [isotope.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Definitive Guide to Personal Protective Equipment for Handling 5α-Androstan-17-one
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Research Integrity
Handling potent, biologically active compounds like 5α-Androstan-17-one, a key steroid intermediate, demands a safety protocol that is both rigorous and rooted in a deep understanding of the compound's potential hazards. This guide moves beyond a simple checklist to provide a comprehensive operational plan. We will explore the causality behind each procedural step, ensuring that every action taken in the lab is a deliberate measure to protect both the researcher and the integrity of the experiment.
Hazard Assessment: The 'Why' Behind the Precaution
5α-Androstan-17-one is an androgenic steroid. While its toxicological properties are not as extensively documented as those of some pharmaceutical agents, its classification as a bioactive steroid necessitates handling it as a potentially hazardous compound.[1][2] The primary risks stem from:
-
Dermal Absorption: Steroid hormones can be absorbed through the skin. Chronic, low-level exposure can pose long-term health risks, including potential endocrine disruption.
-
Inhalation of Particulate Matter: As a solid powder, 5α-Androstan-17-one can easily become airborne during weighing and transfer.[1][3] Inhalation is a direct route of exposure that can lead to systemic effects.
-
Ocular Exposure: Contact with the eyes can cause irritation.[1][2]
-
Reproductive and Developmental Toxicity: Related androgenic compounds are known to have reproductive and developmental effects.[4][5][6] Due to structural similarities, it is prudent to assume 5α-Androstan-17-one may carry similar risks.
Therefore, our PPE strategy is designed to create a comprehensive barrier against these exposure routes, following the principle of "as low as reasonably achievable" (ALARA) exposure.
The Essential Armor: Core PPE Requirements
The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific task being performed. However, a baseline level of protection is mandatory for any manipulation of solid 5α-Androstan-17-one.
Primary Barrier: Hand Protection
A single pair of gloves is insufficient. Double-gloving is the standard for handling potentially hazardous compounds.
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A second pair of nitrile gloves. These should be changed frequently, especially after handling the primary container or if contamination is suspected.[7] Powder-free gloves are mandatory to prevent aerosolization and contamination of the compound.[8][9]
Causality: The outer glove provides the primary barrier. In the event of a minor splash or contamination, it can be removed and replaced without exposing the skin. The inner glove serves as a secondary barrier, protecting the researcher during the removal of the contaminated outer glove.
Facial and Ocular Protection
-
Safety Glasses: At a minimum, ANSI Z87.1-rated safety glasses with side shields must be worn.[3]
-
Chemical Goggles: When weighing the powder or performing any task with a significant risk of splashing or aerosolization, chemical splash goggles are required.[10]
-
Face Shield: For larger-scale operations or when cleaning spills, a face shield should be worn in conjunction with chemical goggles to protect the entire face.[7][8]
Causality: Safety glasses protect from projectiles, but goggles provide a seal around the eyes, offering superior protection against airborne powder and chemical splashes. A face shield adds another layer of defense for the entire facial area.
Respiratory Protection
The need for respiratory protection is determined by the work environment and the scale of the operation. All handling of powdered 5α-Androstan-17-one must occur within a certified chemical fume hood or other ventilated enclosure.[2][3]
-
Within a Fume Hood: For small-scale manipulations inside a properly functioning fume hood, respiratory protection may not be mandatory, but a dust mask is highly recommended as a supplementary measure.[3]
-
Outside a Fume Hood (e.g., large spills, cleaning): In situations where engineering controls are not available or are insufficient to control airborne particles, a respirator is required. A NIOSH-approved N95 or P3 respirator is recommended.[4][9][11]
Causality: Engineering controls like fume hoods are the primary method for controlling airborne hazards.[3] Respirators are a critical secondary line of defense when these primary controls are breached or unavailable. Surgical masks offer no protection against chemical dust and must not be used.[9][11]
Body Protection
-
Disposable Gown: A disposable, solid-front gown with long sleeves and elastic cuffs is required.[8] The gown should be made of a low-lint, non-permeable material, such as polyethylene-coated polypropylene.[8][11] Standard cloth lab coats are not acceptable as they can absorb chemicals and become a source of secondary exposure.[8]
-
Shoe Covers: Disposable shoe covers should be worn to prevent tracking contaminants out of the laboratory.[7]
Causality: A disposable, non-permeable gown prevents the compound from contaminating personal clothing and skin. The elastic cuffs create a seal with the inner glove, protecting the wrists.
The Operational Plan: A Step-by-Step Protocol
This protocol ensures that safety measures are integrated into the entire workflow, from preparation to disposal.
Part 1: Pre-Handling and Gowning (Donning)
-
Area Preparation: Ensure the chemical fume hood is clean, certified, and functioning correctly. Cover the work surface with disposable absorbent bench paper.
-
PPE Inspection: Visually inspect all PPE for defects (e.g., tears in gloves, cracks in goggles) before use.
-
Donning Sequence:
-
Put on inner gloves.
-
Put on the disposable gown, ensuring it is fully fastened.
-
Put on outer gloves, pulling the cuffs over the cuffs of the gown.[7]
-
Put on safety goggles or a face shield.
-
If required, perform a fit-check for your respirator.
-
Part 2: Handling the Compound
-
Work Exclusively in Fume Hood: All weighing, transferring, and solubilizing of powdered 5α-Androstan-17-one must be performed inside the fume hood.
-
Minimize Aerosolization: Use gentle motions. When opening the container, do so slowly to avoid disturbing the powder. Use a micro-spatula for transfers.
-
Immediate Cleanup: Clean any minor spills on the work surface immediately using a damp cloth, which should then be disposed of as hazardous waste.
Part 3: De-Gowning (Doffing) and Disposal
This sequence is critical to prevent cross-contamination.
-
Clean Outer Gloves: Before removing any PPE, wipe down the outer gloves with an appropriate cleaning agent (e.g., 70% ethanol).
-
Remove Gown and Outer Gloves: Remove the gown by rolling it away from the body. As you roll it down your arms, peel off the outer gloves simultaneously, trapping them inside the rolled-up gown.
-
Dispose: Immediately place the gown/glove bundle into a designated hazardous waste container.[12]
-
Remove Facial Protection: Remove the face shield or goggles.
-
Remove Inner Gloves: Peel off the inner gloves without touching the outer surface.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[13]
Emergency Response
-
Skin Exposure: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1]
-
Eye Exposure: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1]
-
Spill: For a large spill outside the fume hood, evacuate the area and alert your institution's safety officer. Do not attempt to clean it without appropriate respiratory protection and a spill kit.[1]
Summary of PPE Requirements
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing/Transferring Powder | Double Nitrile Gloves | Chemical Goggles | Recommended: N95/Dust Mask (in hood) | Disposable Gown, Shoe Covers |
| Handling Stock Solutions | Double Nitrile Gloves | Safety Glasses with Side Shields | Not Required (in hood) | Disposable Gown |
| Cleaning Minor Spills (in hood) | Double Nitrile Gloves | Chemical Goggles | Not Required (in hood) | Disposable Gown |
| Cleaning Major Spills | Double Nitrile Gloves (Heavy Duty) | Face Shield & Goggles | Required: N95/P100 Respirator | Disposable Gown, Shoe Covers |
Workflow for Respiratory Protection Selection
This diagram outlines the decision-making process for selecting the appropriate level of respiratory protection when handling 5α-Androstan-17-one powder.
Caption: Decision workflow for selecting appropriate respiratory protection.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Epiandrosterone, 99% (HP:C). Retrieved from [Link]
-
Yorlab. (n.d.). 5Alpha-Androstan-17Beta-Ol-3-One. Retrieved from [Link]
-
PubChem. (n.d.). 5alpha-Androstan-17-one. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Androsterone, 97%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Testosterone. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
Power, L. A. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2023, April 21). Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
Rpharmy. (2023, June 9). New NIOSH Expanded HD Safe Handling and PPE Guidance. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. synthetic, ≥97.5%, Androgen hormone, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5Alpha-Androstan-17Beta-Ol-3-One - Yorlab [yorlab.co.uk]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pppmag.com [pppmag.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 11. gerpac.eu [gerpac.eu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. isotope.com [isotope.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
